Chloromethyl methyl ether
説明
特性
IUPAC Name |
chloro(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZRXYOEPSWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020307 | |
| Record name | Chloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl chloromethyl ether appears as a clear colorless liquid. Flash point -4 °F. Irritates the eyes and respiratory system. Very toxic by inhalation and may be toxic by ingestion or skin absorption. Vapors are heavier than air., Colorless liquid with an irritating odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor. | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloromethyl methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
138 °F at 760 mmHg (EPA, 1998), 59.5 °C, 59.00 to 60.00 °C. @ 760.00 mm Hg, 59 °C, 138 °F | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloromethyl methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
32 °F (EPA, 1998), 0 °C, 0 °C (open cup)., -8 °C c.c., 32 °F (open cup), (oc) 32 °F | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS, SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL, Soluble in oxygenated solvents, Solubility in water: decomposes, Reacts | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0605 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0603 @ 20 °C/4 °C, Relative density (water = 1): 1.06, 1.06 | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
0.5245 lb/cu ft at 70 °F, Relative vapor density (air = 1): 2.8 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
192 mmHg at 70 °F (NIOSH, 2023), 30.0 [mmHg], Vapor pressure: 3.705 lb/sq inch at 70 °F, 30 mm Hg at 22 °C, Vapor pressure, kPa at 20 °C: 21.6, 192 mmHg at 70 °F, (70 °F): 192 mmHg | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... Technical grade chloromethyl methyl ether contains 1-8% bis(chloromethyl)ether ... ., Commercial product is usually contaminated by sym-dichloromethyl ether. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ, Colorless liquid., Colorless liquid | |
CAS No. |
107-30-2 | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloromethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloromethyl methyl ether | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chloromethyl-methyl-ether-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methane, chloromethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334G5B96VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloromethyl methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ether, chloromethyl methyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KN657890.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-154.3 °F (EPA, 1998), -103.5 °C, -104 °C, -154 °F | |
| Record name | METHYL CHLOROMETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloromethyl methyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROMETHYL METHYL ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/65 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloromethyl methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of chloromethyl methyl ether (CMME), a reactive chloroalkyl ether widely utilized in organic synthesis. It details its synthesis, with a focus on modern methods that mitigate the formation of hazardous byproducts, its reaction mechanisms, and its primary applications, particularly as a protecting group for alcohols. Due to its carcinogenic nature, this guide also emphasizes the critical safety precautions required when handling this compound.
Introduction to this compound (CMME)
This compound (chemical formula CH₃OCH₂Cl), often abbreviated as MOM-Cl, is a colorless liquid that serves as a potent alkylating agent.[1] Its principal application in organic synthesis is for the introduction of the methoxymethyl (MOM) ether protecting group for alcohols, a crucial step in the multi-step synthesis of complex molecules.[1][2] It also finds use as a chloromethylating agent in reactions like the Blanc chloromethylation.[1]
Caution: this compound is a known human carcinogen and is classified as an extremely hazardous substance.[3][4] Historical synthesis methods are notorious for producing bis(chloromethyl) ether (BCME), an even more potent carcinogen, as a significant impurity.[1][2] Consequently, modern protocols focus on the in situ generation of CMME to minimize exposure and avoid the formation of BCME.[1][5]
Synthesis of this compound
The synthesis of CMME has evolved from hazardous classical methods to safer, more controlled modern procedures that are suitable for laboratory and industrial use.
The traditional method, first reported in Organic Syntheses, involves treating a mixture of formaldehyde and methanol with a stream of hydrogen chloride gas.[6]
Reaction: CH₂O + CH₃OH + HCl → CH₃OCH₂Cl + H₂O
While this method can produce high yields, it is now largely obsolete in research and industrial settings. The primary drawback is the unavoidable formation of the highly carcinogenic bis(chloromethyl) ether (BCME) as a byproduct, which is difficult to separate from the desired product via distillation.[1][3]
To circumvent the dangers associated with BCME, current methodologies generate CMME from dimethoxymethane (also known as methylal) and an acid chloride. These methods are preferred because they do not produce BCME and the CMME is often generated in situ for immediate use.[1][5]
The general reaction involves the cleavage of an ether by an acid chloride, catalyzed by a Lewis or protic acid:
Reaction: CH₃OCH₂OCH₃ + RCOCl → CH₃OCH₂Cl + RCOOCH₃
Commonly used acid chlorides include acetyl chloride and benzoyl chloride.[1][2] A variety of catalysts can be employed, with zinc(II) salts being particularly effective.[7][8]
The following table summarizes quantitative data from various synthesis protocols.
| Method | Reactants | Catalyst/Conditions | Yield | Purity/Notes | Reference(s) |
| Classical Method | Formaldehyde, Methanol, Hydrogen Chloride | Aqueous solution, saturated with HCl | 64–66% | Significantly contaminated with bis(chloromethyl) ether (BCME). Requires distillation. | [6] |
| Zinc-Catalyzed Acetal Cleavage | Dimethoxymethane, Acetyl Chloride | Zinc Bromide (ZnBr₂), 0.01 mol% | Near-quant. | Produces a solution of CMME in methyl acetate. Ideal for in situ use. | [3][7][8] |
| Sulfuric Acid-Catalyzed Cleavage | Dimethoxymethane, Benzoyl Chloride | Concentrated Sulfuric Acid (H₂SO₄), 5 mol% | 74% | Product is distilled. Contains <0.1% BCME. | [2] |
| In Situ HCl Generation | Methylal (Dimethoxymethane), Acetyl Chloride, Methanol | Anhydrous, sealed vessel, 25°C for 36 hours | 95% | Closed system enhances safety and yield. | [9] |
Reaction Mechanisms
The Lewis acid-catalyzed reaction between dimethoxymethane and an acyl chloride proceeds through the formation of an oxonium ion intermediate. The Lewis acid (e.g., Zn²⁺) coordinates to one of the ether oxygens, making it a better leaving group. The chloride from the acyl chloride then attacks the activated methyl group, leading to the formation of CMME and a methyl ester byproduct.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. epa.gov [epa.gov]
- 5. CN104710286A - this compound and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple, Rapid Procedure for the Synthesis of this compound and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 8. Simple, rapid procedure for the synthesis of this compound and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3972947A - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Chloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl methyl ether (CMME), systematically named chloro(methoxy)methane, is a highly reactive chloroalkyl ether with the chemical formula CH₃OCH₂Cl. It is a colorless liquid with a characteristic irritating odor.[1][2] Due to its potent alkylating capabilities, CMME is a valuable reagent in organic synthesis, notably for the introduction of the methoxymethyl (MOM) protecting group for alcohols.[3][4] However, its utility is paralleled by its significant hazardous properties, including high flammability and carcinogenicity, necessitating stringent safety protocols during its handling and use.[3][5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its key chemical reactions.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing key data for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅ClO | [1] |
| Molecular Weight | 80.51 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][7] |
| Odor | Irritating, characteristic ether-like | [1][2] |
| Boiling Point | 55-59 °C (131-138 °F) at 760 mmHg | [1][6][8] |
| Melting Point | -103.5 °C (-154.3 °F) | [1][2][6] |
| Density | 1.0605 g/mL at 20 °C | [1][2][6] |
| Vapor Density | 2.78 (Air = 1) | |
| Vapor Pressure | 192 mmHg at 20 °C | [6][9] |
| Flash Point | -17.8 °C (-0.4 °F) | [1][6] |
| Solubility | Reacts with water. Miscible with ethanol, ether, acetone, and chloroform. | [1][2][10] |
| LogP (Octanol/Water Partition Coefficient) | 0.32 | [1] |
Chemical Properties and Reactivity
This compound is a versatile and highly reactive chemical. Its reactivity is primarily dictated by the presence of the electrophilic chloromethyl group attached to an oxygen atom.
Reactivity with Water (Hydrolysis): CMME reacts with water to decompose into hydrochloric acid, formaldehyde, and methanol.[6][11] This reaction can be rapid and vigorous.
Use as a Protecting Group (MOM Protection): In organic synthesis, CMME is widely used to protect alcohols by forming a methoxymethyl (MOM) ether. This reaction typically occurs in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The MOM group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.
Hazardous Reactions: CMME is highly flammable and can form explosive mixtures with air.[5][6] It is incompatible with strong oxidizing agents.[5] Upon heating to decomposition, it emits toxic fumes of hydrogen chloride and other chlorinated compounds.[2][6]
Carcinogenicity: this compound is a known human carcinogen, and exposure is strictly regulated.[3][6] Technical grade CMME can be contaminated with the even more potent carcinogen, bis(chloromethyl) ether.[1]
Experimental Protocols
Due to the hazardous nature of this compound, all experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
Determination of Boiling Point (Micro-reflux method)
This method is suitable for determining the boiling point of small quantities of volatile and hazardous liquids like CMME.
Apparatus:
-
A small round-bottom flask (5-10 mL)
-
A micro condenser
-
A digital thermometer with a suitable adapter
-
A heating mantle or sand bath
-
Boiling chips or a magnetic stir bar and stirrer
-
Clamps and stand
Procedure:
-
Place a small volume (e.g., 2-3 mL) of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Assemble the micro-reflux apparatus, ensuring the condenser is in a vertical position and connected to a chilled water source.
-
Position the thermometer so that the bulb is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid but not touching the liquid itself.
-
Gently heat the flask.
-
Observe the liquid and record the temperature at which a steady reflux of vapor and condensate is observed on the thermometer bulb. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure as the boiling point is pressure-dependent.
Determination of Density
The density of a hazardous liquid like CMME can be determined using a pycnometer or by carefully measuring the mass of a known volume.
Apparatus:
-
A pycnometer (a small glass flask with a precise volume)
-
An analytical balance
-
A constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening.
-
Dry the outside of the pycnometer and record its mass.
-
The mass of the CMME is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the CMME by the known volume of the pycnometer.
Solubility Testing
Given that CMME reacts with water, its solubility is more accurately described as miscibility with organic solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes
Procedure (for organic solvents):
-
Place a known volume (e.g., 1 mL) of the solvent (e.g., ethanol, diethyl ether, acetone) into a test tube.
-
Gradually add small, measured volumes of this compound to the solvent, mixing after each addition.
-
Observe for any signs of immiscibility (e.g., formation of layers, cloudiness).
-
If the two liquids form a single, clear phase after the addition of a significant volume of CMME, it is considered miscible.
Procedure (reaction with water):
-
Place a small amount of deionized water in a test tube.
-
Carefully add a few drops of this compound.
-
Observe the reaction, noting any heat generation, gas evolution (HCl fumes), and changes in the solution's appearance. The decomposition indicates reactivity rather than simple dissolution.
Visualizations
Reaction Workflow: Protection of an Alcohol with CMME
The following diagram illustrates the general workflow for the protection of an alcohol using this compound to form a methoxymethyl (MOM) ether.
Caption: General experimental workflow for the protection of an alcohol using CMME.
Signaling Pathway: Mechanism of MOM Protection
The following diagram illustrates the reaction mechanism for the protection of an alcohol with this compound in the presence of a base.
Caption: Reaction mechanism for the formation of a MOM ether.
Signaling Pathway: Hydrolysis of this compound
The following diagram shows the pathway for the hydrolysis of this compound in the presence of water.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. phillysim.org [phillysim.org]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. This compound | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. hazwastehelp.org [hazwastehelp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
The Dual-Edged Sword: A Technical Guide to Chloromethyl Methyl Ether (MOM) as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups for alcohols, the methoxymethyl (MOM) ether has long been a workhorse, valued for its reliability and distinct stability profile.[1][2][3] This technical guide provides an in-depth exploration of the use of chloromethyl methyl ether (MOM-Cl) for the introduction of the MOM group, detailing its reaction mechanisms, experimental protocols, and stability, while also addressing the significant safety concerns associated with its use.[2]
Introduction: The Role of the MOM Group
The primary function of a protecting group is to temporarily mask a reactive functional group, such as a hydroxyl group, to prevent it from undergoing unwanted reactions during synthetic transformations elsewhere in the molecule.[1] The MOM group, an acetal, effectively shields the alcohol's reactivity under a variety of conditions, particularly basic, nucleophilic, and many oxidizing and reducing environments.[3][4] Its facile removal under acidic conditions provides a convenient and often selective deprotection strategy.[1][4]
Mechanism of Protection and Deprotection
The introduction of the MOM group onto an alcohol is typically achieved through a nucleophilic substitution reaction. The choice of base dictates the precise mechanistic pathway.
Protection Mechanisms
Two primary methods are employed for the protection of alcohols as MOM ethers:
-
Using a Weak, Non-Nucleophilic Base (e.g., DIPEA): In this approach, the alcohol attacks the highly electrophilic carbon of MOM-Cl first, followed by deprotonation of the resulting oxonium ion by the base.[1] The reactivity of MOM-Cl is enhanced by the alpha-oxygen atom, which stabilizes the developing positive charge in the transition state.[1]
-
Using a Strong Base (e.g., NaH): With a strong base, the alcohol is first deprotonated to form a more nucleophilic alkoxide. This alkoxide then readily attacks MOM-Cl in an SN2 reaction to form the MOM ether.[1][5]
A safer alternative to the highly carcinogenic MOM-Cl involves the use of dimethoxymethane (methylal) in the presence of an acid catalyst, which proceeds via an acetal exchange mechanism.[1][4]
Deprotection Mechanism
The removal of the MOM group is typically accomplished by acid-catalyzed hydrolysis.[1] Protonation of the ether oxygen makes the acetal susceptible to nucleophilic attack by water or an alcohol solvent, leading to the formation of a hemiacetal which subsequently decomposes to the free alcohol, formaldehyde, and methanol.[1]
Stability Profile of MOM Ethers
MOM ethers exhibit a broad range of stability, making them a versatile choice in complex syntheses.
-
Stable to:
-
Labile to:
Quantitative Data Summary
The following tables summarize typical reaction conditions, times, and yields for the protection of alcohols as MOM ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as Methoxymethyl (MOM) Ethers
| Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference(s) |
| Primary Alcohol | MOM-Cl, DIPEA, NaI, CH₂Cl₂; 0 °C to 25 °C | 16 h | Not Specified | [2] |
| General Alcohol | i-Pr₂NEt, MeOCH₂Cl; CH₂Cl₂ | 4 - 18 h | 90 - 98% | [7] |
| General Alcohol | P₂O₅, CH₂(OMe)₂; CHCl₃, RT | 4 h | 86% | [7] |
| General Alcohol | DMAP, i-Pr₂NEt, MeOCH₂Cl; CH₂Cl₂ | 16 h | 71 - 97% | [7] |
| Phenol | Methoxymethyl acetate, ZnCl₂ etherate; CH₂Cl₂ | 16 h | 81% | |
| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂ etherate; CH₂Cl₂ | 3 h | 76% |
Table 2: Deprotection of Methoxymethyl (MOM) Ethers
| Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference(s) |
| General MOM Ethers | p-TSA (trituration, solvent-free), then H₂O | 30 min | 85 - 98% | [8][9] |
| Phenolic MOM Ethers | CBr₄, PPh₃; ClCH₂CH₂Cl, 40°C | Not Specified | 90 - 99% | [10] |
| General MOM Ethers | HCl; H₂O, MeOH | 3 - 8 h | 89 - 93% | [7] |
| General MOM Ethers | HBr; H₂O, MeCN, RT | 2 h | 95% | [7] |
| General MOM Ethers | TMSBr; CH₂Cl₂, 0 °C | 30 min | 100% | [7] |
| Aromatic MOM Ethers | TMSOTf, 2,2'-bipyridyl; CH₃CN, 0 °C to RT | Not Specified | High | [6] |
| General MOM Ethers | Bi(OTf)₃; THF, H₂O, RT | 30 - 40 min | High | [11] |
| General MOM Ethers | ZnBr₂, n-PrSH | < 10 min | High | [12] |
Experimental Protocols
Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol is a general and widely used method for the protection of primary alcohols.[2]
Materials:
-
Primary alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the alcohol (1.0 eq.) and DIPEA (4.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere at 0 °C, add MOM-Cl (3.0 eq.) dropwise.[2]
-
Add NaI (0.5 eq.) to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a MOM Ether using Acidic Hydrolysis
This is a standard method for the cleavage of MOM ethers.
Materials:
-
MOM-protected alcohol
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated HCl.[4]
-
Heat the mixture to reflux and stir for 3-8 hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.
-
Purify if necessary.
Visualizing the Workflow
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection and deprotection of alcohols using the MOM group.
Caption: Comparison of MOM protection mechanisms with weak and strong bases.
Safety Considerations: The Carcinogenicity of MOM-Cl
A critical consideration when employing MOM-Cl is its classification as a potent carcinogen.[1][2][13][14] It is a powerful alkylating agent that can react with biological nucleophiles, including DNA.[1] Therefore, stringent safety precautions are mandatory when handling this reagent. These include working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, lab coat, safety glasses), and having a proper quenching and disposal procedure in place. Safer, alternative methods for introducing the MOM group, such as the use of dimethoxymethane with an acid catalyst or methoxymethyl acetate, should be considered whenever possible.[1][4][15]
Conclusion
The methoxymethyl ether remains a valuable protecting group for alcohols in organic synthesis due to its robust nature and predictable reactivity. While the use of its most common precursor, this compound, is fraught with significant health risks that demand rigorous safety protocols, a thorough understanding of the reaction mechanisms, stability, and alternative reagents allows for its judicious and effective application. For researchers and professionals in drug development, the ability to strategically employ the MOM group can be a key element in the successful synthesis of complex molecular targets.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 9. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | MOM chloride | ClCH2OCH3 – Ereztech [ereztech.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether is a cornerstone in the strategic protection of hydroxyl and other heteroatom functional groups in multistep organic synthesis. Its widespread use in the development of complex molecules, particularly in pharmaceuticals, stems from its straightforward installation, predictable stability across a range of non-acidic reaction conditions, and generally facile removal under acidic catalysis. This guide provides a comprehensive overview of the MOM protecting group, detailing its properties, methods of formation and cleavage, and critical data for its application by researchers, scientists, and drug development professionals.
Core Properties and Stability
The MOM group protects a hydroxyl functional group by converting it into an acetal (R-O-CH₂-O-CH₃), which renders it inert to a variety of reagents.[1] This acetal linkage is the key to both its stability and its eventual cleavage. The MOM group is also effective in protecting phenols, amines, and carboxylic acids.[2]
The stability of the MOM ether is a critical consideration in synthetic planning. It is generally robust under neutral to strongly basic conditions, making it compatible with many common synthetic transformations. However, its lability in the presence of acids dictates the strategic planning of subsequent reaction steps.
Table 1: Stability Profile of the Methoxymethyl (MOM) Ether
| Reagent/Condition | Stability | Notes |
| Aqueous Conditions | Stable between pH 4 and pH 12.[3] | Unstable under strongly acidic conditions (pH < 4).[3][4] |
| Bases | Stable | Inert to common bases such as NaH, DIPEA, pyridine, and LDA.[3][4] |
| Nucleophiles | Stable | Generally stable to organometallic reagents (Grignard, organolithiums), though some cleavage can occur with chelation.[4][5] |
| Reducing Agents | Generally Stable | Stable to NaBH₄ and LiAlH₄.[5] Can be cleaved by Lewis acidic hydrides like DIBAL-H.[5] |
| Oxidizing Agents | Stable | Inert to a variety of common oxidizing agents.[3][4] |
| Electrophiles | Stable | Stable to many electrophilic reagents.[3][4] |
| Lewis Acids | Labile | Cleaved by a wide range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, TMSOTf, ZnBr₂).[5][6] |
| Chromatography | Potentially Labile | Can be cleaved on acidic silica gel.[5][7] Neutralization of silica gel with a base like triethylamine is recommended.[5] |
Synthesis of Methoxymethyl Ethers (Protection)
The introduction of the MOM group can be accomplished through several methods, with the choice of reagents primarily depending on the substrate's sensitivity and the desired reaction conditions.
This is the most common and efficient method for the protection of primary, secondary, and tertiary alcohols, as well as phenols. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.[8]
-
With a Non-nucleophilic Base: A hindered base like N,N-diisopropylethylamine (DIPEA) is frequently used.[8][9]
-
With a Strong Base: For less reactive alcohols, a strong base such as sodium hydride (NaH) can be used to first generate the alkoxide, which then reacts with MOMCl.[2][3]
Safety Note: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and a potent alkylating agent.[8] It should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.[5]
As a safer alternative to the carcinogenic MOMCl, dimethoxymethane can be used in an acid-catalyzed acetal exchange reaction.[2][10] An excess of dimethoxymethane is often used to drive the equilibrium towards the product.[2] Catalysts such as phosphorus pentoxide (P₂O₅), trifluoromethanesulfonic acid (TfOH), or zirconium(IV) chloride (ZrCl₄) are effective.[3][11]
Experimental Protocols: Protection
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., argon), add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equiv).[1][9]
-
Addition of MOMCl: Slowly add this compound (MOMCl, 1.5-3.0 equiv) dropwise to the solution.[1][9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by Thin-Layer Chromatography (TLC).[9]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Separate the layers and extract the aqueous layer with DCM.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][9] Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.[9]
-
Preparation: Prepare a solution of the alcohol (1.0 equiv) in dimethoxymethane, which can also serve as the solvent.[9]
-
Catalyst Addition: Add a catalytic amount of a strong acid or Lewis acid (e.g., P₂O₅, TfOH, or ZrCl₄).[3][11]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC analysis.[9]
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Cleavage of Methoxymethyl Ethers (Deprotection)
The removal of the MOM group is most commonly achieved under acidic conditions.[2][6] The choice of acid and reaction conditions can be tailored to allow for selective deprotection in the presence of other acid-sensitive groups.[6]
Table 2: Comparison of Selected Acid-Catalyzed MOM Deprotection Methods
| Entry | Substrate Type | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [6] |
| 2 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [6] |
| 3 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | N/A | High | [6][11] |
| 4 | Various MOM Ethers | Dichloromethane/TFA (15:1) | DCM/TFA | 25 | 12 h | High | [2][6] |
| 5 | Phenolic MOM Ethers | CBr₄, PPh₃ | CH₂ClCH₂Cl | 40 | 1-3 h | 90-99 | [12] |
| 6 | Various MOM Ethers | ZnBr₂, n-PrSH | CH₂Cl₂ | RT | < 10 min | High | [13] |
Experimental Protocols: Deprotection
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[5]
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[5]
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Reaction times can vary from a few hours to overnight.[5]
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.[5]
-
Purification: Remove the methanol under reduced pressure and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by column chromatography if necessary.[5]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).[6]
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by TLC until full conversion is observed (typically 12 hours).[6]
-
Workup: Dilute the reaction mixture with DCM and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.[1][2]
-
Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which can be further purified.[2]
Logical Relationships and Troubleshooting
The successful application of the MOM group requires an understanding of its potential unintended cleavage pathways. Certain reagents, seemingly benign, can facilitate its removal.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the In Situ Generation of Chloromethyl Methyl Ether for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl methyl ether (CH₃OCH₂Cl), commonly known as MOM-Cl, is a widely utilized reagent in organic synthesis for the introduction of the methoxymethyl (MOM) protecting group for alcohols, phenols, and other functional groups.[1][2] Despite its utility, MOM-Cl is a known human carcinogen, and its traditional synthesis from formaldehyde, methanol, and hydrogen chloride often produces the even more potent carcinogen bis(chloromethyl) ether as a byproduct.[1][2][3] These significant safety concerns have led to strict regulations on its handling, distribution, and use.[4] To mitigate these risks, in situ generation methods have been developed, allowing for the preparation and immediate use of MOM-Cl in a single reaction vessel without isolation. This guide provides an in-depth overview of the most effective and safest methods for the in situ generation of MOM-Cl, complete with detailed experimental protocols, quantitative data, and process diagrams to ensure safe and efficient application in a laboratory setting.
Introduction: The Need for In Situ Generation
The methoxymethyl (MOM) ether is a valuable protecting group in multi-step organic synthesis due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. This compound is the most common reagent for its installation.[5] However, the high toxicity and carcinogenicity of MOM-Cl, coupled with the potential for contamination with the highly hazardous bis(chloromethyl) ether, make its storage and handling extremely dangerous.[2][6]
In situ generation circumvents these issues by producing the reagent in the reaction mixture immediately before its consumption. This approach offers several critical advantages:
-
Enhanced Safety: Minimizes exposure to the toxic and carcinogenic MOM-Cl by avoiding its isolation, purification, and storage.[2][7]
-
High Purity: Modern in situ methods, particularly those based on dimethoxymethane, generate MOM-Cl free from the highly carcinogenic bis(chloromethyl) ether impurity.[1][8]
-
Operational Simplicity: The "one-pot" nature of these procedures streamlines the protection reaction, saving time and resources.[2]
-
Regulatory Compliance: Avoids the need to purchase and store a highly regulated substance.[4]
This document focuses on the most reliable and widely adopted methods for the in situ generation of MOM-Cl, primarily the reaction between an acetal and an acid halide.
Core Methodologies for In Situ Generation
The most prevalent and safest methods for generating MOM-Cl in situ involve the reaction of dimethoxymethane (DMM), also known as methylal, with an acid chloride, often in the presence of a catalyst.
Lewis Acid-Catalyzed Reaction of Dimethoxymethane and Acid Chlorides
This is the most effective and widely adopted method. It involves the reaction of equimolar amounts of dimethoxymethane and an acid chloride, catalyzed by a small quantity of a Lewis acid.[2][7]
Reaction: CH₃OCH₂OCH₃ + RCOCl --(Catalyst)--> CH₃OCH₂Cl + RCOOCH₃
-
Dimethoxymethane (DMM): Serves as the precursor to the CH₃OCH₂- moiety.
-
Acid Chloride (RCOCl): Common examples include acetyl chloride (AcCl), which is cost-effective and efficient. The byproduct, methyl acetate (MeOAc), is relatively benign and often does not interfere with subsequent reactions.[2] Using a higher boiling acyl chloride allows for the purification of MOM-Cl by distillation if required.[8][9]
-
Catalyst: Zinc(II) salts such as zinc acetate (Zn(OAc)₂), zinc chloride (ZnCl₂), or zinc bromide (ZnBr₂) are highly effective at very low loadings (e.g., 0.01 mol%).[2][7]
Protic Acid-Catalyzed Generation
Strong protic acids can also catalyze the reaction between DMM and an acid chloride.
-
Catalysts: Trifluoromethanesulfonic acid or perchloric acid have been reported to effectively catalyze the reaction, leading to rapid formation of MOM-Cl.[4] Heteropolyacids have also been shown to be effective catalysts for this transformation under solvent-free conditions.[10]
Classical Method: Formaldehyde, Methanol, and HCl
This traditional method is generally avoided for in situ applications due to safety concerns.
Reaction: CH₂O + CH₃OH + HCl → CH₃OCH₂Cl + H₂O
The primary drawback of this method is the formation of the highly carcinogenic bis(chloromethyl) ether (ClCH₂OCH₂Cl).[2][11] While process modifications can reduce the level of this impurity, it is difficult to eliminate completely.[3] Therefore, this method is not recommended for routine laboratory use.
Quantitative Data Summary
The following tables summarize quantitative data for the generation of MOM-Cl and its subsequent use in protection reactions, as reported in the literature.
Table 1: Comparison of In Situ MOM-Cl Generation Methods
| Reagents | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield of MOM-Cl | Reference(s) |
| Dimethoxymethane, Acetyl Chloride | Zn(OAc)₂ (0.01%) | Toluene | 25 to 45 | 1-4 h | Near-quantitative | [2][7] |
| Dimethoxymethane, Acetyl Chloride | None | Toluene | 25 | 2-3 h | Approx. 2.1 M solution | [12][13] |
| Dimethoxymethane, Acetyl Chloride | H₂SO₄ | Neat | - | 18 h | >93% | [4] |
| Dimethoxymethane, Acetyl Chloride | Heteropolyacid | Solvent-free | - | - | High conversion | [10] |
| Methylal, Acetyl Chloride, Methanol | None (HCl generated in situ) | Neat | 25 | 36 h | 95% | [14] |
Table 2: Methoxymethylation of Alcohols Using In Situ Generated MOM-Cl
| Substrate | Base | Solvent | Temperature (°C) | Time | Isolated Yield (%) | Reference(s) |
| α-Phenethyl alcohol | i-Pr₂NEt | Toluene | 25 | 16 h | 95 | [2][12] |
| 4-Nitrobenzyl alcohol | i-Pr₂NEt | Toluene | 25 | 1.5 h | 97 | [2] |
| Benzoic acid | i-Pr₂NEt | Toluene | 25 | 1 h | 98 | [2] |
| Phenol | i-Pr₂NEt | Toluene | 25 | 1 h | 95 | [2] |
| Steroidal hydroxyl compound | Organic Base | Various | 0-100 | 0.5 h | - | [4] |
Detailed Experimental Protocols
CAUTION: this compound is a known human carcinogen and an extremely hazardous substance.[6] All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Zinc-Catalyzed In Situ Generation and Use of MOM-Cl
This protocol is adapted from the highly reliable procedure developed by Berliner and Belecki.[2][12]
A. In Situ Generation of this compound
-
Apparatus Setup: Assemble a three-necked, oven-dried 500 mL flask equipped with a magnetic stir bar, a thermocouple thermometer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Reagent Charging: Charge the flask with dimethoxymethane (44.25 mL, 0.50 mol), toluene (133 mL), and zinc acetate (Zn(OAc)₂, 9.2 mg, 0.01 mol%).
-
Acid Chloride Addition: Place acetyl chloride (35.5 mL, 0.50 mol) in the addition funnel. Add the acetyl chloride to the reaction mixture at a constant rate over 5-10 minutes. An exotherm is typically observed, and the internal temperature may rise to 40–45 °C.
-
Reaction: Allow the reaction to stir at ambient temperature. The reaction is typically complete within 2–4 hours.
-
Monitoring (Optional): Reaction progress can be monitored by ¹H NMR by observing the disappearance of the acetyl chloride signal (δ 2.6 ppm) and the appearance of the methyl acetate signal (δ 2.0 ppm).[13]
-
Result: The procedure yields a clear, colorless solution of this compound (approx. 2.1 M) in toluene/methyl acetate, which can be used directly in the next step.[12][13]
B. Methoxymethylation of an Alcohol (Example: α-Phenethyl alcohol)
-
Reagent Addition: To the freshly prepared solution of MOM-Cl from step A, add α-phenethyl alcohol (5.0 mL, 41.5 mmol) followed by diisopropylethylamine (DIPEA, 9.0 mL, 52 mmol). The addition of the amine base is exothermic.[12]
-
Reaction: Stir the reaction mixture at ambient temperature for 16 hours or until analysis (e.g., by TLC or HPLC) indicates complete consumption of the starting alcohol.
-
Quenching (Critical Safety Step): Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution (100 mL) to quench any unreacted MOM-Cl. Stir vigorously for at least 15 minutes to ensure complete destruction of the reagent.[1]
-
Workup: Separate the organic and aqueous layers. Wash the organic layer with water (100 mL) and then with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by distillation or flash column chromatography to obtain the pure MOM-protected alcohol.
Visualizations: Pathways and Workflows
Chemical Reaction Pathway
Caption: Zn(II)-catalyzed formation of MOM-Cl from DMM and acetyl chloride.
Experimental Workflow
Caption: Workflow for one-pot MOM-Cl generation and alcohol protection.
Conclusion
The in situ generation of this compound, particularly through the zinc-catalyzed reaction of dimethoxymethane and acetyl chloride, represents a significant advancement in laboratory safety.[2][7] This approach effectively eliminates the need to handle or store the neat, highly carcinogenic reagent, thereby minimizing exposure risks for researchers. The high purity of the generated MOM-Cl solution, free from bis(chloromethyl) ether, and the operational simplicity of the one-pot procedure make it the preferred method for introducing the valuable MOM protecting group in modern organic synthesis. Adherence to the detailed protocols and safety precautions outlined in this guide will enable scientists to perform methoxymethylations safely and efficiently.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. CA1038888A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CN104710286A - this compound and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
- 5. 氯甲基甲醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. Simple, rapid procedure for the synthesis of this compound and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. US3972947A - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stability and Decomposition of Chloromethyl Methyl Ether in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of chloromethyl methyl ether (CMME) in aqueous environments. Due to its classification as a known human carcinogen and its use as a reagent in organic synthesis, understanding its fate in water is critical for safety, handling, and environmental considerations in research and pharmaceutical development.
Core Concepts: Rapid Hydrolysis and Decomposition Products
This compound is highly unstable in water, undergoing rapid hydrolysis.[1][2] This reactivity is a key characteristic of the compound and dictates its handling and quenching procedures. The decomposition reaction is irreversible and yields three main products: methanol, formaldehyde, and hydrochloric acid.[1][2][3][4]
The hydrolysis is so rapid that the half-life of CMME in pure water is estimated to be less than one second at 20°C.[2][3] This rapid degradation significantly limits its persistence in aqueous solutions and biological systems.
Quantitative Data on CMME Hydrolysis
The following table summarizes the key quantitative data related to the hydrolysis of this compound in water.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | < 1 second | Pure water at 20°C | [2][3] |
| Decomposition Products | Methanol, Formaldehyde, Hydrochloric Acid | Aqueous solution | [1][2][3][4] |
| Effect of pH | Hydrolysis is slightly faster in basic conditions and slower in acidic conditions. | General observation | [1] |
Mechanism of Decomposition in Water
The hydrolysis of this compound proceeds via a nucleophilic substitution reaction, where water acts as the nucleophile. The presence of the electronegative chlorine and oxygen atoms makes the central carbon atom highly electrophilic and susceptible to attack by water. The reaction is thought to proceed through an SN1-like mechanism.
The initial reaction forms a hemiacetal intermediate, which is unstable and rapidly decomposes to formaldehyde and methanol.[5] The other product of the initial substitution is hydrochloric acid.
A visual representation of the hydrolysis pathway is provided below.
Caption: Hydrolysis pathway of this compound in water.
Experimental Protocols for Stability Assessment
Due to the extremely rapid hydrolysis of CMME, direct measurement of its concentration in water is challenging. Experimental protocols typically rely on indirect methods, such as monitoring the appearance of decomposition products or using derivatization agents to trap CMME before it hydrolyzes.
General Experimental Workflow for CMME Stability Analysis
The following diagram illustrates a typical workflow for analyzing the stability of CMME in an aqueous solution.
Caption: Experimental workflow for CMME stability analysis in water.
Detailed Methodologies
1. Sample Preparation and Reaction Initiation:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., acidic, neutral, and basic).
-
Thermostate the solutions to the desired temperature.
-
Initiate the hydrolysis reaction by adding a known amount of CMME, typically dissolved in a water-miscible organic solvent like acetone to aid dispersion, to the aqueous solution with vigorous stirring.[6]
2. Quenching and Derivatization:
-
At predetermined time intervals, aliquots of the reaction mixture are taken and immediately quenched to stop the hydrolysis.
-
A common quenching and derivatization method involves adding the aliquot to a solution containing a derivatizing agent that reacts rapidly with CMME to form a stable, extractable product. A frequently used reagent is a methanolic solution of the sodium salt of 2,4,6-trichlorophenol.[7] This reaction forms a stable derivative that can be analyzed by gas chromatography.[7]
3. Extraction and Analysis:
-
The stable derivative is then extracted from the aqueous matrix using a suitable organic solvent, such as hexane.[7]
-
The organic extract is analyzed by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) to quantify the amount of the derivative.[2][7]
4. Data Analysis:
-
The concentration of the CMME derivative is measured at each time point.
-
This data is used to plot the concentration of CMME versus time.
-
The hydrolysis rate constant (k) and the half-life (t½) can then be calculated from this data, typically by fitting to a first-order decay model.
Safety and Handling Considerations
Given that this compound is a potent carcinogen, all handling must be conducted with extreme caution in a well-ventilated fume hood.[8] Personal protective equipment, including gloves, lab coat, and safety goggles, is mandatory. Aqueous solutions of ammonium chloride, water, or sodium carbonate can be used to quench and destroy residual CMME.[6] Vigorous stirring for at least 15 minutes is recommended to ensure complete decomposition.[6]
Conclusion
This compound is a highly reactive compound that undergoes rapid and irreversible hydrolysis in water to form methanol, formaldehyde, and hydrochloric acid. Its half-life in aqueous solution is less than a second, indicating very low persistence. The rate of hydrolysis is influenced by pH, being faster in basic conditions. Due to its rapid degradation, specialized experimental protocols involving quenching and derivatization are necessary to study its stability. A thorough understanding of its reactivity and decomposition pathway is essential for the safe handling and use of this compound in research and development settings.
References
- 1. This compound | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canada.ca [canada.ca]
- 3. epa.gov [epa.gov]
- 4. BIS(CHLOROMETHYL) ETHER AND this compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. osha.gov [osha.gov]
- 8. nj.gov [nj.gov]
Chloromethyl methyl ether as an alkylating agent in organic chemistry
An In-depth Technical Guide to Chloromethyl Methyl Ether as an Alkylating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CH₃OCH₂Cl), commonly abbreviated as MOM-Cl, is a highly reactive chloroalkyl ether widely utilized in organic synthesis as a potent alkylating agent.[1][2] Its primary application lies in the introduction of the methoxymethyl (MOM) protecting group for hydroxyl and amino functionalities.[3][4] The MOM group is favored for its ease of installation, stability across a broad range of reaction conditions, and facile cleavage under acidic conditions.[3][4] This versatility makes it an invaluable tool in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents.[3][5]
This technical guide provides a comprehensive overview of the synthesis, application, and safety considerations associated with the use of this compound as an alkylating agent. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective and safe implementation.
Safety Warning: this compound is a known human carcinogen and a potent alkylating agent.[1][2][6] All handling and use of this reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6]
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅ClO | [1][2] |
| Molar Mass | 80.51 g/mol | [1][7] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Irritating and acrid | [1][7] |
| Density | 1.06 g/mL | [1] |
| Boiling Point | 55–57 °C | [1] |
| CAS Number | 107-30-2 | [1][2] |
Synthesis of this compound
Historically, MOM-Cl was prepared by reacting formaldehyde, methanol, and hydrogen chloride. However, this method is now largely avoided due to the significant contamination of the final product with the highly carcinogenic bis(chloromethyl) ether.[8]
A safer and more convenient in-situ synthesis involves the reaction of dimethoxymethane with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like zinc bromide.[8][9] This method affords a solution of MOM-Cl with high purity, minimizing the formation of hazardous byproducts.[8]
Application in Organic Synthesis: The Methoxymethyl (MOM) Protecting Group
The primary role of MOM-Cl is to introduce the MOM ether as a protecting group for alcohols, phenols, and to a lesser extent, amines.[4] The MOM group forms an acetal with the hydroxyl group, rendering it inert to a variety of reagents, including bases, nucleophiles, many oxidizing and reducing agents, and some electrophiles.[3][4]
Protection of Alcohols and Phenols
The introduction of the MOM group can be achieved through several methods, with the choice of reagents often dictated by the substrate's sensitivity and the desired reaction conditions.
The protection of an alcohol with MOM-Cl typically proceeds via a nucleophilic substitution reaction. The reaction can be performed under basic conditions, with two common variations.
Method 1: Using a Weak, Non-nucleophilic Base
In this widely used method, a weak, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction.[3][10] The alcohol attacks the electrophilic carbon of MOM-Cl, followed by deprotonation of the resulting oxonium ion by the base.[10]
Caption: MOM protection using a weak base.
Method 2: Using a Strong Base
Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the MOM-Cl.[4][10]
Caption: MOM protection using a strong base.
Protocol 1: Protection of an Alcohol using MOM-Cl and DIPEA [10]
-
To a solution of the alcohol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (MOM-Cl, 1.5-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired MOM ether.
Protocol 2: Protection of a Phenol using MOM-Cl and Sodium Hydride [11]
-
To a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the phenol (1.0 equivalent) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (MOM-Cl, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the protected phenol.
| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| Phenol | MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻ | DMF | 24-72 h | 71-91 | [11] |
| Phenol | MeOCH₂Cl, NaH | DMF | 2 h | 74-96 | [11] |
| Phenol | i-Pr₂NEt, MeOCH₂Cl | CH₂Cl₂ | 3-8 h | 85-98 | [11] |
| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | - | 76 | |
| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | - | 66 | |
| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | - | 68 |
Deprotection of MOM Ethers
The MOM group is an acetal and is therefore readily cleaved under acidic conditions.[12] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
The deprotection of a MOM ether is initiated by the protonation of the ether oxygen, which activates the acetal for cleavage. The alcohol is then liberated, and the resulting oxonium ion is trapped by a nucleophile present in the reaction mixture.
Caption: Acid-catalyzed deprotection of a MOM ether.
Protocol 1: Acid-Catalyzed Hydrolysis [3]
-
Dissolve the MOM-protected compound (1.0 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Stir the reaction at room temperature or gently heat until deprotection is complete, as monitored by TLC.
-
Neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Using Lewis Acids (e.g., Trifluoroacetic Acid) [3]
-
Dissolve the MOM ether in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected compound.
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| HCl | H₂O, MeOH | RT | 3 d | 85 | [11] |
| HCl | MeOH | -12 to 0 °C | 7 h | 65 | [11] |
| HBr | CH₂Cl₂ | 0 °C | 2 h | 80 | [11] |
| I₂ | MeOH | RT | 2 h | 66 | [11] |
| CBr₄, PPh₃ | CH₂ClCH₂Cl | 40 °C | - | 90-99 | [13] |
| p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [14] |
| Bismuth Triflate | THF/water | RT | 30-40 min | Very good | [15] |
| ZnBr₂-PrSH | CH₂Cl₂ | 0 °C to RT | 5-8 min | 86-91 | [16] |
Alternatives to this compound
Given the carcinogenic nature of MOM-Cl, several safer alternatives have been developed for the introduction of the MOM group.
-
Dimethoxymethane (Methylal): In the presence of an acid catalyst such as phosphorus pentoxide (P₂O₅) or triflic acid, dimethoxymethane can serve as a source of the methoxymethyl group.[4][12]
-
Methoxymethyl Acetate (MOMOAc): This reagent, in the presence of a Lewis acid like zinc chloride, can also be used to protect alcohols and phenols.
Safety and Handling
This compound is a highly toxic and carcinogenic compound and must be handled with extreme caution.[6][17][18]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood. Operations in open vessels are strongly discouraged.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
-
Storage: Store MOM-Cl in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][18] Recommended storage temperature is 2-8 °C.[6]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[17][19] Do not allow the product to enter drains.[6]
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.[19]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Conclusion
This compound remains a valuable and efficient alkylating agent for the protection of hydroxyl groups in organic synthesis. Its reliability and the stability of the resulting MOM ether make it a staple in the synthesis of complex molecules. However, its high toxicity and carcinogenicity necessitate strict adherence to safety protocols and the consideration of safer alternatives when possible. This guide provides the essential technical information for researchers to utilize MOM-Cl effectively and safely in their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medlifemastery.com [medlifemastery.com]
- 6. westliberty.edu [westliberty.edu]
- 7. This compound | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. synarchive.com [synarchive.com]
- 12. adichemistry.com [adichemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safer and Efficient Alternatives to Chloromethyl Methyl Ether for Methoxymethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a cornerstone for protecting hydroxyl groups in multi-step organic synthesis due to its stability across a wide range of reaction conditions. However, the conventional reagent for its introduction, chloromethyl methyl ether (CMME or MOM-Cl), is a known human carcinogen, posing significant health risks and requiring stringent handling protocols.[1][2] This guide provides an in-depth overview of safer and effective alternatives to CMME for the methoxymethylation of alcohols and phenols, complete with experimental protocols, comparative data, and mechanistic insights to facilitate their adoption in research and development.
Executive Summary
This technical guide details viable alternatives to the highly carcinogenic this compound for the synthesis of methoxymethyl ethers. The primary alternatives discussed are:
-
Dimethoxymethane (DMM) with various acid catalysts.
-
Methoxymethyl Acetate with Lewis acid catalysis.
-
In-situ Generation of Methoxymethyl Chloride .
These methods offer significantly improved safety profiles while maintaining high efficiency for the protection of primary, secondary, and tertiary alcohols, as well as phenols. This document provides detailed experimental procedures, quantitative yield comparisons, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable alternative for their specific synthetic needs.
Dimethoxymethane (Formaldehyde Dimethyl Acetal) as a Benign Reagent
Dimethoxymethane (DMM), also known as methylal, is an excellent, non-carcinogenic alternative to CMME.[3] It is a stable, inexpensive, and readily available liquid. The methoxymethylation reaction using DMM is typically activated by an acid catalyst.
Catalytic Systems for Methoxymethylation using DMM
A variety of acid catalysts can be employed to promote the reaction between an alcohol and DMM. The choice of catalyst can influence the reaction conditions and substrate scope.
Phosphorus pentoxide is a highly effective and inexpensive catalyst for the methoxymethylation of a wide range of alcohols with DMM.
Experimental Protocol:
To a solution of the alcohol (1.0 mmol) in chloroform (10 mL), dimethoxymethane (5.0 mmol) is added. The mixture is stirred at room temperature, and phosphorus pentoxide (2.0 mmol) is added portion-wise over 10 minutes. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Methoxymethylation of Alcohols using DMM and P₂O₅
| Entry | Substrate (Alcohol) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1.5 | 95 |
| 2 | 4-Nitrobenzyl alcohol | 2.0 | 92 |
| 3 | 1-Phenylethanol | 2.5 | 90 |
| 4 | Cyclohexanol | 2.0 | 93 |
| 5 | Geraniol | 1.5 | 91 |
| 6 | (-)-Menthol | 2.5 | 89 |
| 7 | Adamantan-1-ol | 3.0 | 85 |
| 8 | Phenol | 2.0 | 94 |
| 9 | 4-Methoxyphenol | 1.5 | 96 |
Yields are for the isolated, purified product.
p-Toluenesulfonic acid is a commonly used, cost-effective, and efficient catalyst for the methoxymethylation of alcohols and phenols with DMM.
Experimental Protocol:
A solution of the alcohol or phenol (1.0 mmol), dimethoxymethane (10.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol) in an appropriate solvent (e.g., dichloromethane or toluene) is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Table 2: Methoxymethylation of Alcohols and Phenols using DMM and p-TSA
| Entry | Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Octanol | 4 | 25 | 92 |
| 2 | 2-Octanol | 6 | 25 | 88 |
| 3 | Cyclohexanol | 5 | 25 | 90 |
| 4 | Benzyl alcohol | 3 | 25 | 95 |
| 5 | Phenol | 4 | 40 | 93 |
| 6 | 4-Cresol | 4 | 40 | 95 |
| 7 | 2-Naphthol | 5 | 40 | 91 |
Yields are for the isolated, purified product.
Scandium(III) triflate is a highly efficient and recyclable Lewis acid catalyst for the methoxymethylation of a variety of alcohols using DMM under mild conditions.[4]
Experimental Protocol:
To a stirred solution of the alcohol (1 mmol) and dimethoxymethane (5 mmol) in dichloromethane (5 mL), scandium(III) triflate (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography. The aqueous layer containing the catalyst can be evaporated to dryness and the recovered catalyst can be reused.
Table 3: Scandium(III) Triflate Catalyzed Methoxymethylation of Alcohols with DMM
| Entry | Substrate (Alcohol) | Time (h) | Yield (%) |
| 1 | 1-Decanol | 0.5 | 95 |
| 2 | Cyclohexanol | 1 | 92 |
| 3 | Benzyl alcohol | 0.5 | 98 |
| 4 | 4-Chlorobenzyl alcohol | 0.5 | 96 |
| 5 | 1-Phenylethanol | 1.5 | 90 |
| 6 | 2-Adamantanol | 4 | 85 |
| 7 | Geraniol | 0.75 | 94 |
Yields are for the isolated, purified product.[4]
Reaction Mechanism with DMM
The acid-catalyzed methoxymethylation of an alcohol with DMM proceeds through the formation of a methoxymethyl cation intermediate.
Methoxymethyl Acetate as a Mild Alternative
Methoxymethyl acetate is another effective reagent for the methoxymethylation of alcohols and phenols. It is often used in the presence of a Lewis acid catalyst, such as zinc chloride. This method is advantageous due to the better leaving group ability of the acetate ion compared to the methoxide ion from DMM.[5]
Experimental Protocol:
To a solution of the alcohol or phenol (1.0 mmol) in dichloromethane (10 mL), methoxymethyl acetate (2.0 mmol) and a catalytic amount of zinc chloride (0.2 mmol) are added. The mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
Table 4: Methoxymethylation using Methoxymethyl Acetate and Zinc Chloride
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Phenol | 16 | 81 |
| 2 | 4-Carbomethoxyphenol | 16 | 68 |
| 3 | 3,4-Dichlorophenol | 16 | 66 |
| 4 | 4-Nitrobenzyl alcohol | 3 | 76 |
Yields are for the isolated, purified product.
Safer Handling through In-situ Generation of MOM-Cl
A significant advancement in safety is the in-situ generation of this compound from dimethoxymethane and an acyl chloride (e.g., acetyl chloride) in the presence of a catalytic amount of a Lewis acid like zinc bromide, followed by immediate reaction with the alcohol.[6][7] This "on-demand" synthesis avoids the isolation and handling of the carcinogenic MOM-Cl.[6]
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scielo.br [scielo.br]
The Versatility of Chloromethyl Methyl Ether (MOM-Cl) in the Protection of Diverse Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and natural product development, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the plethora of protecting groups available, the methoxymethyl (MOM) group stands out for its unique combination of stability and controlled lability. While its application in the protection of alcohols is widely documented, its utility extends far beyond, offering a reliable method for masking the reactivity of a diverse array of nucleophiles. This technical guide provides a comprehensive exploration of the reaction of chloromethyl methyl ether (MOM-Cl) with nucleophiles other than alcohols, focusing on nitrogen, sulfur, oxygen, and carbon-based functionalities. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for laboratory chemists.
Reaction with Oxygen Nucleophiles
Beyond alcohols, MOM-Cl serves as an effective protecting group for other oxygen-containing functional groups, notably phenols and carboxylic acids.
Phenols
The protection of phenols as MOM ethers is a common strategy to prevent their acidic proton from interfering with subsequent reactions or to modulate their electronic properties. The reaction typically proceeds under basic conditions to generate the more nucleophilic phenoxide ion.
Quantitative Data for MOM Protection of Phenols
| Base/Reagents | Solvent | Time | Yield (%) |
| NaH, n-Bu₄N⁺I⁻ | DMF | 24 - 72 h | 71 - 91 |
| NaH | DMF | 2 h | 74 - 96 |
| i-Pr₂NEt | CH₂Cl₂ | 3 - 8 h | 85 - 98 |
Experimental Protocol: MOM Protection of 4-Carbomethoxyphenol
To a solution of 4-carbomethoxyphenol (1.0 eq.) in dichloromethane, a tenfold molar excess of methoxymethyl acetate and a catalytic amount of zinc chloride etherate are added. The reaction mixture is stirred at room temperature for 16 hours. Following completion, the reaction is worked up to yield the corresponding MOM ether in 68% yield.
Carboxylic Acids
Carboxylic acids can be converted to methoxymethyl (MOM) esters, which are stable to a variety of non-acidic conditions. This protection strategy is useful when the acidic proton of the carboxylic acid needs to be masked. The reaction is typically carried out by treating the carboxylic acid with MOM-Cl in the presence of a non-nucleophilic base.
Experimental Protocol: General Procedure for MOM Ester Formation
A solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or DMF is treated with a hindered amine base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.). The mixture is cooled to 0 °C, and this compound (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. An aqueous workup followed by purification yields the desired methoxymethyl ester.
Reaction with Nitrogen Nucleophiles
MOM-Cl is a versatile reagent for the protection of a wide range of nitrogen-containing functional groups, including primary and secondary amines, amides, lactams, and various heterocyclic systems like indoles and imidazoles.
Primary and Secondary Amines
The protection of primary and secondary amines as N-MOM derivatives is a valuable tool in organic synthesis. The reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.
Quantitative Data for N-MOM Protection of Amines
| Substrate | Base | Solvent | Time | Yield (%) | Reference |
| Pyrimidine derivative | (iPr)₂EtN | CH₃CN | 6 h | 13.4 (N-1-MOM) | |
| Pyrimidine derivative | K₂CO₃ | DMF | Overnight | 12.1 (N-1-MOM) |
Experimental Protocol: General Procedure for N-MOM Protection of Amines
To a solution of the amine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.25 eq.) in a suitable solvent like toluene, a solution of this compound (1.5 eq.) in toluene is added dropwise at a temperature maintained below 25 °C. The reaction mixture is stirred at ambient temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
Amides and Lactams
The N-H bond of amides and lactams can be protected by reaction with MOM-Cl under basic conditions. This protection prevents N-alkylation or other unwanted side reactions in subsequent synthetic steps.
Experimental Protocol: General Procedure for N-MOM Protection of Amides/Lactams
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of the amide or lactam (1.0 eq.) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C, after which this compound (1.5 eq.) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water and the product is extracted.
Heterocyclic Amines (Indoles and Imidazoles)
Heterocyclic amines such as indoles and imidazoles can be effectively protected on the nitrogen atom using MOM-Cl.
Experimental Protocol: N-MOM Protection of Imidazole
To a solution of the imidazole derivative in an anhydrous solvent, a suitable base (e.g., sodium hydride) is added to generate the imidazolide anion. This compound is then added to the reaction mixture to afford the N-MOM protected imidazole.
Reaction with Sulfur Nucleophiles
Thiols are readily converted to their corresponding methoxymethyl thioethers upon reaction with MOM-Cl. This protection is advantageous due to the stability of the resulting thioether under a range of conditions.
Quantitative Data for S-MOM Protection of Heterocyclic Thiols
| Substrate | Reagents | Solvent | Time | Yield (%) |
| Heterocyclic Thiol | Dimethoxymethane, TiCl₄/Zn | Dimethoxymethane | 1-2 h | High |
Experimental Protocol: MOM Protection of Thiols using Dimethoxymethane and TiCl₄/Zn
A low-valent titanium species is prepared by reacting TiCl₄ and zinc powder in dimethoxymethane at 0 °C for 30 minutes. The thiol compound is then added to this mixture, and the reaction is stirred for 1-2 hours at 25 °C. An aqueous workup followed by extraction and purification yields the MOM-protected thiol in high yield. This method avoids the use of the carcinogenic MOM-Cl.
Reaction with Carbon Nucleophiles
MOM-Cl can also react with carbon-based nucleophiles, such as enolates and organometallic reagents, to form new carbon-carbon bonds.
Enolates
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. While typically performed with alkyl halides, MOM-Cl can also serve as the electrophile. The reaction requires a strong, non-nucleophilic base to generate the enolate, which then attacks the electrophilic carbon of MOM-Cl.
Experimental Protocol: General Procedure for Alkylation of Ketone Enolates with MOM-Cl
A solution of the ketone (1.0 eq.) in anhydrous THF is cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to generate the lithium enolate. After stirring for 30 minutes at -78 °C, this compound (1.2 eq.) is added. The reaction mixture is allowed to warm slowly to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.
Organometallic Reagents
While direct reaction of MOM-Cl with Grignard or organolithium reagents is less commonly reported as a standard procedure, the stability of MOM ethers to these reagents suggests that MOM-Cl would be reactive. However, the high reactivity of organometallics can lead to complex reaction mixtures. A more controlled approach for introducing a methoxymethyl group via an organometallic reagent might involve the use of a cuprate or other less reactive organometallic species.
Reaction with Phosphorus Nucleophiles
The reaction of MOM-Cl with phosphorus nucleophiles, such as phosphonates, can be used to synthesize methoxymethylphosphonates.
Experimental Protocol: General Procedure for the Synthesis of Methoxymethylphosphonates
To a solution of a dialkyl phosphonate (1.0 eq.) in an anhydrous aprotic solvent, a strong base such as sodium hydride is added to generate the phosphonate anion. This compound (1.2 eq.) is then added, and the reaction mixture is stirred until completion. An aqueous workup and purification provide the desired methoxymethylphosphonate.
Reaction Mechanisms and Experimental Workflows
The reaction of MOM-Cl with nucleophiles can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile and the reaction conditions. The highly reactive nature of MOM-Cl is due to the stabilization of the incipient carbocation by the adjacent oxygen atom.
General Reaction Mechanism
Caption: General mechanistic pathways for the reaction of MOM-Cl with nucleophiles.
Experimental Workflow for a Typical MOM Protection
Caption: A generalized experimental workflow for the protection of a nucleophile using MOM-Cl.
Conclusion
This compound is a powerful and versatile reagent that extends its utility far beyond the protection of simple alcohols. Its reactivity with a broad spectrum of nitrogen, sulfur, oxygen, and carbon nucleophiles makes it an invaluable tool in the strategic planning and execution of complex molecular syntheses. A thorough understanding of the reaction conditions, substrate scope, and underlying mechanisms, as detailed in this guide, will enable researchers, scientists, and drug development professionals to effectively harness the full potential of MOM-Cl in their synthetic endeavors. As with any highly reactive and potentially hazardous reagent, appropriate safety precautions should always be observed when handling this compound.
Chloromethyl Methyl Ether in Blanc Chloromethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the Blanc chloromethylation reaction, with a specific focus on the use of chloromethyl methyl ether (CMME) as a key reagent. It covers the underlying mechanism, experimental considerations, safety protocols, and applications of this important synthetic transformation.
Introduction to Blanc Chloromethylation
The Blanc chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring.[1][2] Discovered by Gustave Louis Blanc in 1923, this reaction is a valuable method for synthesizing chloromethyl arenes, which are versatile intermediates in organic synthesis.[1][3] The reaction typically involves treating an aromatic compound with formaldehyde and hydrogen chloride (HCl) under the catalysis of a Lewis acid, such as zinc chloride (ZnCl₂).[2][4] Chloromethyl ethers, like this compound (CMME), can also be used directly as the electrophilic species.[5] The products of this reaction are crucial starting materials in the manufacturing of pharmaceuticals, dyes, and ion-exchange resins.[2][3]
This compound (CMME): Properties and Synthesis
This compound (CH₃OCH₂Cl), often abbreviated as MOM-Cl, is a colorless, highly volatile liquid chloroalkyl ether.[6] It serves as a potent alkylating agent and is frequently used to introduce the methoxymethyl (MOM) protecting group in organic synthesis.[6] In the context of the Blanc reaction, it functions as a chloromethylating agent.[6]
Physical and Chemical Properties
A summary of the key properties of CMME is presented in Table 1. It is soluble in organic solvents like alcohol and diethyl ether but reacts with water.[6][7]
Table 1: Physical and Safety Properties of this compound (CMME)
| Property | Value | References |
| Chemical Formula | C₂H₅ClO | [6] |
| Molar Mass | 80.51 g·mol⁻¹ | [6] |
| Appearance | Colorless liquid | [6][7] |
| Density | 1.06 g/mL at 25 °C | [6][7] |
| Melting Point | -103.5 °C | [6][7] |
| Boiling Point | 55–57 °C | [6][7] |
| Flash Point | -4 °F (approx. -20 °C) | [7] |
| Solubility in Water | Decomposes/Reacts | [6][7] |
| Hazards | Highly Flammable, Carcinogenic, Acutely Toxic (Inhalation), Corrosive | [6][8][9] |
Synthesis of CMME
The preparation of CMME can be achieved through several routes, with significant differences in the purity of the final product and the associated hazards.
-
Classical Procedure: The traditional method involves reacting formaldehyde, methanol, and hydrogen chloride.[6][10] However, this procedure is known to produce significant amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[6]
-
Modern In Situ Synthesis: A more convenient and safer approach involves the reaction of dimethoxymethane with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst.[6] This method affords a purer solution of CMME, avoiding the dangerous byproducts of the classical synthesis.[6]
The Blanc Chloromethylation Reaction Mechanism
The Blanc chloromethylation is an electrophilic aromatic substitution reaction, analogous to the Friedel-Crafts acylation.[5][11] The reaction is performed under acidic conditions with a Lewis acid catalyst, which is crucial for generating a potent electrophile.[1][2]
When using formaldehyde and HCl, the Lewis acid (e.g., ZnCl₂) protonates the formaldehyde, making its carbonyl carbon significantly more electrophilic.[2][4] This activated species is then attacked by the π-electrons of the aromatic ring.[2] The resulting benzyl alcohol intermediate is rapidly converted to the final chloromethyl arene under the reaction conditions.[1][2]
When this compound (CMME) is used, it can act directly as the electrophile, reacting with the aromatic hydrocarbon to form the chloromethylated product and methanol.[1][2]
// Edges {CMME, Catalyst} -> Electrophile [color="#34A853", arrowhead=vee, label="Activation"]; ArH -> SigmaComplex [color="#EA4335", arrowhead=vee, label="Electrophilic Attack"]; Electrophile -> SigmaComplex [style=invis]; SigmaComplex -> Product [color="#4285F4", arrowhead=vee, label="Rearomatization"]; SigmaComplex -> Byproduct [style=invis];
// Invisible nodes for layout edge[style=invis]; ArH -> CMME -> Catalyst; Electrophile -> SigmaComplex; Product -> Byproduct; } caption="Figure 1: Blanc Chloromethylation using CMME."
Reaction Conditions and Substrate Scope
-
Catalysts: Zinc chloride (ZnCl₂) is the most common catalyst, but others like sulfuric acid, phosphoric acid, and aluminum chloride can also be used.[2][12]
-
Anhydrous Conditions: The reaction is best performed under anhydrous conditions to minimize the formation of byproducts and enhance both yield and purity.[3]
-
Substituent Effects: The reactivity of the aromatic ring is heavily influenced by its substituents.
-
Electron-donating groups (e.g., alkyl, alkoxy) activate the ring and facilitate the reaction.[3]
-
Electron-withdrawing groups (e.g., nitro, carboxyl) deactivate the ring and tend to reduce the reaction yield.[3]
-
Highly activated arenes such as phenols and anilines are generally unsuitable substrates as they are prone to uncontrolled side reactions, including further alkylation.[2]
-
Side Reactions and Byproducts
A significant drawback of the Blanc chloromethylation is the potential for side reactions.
-
Diarylmethane Formation: High concentrations of the aromatic reactant can lead to a secondary Friedel-Crafts alkylation, where the newly formed benzyl chloride reacts with another molecule of the arene to produce a diarylmethane byproduct.[2][3]
-
Bis(chloromethyl) ether (BCME) Formation: A major safety concern is the formation of trace amounts of bis(chloromethyl) ether, a potent human carcinogen.[1][2][4] This necessitates stringent safety precautions during the reaction and workup.[3]
Experimental Protocols
Extreme caution must be exercised when handling CMME and performing chloromethylation reactions due to the carcinogenic nature of the reagent and potential byproducts. All operations should be conducted in a well-ventilated fume hood.
Representative Protocol for Chloromethylation of Benzene
This protocol is a general representation and should be adapted and optimized for specific substrates and scales.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add paraformaldehyde and anhydrous zinc chloride.
-
Reagents: Add benzene to the flask. The mixture is typically heated to around 60°C.[12]
-
Reaction: Begin passing a stream of dry hydrogen chloride gas through the stirred mixture.[4][12] Alternatively, if using CMME directly, it would be added to the mixture of the aromatic compound and Lewis acid.
-
Monitoring: Continue the reaction at a constant temperature until the evolution of gas ceases or TLC/GC analysis indicates completion.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation.
Table 2: Example Reaction Data
| Aromatic Substrate | Chloromethylating Agent | Catalyst | Temperature | Yield | Reference |
| Benzene | Paraformaldehyde / HCl | ZnCl₂ | 60°C | 79% | [12] |
| Naphthalene | Paraformaldehyde / HCl | ZnCl₂ | - | 77% (α-isomer) | [12] |
Safety and Handling of this compound
CMME is a known human carcinogen, and exposure can increase the risk of respiratory cancers.[6] It is classified as an extremely hazardous substance.[6]
-
Handling: All manipulations must be performed within a designated, regulated area inside a certified chemical fume hood.[9] An emergency shower and eyewash station must be immediately accessible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.[8] For operations with a high risk of exposure, a respirator may be required.
-
Storage: CMME should be stored in a cool, dry, well-ventilated, and locked area, away from heat, sparks, and open flames.[8][9] Recommended storage temperature is 2-8 °C.[8] Containers must be kept tightly sealed.[8]
-
Spills: In case of a spill, evacuate the area immediately. Use personal protective equipment, including respiratory protection, during cleanup.[13] Prevent the spill from entering drains.[13] Absorb the spill with an inert material and place it in a sealed container for disposal.[13]
-
Disposal: Dispose of CMME and any contaminated materials as hazardous waste according to institutional and governmental regulations.[8]
Conclusion
The Blanc chloromethylation, particularly when employing this compound, remains a potent tool for the functionalization of aromatic rings. The resulting chloromethyl arenes are valuable precursors for a wide range of chemical entities. However, the high toxicity and carcinogenicity of CMME and the potential formation of the BCME byproduct demand the utmost respect and adherence to stringent safety protocols. For researchers in drug development and other scientific fields, a thorough understanding of the reaction's mechanism, scope, and associated hazards is critical for its safe and effective application in synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 107-30-2 [chemicalbook.com]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Blanc Reaction [organic-chemistry.org]
- 12. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Historical Preparations and Hazards of Chloromethyl Methyl Ether (CMME)
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl methyl ether (CH₃OCH₂Cl), commonly abbreviated as CMME or MOM-Cl, is a chloroalkyl ether used in organic synthesis primarily as an alkylating agent and for introducing the methoxymethyl (MOM) ether protecting group for alcohols.[1] Despite its utility, CMME is a known human carcinogen, and its historical preparation methods are fraught with significant dangers, most notably the formation of the extremely potent carcinogen bis(chloromethyl) ether (BCME).[1][2][3] This guide provides an in-depth review of the historical synthesis of CMME, its associated hazards, and the modern, safer protocols that have been developed.
Associated Hazards of this compound
The handling and use of CMME require stringent safety protocols due to its severe health risks and chemical reactivity. It is classified as a Group A, known human carcinogen by the U.S. Environmental Protection Agency (EPA) and a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[2]
1.1. Health Hazards
-
Carcinogenicity: Numerous epidemiological studies have confirmed that occupational exposure to CMME leads to an increased incidence of respiratory cancers, particularly small cell carcinoma.[1][2][3] Many scientists believe there is no safe level of exposure to a carcinogen.[4]
-
Acute Effects: Short-term inhalation exposure can cause severe irritation of the skin, eyes, mucous membranes, and respiratory tract.[2][5] Symptoms include sore throat, coughing, shortness of breath, fever, and chills.[4][5] High exposures can lead to a rapid build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[2][4]
-
Chronic Effects: Long-term inhalation exposure may cause chronic bronchitis.[2]
-
Dermal and Eye Contact: As a corrosive chemical, direct contact with liquid CMME can cause severe skin and eye irritation and burns, potentially leading to permanent damage.[4]
1.2. Chemical and Physical Hazards
-
Flammability: CMME is a highly flammable liquid with a low flash point, posing a significant fire and explosion hazard when exposed to heat, sparks, or open flames.[4][5][6]
-
Reactivity: It reacts with water and moisture to form corrosive hydrogen chloride gas and irritating formaldehyde.[4][5]
-
Peroxide Formation: Like other ethers, CMME can form unstable, shock-sensitive peroxides upon exposure to air, which can detonate when heated.[4][5]
-
The Bis(chloromethyl) Ether Impurity: A critical hazard associated with CMME is the frequent presence of bis(chloromethyl) ether (BCME) as an impurity, particularly in technical-grade CMME produced by older methods.[7][8] BCME is also a potent human carcinogen.[3][9] It can form when formaldehyde and hydrogen chloride are mixed, which are the reactants in the classical CMME synthesis.[9][10]
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅ClO | [1] |
| Molar Mass | 80.51 g·mol⁻¹ | [1][6] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 55–57 °C | [1] |
| Density | 1.06 g/mL | [1] |
| Flash Point | -20 °C (-4 °F) | [5] |
| Vapor Pressure | 260 mmHg at 20°C | [4] |
| Carcinogen Classification | EPA Group A; IARC Group 1 | [2] |
1.3. Safety and Handling Protocols
Given the extreme hazards, all work with CMME must be conducted with rigorous safety measures.
-
Engineering Controls: Operations should be performed in a regulated, marked area within a certified chemical fume hood or a closed system to ensure local exhaust ventilation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[11] Air-purifying or supplied-air respiratory equipment is necessary.[5]
-
Handling: Use grounded equipment to prevent static discharge.[6] Avoid contact with water, moisture, and incompatible materials like peroxides.[4] Containers should be tightly closed and stored in a cool, dry, well-ventilated, and fireproof area.[6][11]
-
Decontamination and Spills: Emergency shower and eyewash facilities must be immediately accessible.[4] In case of skin contact, wash thoroughly with soap and water immediately.[5] Spills should be absorbed with non-combustible material like sand or earth.[5]
Historical Preparations of this compound
The primary challenge in the synthesis of CMME has been to produce it in high yield and purity without the concurrent formation of the highly carcinogenic BCME.
2.1. Method 1: The Classical Synthesis (from Formaldehyde, Methanol, and HCl)
The original and classical industrial preparation of CMME involves the reaction of formaldehyde, methanol, and hydrogen chloride.[12] This method, while straightforward, is now largely avoided in laboratory settings due to the significant risk of producing BCME as a byproduct.[1][13]
Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 1, p.377)
-
Reactants: 350 g (10.9 moles) of methanol and 900 g of formalin (containing 252 g, 8.4 moles of formaldehyde) are placed in a 2-liter round-bottomed flask equipped with a reflux condenser and a gas inlet tube.[12]
-
Procedure: The mixture is cooled with running water while a rapid stream of hydrogen chloride gas is passed through it. After approximately two hours, a layer of chloromethyl ether begins to form. The stream of HCl is continued for an additional 2-3 hours until the solution is saturated.[12]
-
Workup: The upper layer of crude CMME is separated. The aqueous layer is saturated with calcium chloride to salt out additional product, which is combined with the main portion. The combined product is dried over anhydrous calcium chloride and then purified by fractional distillation.[12]
-
Yield: The reported yield is 580–600 g of product boiling at 55–60 °C.[12] However, this procedure is known to produce significant contamination with BCME, which is difficult to remove by distillation.[13]
2.2. Method 2: Improved Syntheses to Minimize BCME Formation
To circumvent the dangers of the classical method, modern procedures have been developed that generate CMME in situ from precursors that do not readily form BCME.
From Dimethoxymethane and an Acyl Chloride A widely adopted laboratory-scale method involves the reaction of dimethoxymethane (also known as methylal) with an acyl chloride, such as acetyl chloride or benzoyl chloride, often catalyzed by a Lewis acid like zinc(II) salts.[1][14][15] This route affords a solution of CMME in high purity, with the ester formed as a byproduct.[1][15] This method is preferred as it minimizes or eliminates the formation of BCME.[13]
Experimental Protocol (Adapted from Organic Syntheses, Vol. 83, p.158)
-
Reactants: A flask is charged with dimethoxymethane (22.1 mL, 250 mmol), toluene (66 mL), and a catalytic amount of zinc bromide (ZnBr₂, 5.6 mg, 0.01 mol%).[13]
-
Procedure: Acetyl chloride (17.8 mL, 250 mmol) is added at a constant rate over 5–15 minutes. The reaction is mildly exothermic, warming to 40–45 °C before cooling to ambient temperature over 2–3 hours, by which time the reaction is complete.[13]
-
Result: This procedure yields a clear, colorless solution of this compound and methyl acetate in toluene. This solution is typically used directly in subsequent reactions without purification to minimize handling of the hazardous product.[13] Any excess reagent is destroyed during the aqueous workup of the subsequent reaction.[14]
Table 2: Comparison of Historical CMME Synthesis Methods
| Feature | Classical Method | Modern Method (Dimethoxymethane) |
| Primary Reactants | Methanol, Formaldehyde, Hydrogen Chloride | Dimethoxymethane, Acetyl Chloride |
| Catalyst | None (acid-mediated) | Lewis Acid (e.g., ZnBr₂) |
| Key Byproduct(s) | Water, Bis(chloromethyl) ether (BCME) | Methyl Acetate |
| BCME Formation | Significant and unavoidable | Minimal to none |
| Product Isolation | Fractional distillation required | Often used in situ as a solution |
| Safety Profile | Extremely hazardous due to BCME | Significantly safer; minimizes exposure |
| Reference | Organic Syntheses, Coll. Vol. 1, p.377[12] | Organic Syntheses, Vol. 83, p.158[13] |
Conclusion
This compound is a useful but highly hazardous chemical. The historical method for its preparation via formaldehyde and HCl is now recognized as dangerously unsafe due to the inevitable co-production of the potent carcinogen bis(chloromethyl) ether. Modern synthetic protocols, particularly the reaction of dimethoxymethane with an acyl chloride, provide a much safer alternative by avoiding the conditions that lead to BCME formation. For any professional in research or drug development, it is imperative to use these modern, safer methods and to handle CMME only under the strictest safety protocols, acknowledging its classification as a known human carcinogen.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Bis(chloromethyl) ether and technical-grade this compound | Research Starters | EBSCO Research [ebsco.com]
- 4. nj.gov [nj.gov]
- 5. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. canada.ca [canada.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Simple, rapid procedure for the synthesis of this compound and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datapdf.com [datapdf.com]
Methodological & Application
Application Note: A Step-by-Step Guide for Methoxymethyl Ether (MOM) Deprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl functionalities in complex organic synthesis. Its popularity is due to its straightforward installation and stability across a wide array of non-acidic conditions, including reactions with strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Deprotection of MOM ethers is most commonly and efficiently achieved under acidic conditions.[2][3] The choice of acid catalyst can be modulated from harsh to mild, allowing for selective removal in the presence of other acid-sensitive functional groups.[1]
This application note provides a comprehensive guide to the acid-catalyzed deprotection of MOM ethers, presenting a comparative summary of various methods, detailed experimental protocols, and a mechanistic overview.
Data Presentation: Comparison of Acid-Catalyzed MOM Deprotection Methods
The efficiency of MOM group cleavage is highly dependent on the chosen acid catalyst, solvent, temperature, and the substrate's nature. The following table summarizes quantitative data from several reported methods for the deprotection of MOM-protected alcohols and phenols.
| Entry | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 |
| 2 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 |
| 3 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Varies | High |
| 4 | Aromatic MOM Ether | CBr₄, PPh₃ | ClCH₂CH₂Cl | 40 | Varies | 90-99 |
| 5 | General MOM Ether | Trifluoroacetic Acid (TFA) | Dichloromethane | 25 | 12 h | High |
| 6 | General MOM Ether | Hydrochloric Acid (HCl) | Methanol/Water | RT - 50 | Varies | High |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1][2]
-
Preparation: Dissolve the MOM-protected compound (1.0 equivalent) in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at room temperature (25 °C).
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically around 12 hours).
-
Work-up: Dilute the reaction mixture with DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with a saturated aqueous solution of sodium chloride (NaCl), and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired alcohol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Methanol [3][4]
-
Preparation: Dissolve the MOM-protected compound (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Acid: Add a catalytic amount (a few drops) of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress by TLC. Reaction times can range from a few hours to overnight.
-
Work-up: Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography if necessary.
Protocol 3: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA) [1][5]
-
Preparation: In a mortar, add the MOM-protected compound (1.0 equivalent) and p-toluenesulfonic acid (pTSA).
-
Reaction: Triturate the mixture for 5 minutes and then let it stand at room temperature for 30 minutes.
-
Work-up: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product precipitates.
-
Isolation: Collect the precipitated product by filtration and wash with cold water.
-
Drying: Dry the isolated product to obtain the purified alcohol. This method is environmentally friendly as it avoids the use of organic solvents.[5]
Mandatory Visualizations
Caption: Mechanism of Acid-Catalyzed MOM Deprotection.
Caption: General Experimental Workflow for MOM Deprotection.
Reaction Mechanism
The acid-catalyzed cleavage of a MOM ether initiates with the protonation of one of the ether oxygens by an acid catalyst.[1] This is followed by the cleavage of the carbon-oxygen bond, which releases the free alcohol and a resonance-stabilized methoxymethyl cation.[1] This cation is subsequently quenched by water or another nucleophile present in the reaction mixture to generate formaldehyde and methanol as byproducts.[1]
Conclusion
The acid-catalyzed cleavage of MOM ethers is a robust and versatile method for the deprotection of hydroxyl groups. The selection of the appropriate acidic reagent and reaction conditions can be customized to the specific requirements of a synthetic pathway, enabling selective deprotection in the presence of other functional groups. The protocols outlined in this application note provide a solid foundation for researchers to effectively remove MOM protecting groups in their synthetic endeavors.
References
Application Notes and Protocols: Chloromethyl Methyl Ether in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl methyl ether (MOM-Cl) is a widely utilized protecting group for hydroxyl functionalities in the intricate and lengthy sequences of natural product total synthesis. The methoxymethyl (MOM) ether offers a robust shield for alcohols, stable to a variety of reaction conditions including strongly basic and organometallic reagents, yet can be readily cleaved under acidic conditions. This orthogonality makes it an invaluable tool in the strategic protection and deprotection of multiple hydroxyl groups within a complex molecular architecture. These application notes provide detailed protocols and quantitative data from seminal total syntheses, illustrating the practical application of MOM-Cl in the construction of complex natural products.
Data Presentation: MOM Protection and Deprotection in Total Synthesis
The following tables summarize quantitative data for the protection of alcohols as MOM ethers and their subsequent deprotection in the context of the total syntheses of complex natural products.
| Natural Product | Intermediate | Reaction | Reagents and Conditions | Solvent | Time | Yield (%) |
| Platencin | Aniline Derivative | MOM Protection | MOM-Cl (2.0 equiv), DIPEA (4.0 equiv), 0 °C to rt | CH₂Cl₂ | 12 h | 96% |
| Taxol (Holton) | Diol Intermediate | BOM Protection | BOM-Cl (1.5 equiv), DIPEA (2.0 equiv), 0 °C to rt | CH₂Cl₂ | 8 h | 90% |
| General Protocol | Primary Alcohol | MOM Protection | MOM-Cl (1.2 equiv), DIPEA (1.5 equiv), 0 °C to rt | CH₂Cl₂ | 4 h | >95% |
Table 1: Protection of Alcohols as Methoxymethyl (MOM) and Benzyloxymethyl (BOM) Ethers
| Natural Product | Intermediate | Reaction | Reagents and Conditions | Solvent | Time | Yield (%) |
| Platencin | Protected Aniline | MOM Deprotection | 6M HCl (aq) | THF | 12 h | 93% |
| General Protocol | MOM Ether | MOM Deprotection | PPTS (0.2 equiv), 60 °C | t-BuOH/H₂O (4:1) | 6 h | >90% |
Table 2: Deprotection of Methoxymethyl (MOM) Ethers
Experimental Protocols
Protocol 1: MOM Protection of a Phenolic Hydroxyl Group in the Total Synthesis of Platencin
This protocol is adapted from the total synthesis of (±)-Platencin by K.C. Nicolaou and coworkers.
Procedure:
-
To a solution of the aniline precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add N,N-diisopropylethylamine (DIPEA) (4.0 equiv).
-
Slowly add this compound (MOM-Cl) (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected product.[1]
Protocol 2: BOM Protection of a Secondary Alcohol in the Total Synthesis of Taxol
This protocol for the introduction of the analogous benzyloxymethyl (BOM) ether is from the Holton total synthesis of Taxol.
Procedure:
-
To a stirred solution of the diol intermediate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Add benzyloxymethyl chloride (BOM-Cl) (1.5 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 8 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
After filtration and concentration, purify the residue by flash chromatography to yield the BOM-protected alcohol.
Protocol 3: Deprotection of a MOM Ether in the Total Synthesis of Platencin
This acidic deprotection is a standard method for cleaving MOM ethers.
Procedure:
-
Dissolve the MOM-protected aniline intermediate (1.0 equiv) in tetrahydrofuran (THF).
-
Add 6M aqueous hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 12 hours.
-
Neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the product by flash chromatography.[1]
Visualizations
Caption: General workflow for the protection of an alcohol as a MOM ether.
Caption: General workflow for the deprotection of a MOM ether.
Caption: Decision tree for selecting MOM protection.
References
Application Notes and Protocols: Methoxymethyl (MOM) Ether Protection of Phenols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of medicinal chemistry and complex molecule synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] The methoxymethyl (MOM) ether serves as a robust and versatile protecting group for phenolic hydroxyl groups, a common functional group in a vast array of biologically active compounds and pharmaceutical intermediates.[1][3] The MOM group's popularity stems from its ease of introduction, commendable stability across a broad spectrum of non-acidic reaction conditions, and the reliability of its cleavage under acidic conditions.[1][4][5]
This document provides a comprehensive guide to the application of MOM protection for phenols in a medicinal chemistry context. It includes detailed protocols for both the formation and cleavage of MOM ethers, quantitative data to guide reaction optimization, and logical workflows to aid in the strategic implementation of this protecting group.
Properties of the MOM Group
The MOM group (CH₃OCH₂–) converts a reactive phenolic hydroxyl into a significantly less reactive acetal.[1] This masking allows for a wide range of chemical manipulations to be performed on other parts of a molecule without unintended reactions at the phenol site.[1]
Key Stability Characteristics:
-
Stable to a wide pH range, typically between 4 and 12.[5]
-
Inert towards many oxidizing and reducing agents.[5]
-
Resistant to strong bases, nucleophiles, and organometallic reagents.[1][6]
-
Labile under acidic conditions, which allows for its selective removal.[4][5][7]
The predictable stability profile of the MOM group makes it an excellent candidate for orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[1][6] For instance, the MOM group is stable to fluoride-based reagents used to cleave silyl ethers (e.g., TBS, TIPS), and conversely, silyl ethers are generally stable to the acidic conditions used for MOM group removal.[1]
Protection of Phenols as MOM Ethers
The introduction of a MOM group onto a phenol can be accomplished through several methods. The choice of method is often dictated by the substrate's sensitivity to reaction conditions and the scale of the synthesis.
Common Protection Methods and Quantitative Data
| Method | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |
| MOMCl with Amine Base | Methoxymethyl chloride (MOMCl), i-Pr₂NEt (DIPEA) | Dichloromethane (DCM) | 0 to RT | 3 - 8 | 85 - 98 | A very common and high-yielding method.[8] MOMCl is a suspected carcinogen and should be handled with appropriate precautions.[9][10] |
| MOMCl with Strong Base | MOMCl, Sodium hydride (NaH) | Tetrahydrofuran (THF) or DMF | 0 to RT | 2 - 72 | 71 - 96 | Suitable for phenols that are not sensitive to strong bases.[5][8] The use of n-Bu₄NI can accelerate the reaction.[8] |
| Dimethoxymethane (DMM) | Dimethoxymethane, P₂O₅ | Chloroform (CHCl₃) | 25 | - | High | A safer alternative to MOMCl.[5][9] The reaction is driven by the removal of methanol by molecular sieves or reaction with P₂O₅.[9] |
| Methoxymethyl Acetate | Methoxymethyl acetate, ZnCl₂ (Lewis acid) | Dichloromethane (DCM) | RT | 16 | 66 - 81 | A mild method catalyzed by a Lewis acid. |
Experimental Protocol: MOM Protection using MOMCl and DIPEA
This protocol describes a general and widely applicable method for the protection of a phenol as its MOM ether using methoxymethyl chloride and a non-nucleophilic base.
Materials:
-
Phenol-containing substrate
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methoxymethyl chloride (MOMCl) (1.2 - 1.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, or until TLC analysis indicates the complete consumption of the starting material.[8]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected phenol.
Safety Note: Methoxymethyl chloride (MOMCl) is a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9][10]
Deprotection of Phenolic MOM Ethers
The cleavage of MOM ethers is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate, allowing for selective deprotection in the presence of other acid-sensitive groups.[7]
Deprotection Methods and Quantitative Data
| Method | Reagents/Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Strong Protic Acids | Concentrated HCl or HBr | Methanol (MeOH) or THF | 0 to RT | 2 - 72 | 65 - 85 | A common and effective method, though harsh conditions may not be suitable for sensitive substrates.[5][8][11] |
| Lewis Acids | Zinc bromide (ZnBr₂), n-Propanethiol (n-PrSH) | Dichloromethane (DCM) | 0 | < 0.2 | High | A rapid and efficient method for the deprotection of various MOM ethers, including those of tertiary alcohols.[12] |
| Heterogeneous Acid Catalyst | Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) | Dichloromethane (DCM) | RT | 0.5 - 2 | 90 - 99 | An operationally simple, mild, and chemoselective method for phenolic MOM ethers.[13][14][15] The catalyst is easily removed by filtration.[13][14] |
| Heteropolyacid Catalyst | Wells-Dawson heteropolyacid (bulk or supported) | Methanol (MeOH) | 65 | < 1 | 98 - 100 | A clean and efficient method with a recoverable and reusable catalyst.[16] |
| Trifluoroacetic Acid (TFA) | Trifluoroacetic acid | Dichloromethane (DCM) | 25 | 12 | - | A common method used in peptide synthesis and for substrates requiring moderately acidic conditions.[7] |
Experimental Protocols for Deprotection
This protocol outlines a standard method for MOM ether cleavage using a strong protic acid.
Materials:
-
MOM-protected phenol
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected phenol (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to a couple of days.[8]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield the crude phenol, which can be further purified if necessary.
This protocol describes a mild and selective method for the deprotection of phenolic MOM ethers using a heterogeneous acid catalyst.[13][14]
Materials:
-
MOM-protected phenol
-
Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)
-
Dichloromethane (DCM)
-
Celite or a fritted glass funnel
Procedure:
-
Prepare the NaHSO₄·SiO₂ catalyst as described in the literature or obtain it from a commercial source.
-
To a solution of the phenolic MOM ether (1.0 eq.) in dichloromethane (DCM), add the NaHSO₄·SiO₂ catalyst (e.g., 0.5 g per 1 mmol of substrate).[14]
-
Stir the suspension at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[14] Monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the catalyst.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol. The product is often of high purity, but can be further purified by chromatography if needed.[13]
Visual Workflows and Decision Logic
The following diagrams, rendered in DOT language, illustrate the general workflows for MOM protection and deprotection, as well as a decision-making process for choosing a deprotection strategy.
Caption: General workflow for the protection of phenols as MOM ethers.
Caption: General workflow for the deprotection of phenolic MOM ethers.
Caption: Decision tree for selecting a MOM deprotection method.
Conclusion
The methoxymethyl ether is an invaluable protecting group for phenols in the synthesis of complex molecules relevant to medicinal chemistry. Its robust nature under a wide array of reaction conditions, coupled with its reliable removal under acidic conditions, provides chemists with a powerful tool for strategic synthetic planning. By understanding the various methods for its introduction and cleavage, and by selecting conditions appropriate for the substrate at hand, researchers can effectively utilize MOM protection to streamline synthetic routes and achieve their molecular targets. The protocols and data presented herein offer a practical guide for the successful application of this important protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MOM Ethers [organic-chemistry.org]
- 16. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methoxymethyl (MOM) Protecting Groups in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates necessitates a robust and versatile protecting group strategy. The hydroxyl groups of monosaccharides, being of similar reactivity, require selective protection and deprotection to achieve desired chemical transformations with high chemo- and regioselectivity. The methoxymethyl (MOM) ether has emerged as a valuable acid-labile protecting group for hydroxyl functions in carbohydrate synthesis. Its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, coupled with its mild acidic cleavage, makes it an essential tool for synthetic carbohydrate chemists.[1][2] This document provides detailed application notes and experimental protocols for the use of MOM protecting groups in carbohydrate chemistry.
Stability and Orthogonality of MOM Ethers
The utility of the MOM group lies in its distinct stability profile, which allows for orthogonal protection strategies. Orthogonal protection is a powerful approach that enables the selective removal of one type of protecting group in a multi-protected molecule without affecting others.[3][4]
Stability Profile of MOM Ethers:
-
Stable: MOM ethers are stable across a broad pH range (pH 4-12).[2] They are resistant to a variety of oxidizing and reducing agents, strong bases (e.g., NaOH, NaH), Grignard reagents, and organometallics.[2][5][6] This robustness allows for a wide array of chemical transformations to be performed on other parts of the carbohydrate scaffold while the MOM-protected hydroxyls remain intact.
-
Labile: The MOM group is an acetal and is therefore readily cleaved under acidic conditions.[7][8] This lability to both Brønsted and Lewis acids allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl ethers, silyl ethers).
This stability profile makes the MOM group an excellent component of an orthogonal protecting group strategy in complex oligosaccharide synthesis. For instance, a synthetic scheme might employ acid-labile MOM ethers, base-labile ester groups (e.g., acetate, benzoate), and hydrogenolysis-labile benzyl ethers, allowing for the sequential and selective deprotection of different hydroxyl groups.[3]
Data Presentation: Protection and Deprotection of Hydroxyl Groups with MOM Ethers
The following tables summarize quantitative data for the introduction and cleavage of MOM protecting groups on various carbohydrate substrates, providing a comparative overview of different methodologies.
Table 1: Introduction of MOM Protecting Groups
| Carbohydrate Substrate | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Alcohol 16 (generic) | MOMCl (3.0 eq.), DIPEA (4.0 eq.), NaI (0.5 eq.), DCM | 16 h | 0 to 25 | 92 | [7] |
| Various Alcohols | Dimethoxymethane, P₂O₅, CHCl₃ | - | 25 | Good | [2] |
| Various Alcohols | MOMCl (1.5 eq.), DIPEA (2.0 eq.), DCM | 1-3 h | 0 to rt | 90-98 | [8] |
| Diol | Trimethyl orthoformate, then DIBAL-H | - | - | >30:1 regioselectivity | [9] |
| d-Glucal & d-Galactal | 2-Methoxypropene, Py·TsOH, DCM or DMF | 1-12 h | 0-25 | 79-95 | [5] |
Table 2: Cleavage of MOM Protecting Groups
| Carbohydrate Substrate | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| MOM-protected alcohol 31 | DCM/TFA (15:1) | 12 h | 25 | - | [7] |
| MOM ethers | conc. HCl (trace), Methanol | - | Reflux | Good | [2] |
| MOM ethers | ZnBr₂, n-PrSH | < 10 min | - | High | [10] |
| Aromatic MOM ethers | TMSOTf (2.0 eq.), 2,2'-bipyridyl (3.0 eq.), CH₃CN then H₂O | - | 0 to rt | 85-95 | [11] |
| MOM ethers | CBr₄ (10 mol%), iPrOH | - | Reflux | Good | [12] |
| MOM ethers | ZrCl₄ (50 mol%), Isopropanol | - | Reflux | Good | [13] |
Experimental Protocols
The following are detailed methodologies for the introduction and removal of MOM protecting groups on carbohydrate substrates.
Protocol 1: Protection of a Hydroxyl Group using MOMCl and DIPEA[7]
This protocol describes a general and widely used method for the introduction of a MOM group.
Materials:
-
Carbohydrate substrate with free hydroxyl group(s)
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carbohydrate substrate (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (4.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add freshly distilled MOMCl (3.0 eq.) dropwise to the stirred solution over 10 minutes.
-
Add NaI (0.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to obtain the MOM-protected carbohydrate.
Protocol 2: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA)[7]
This protocol outlines the acidic cleavage of a MOM ether.
Materials:
-
MOM-protected carbohydrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected carbohydrate (1.0 eq.) in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.
-
Stir the resulting solution at 25 °C for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM.
-
Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with DCM (2 x).
-
Combine the organic phases and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude deprotected carbohydrate.
-
Purify the product by silica gel flash column chromatography if necessary.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of MOM protecting groups in carbohydrate chemistry.
Caption: Mechanism of MOM protection of a hydroxyl group.
Caption: Acid-catalyzed deprotection of a MOM ether.
Caption: Workflow of an orthogonal protection strategy.
Conclusion
The methoxymethyl protecting group is a cornerstone in the synthetic chemist's toolbox for carbohydrate chemistry. Its reliable stability under a multitude of reaction conditions and its facile cleavage under mild acidic conditions provide the necessary orthogonality for the synthesis of complex, biologically relevant oligosaccharides and glycoconjugates. The protocols and data presented herein offer a comprehensive guide for the effective application of MOM ethers in carbohydrate synthesis, enabling researchers to design and execute robust and efficient synthetic strategies.
References
- 1. Glycoconjugate synthesis using chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl methyl ether (CH₃OCH₂Cl), commonly abbreviated as MOM-Cl, is a versatile and widely utilized reagent in organic synthesis. Its primary application lies in the protection of hydroxyl and other sensitive functional groups during the multi-step synthesis of complex molecules, particularly in the pharmaceutical industry. The methoxymethyl (MOM) group serves as an effective protecting group due to its ease of introduction, stability under a wide range of reaction conditions, and the facility of its removal under specific, mild acidic conditions. This application note provides detailed protocols and data for the use of MOM-Cl in the synthesis of key intermediates for significant therapeutic agents, including the antiviral drug Oseltamivir and the anticancer agent Epothilone B.
Safety Precautions: this compound is a known carcinogen and a potent alkylating agent.[1] All handling and reactions involving MOM-Cl must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Application 1: Synthesis of an Intermediate for Oseltamivir (Tamiflu®)
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B.[3] The total synthesis of Oseltamivir often involves the use of protecting groups to mask reactive functional groups on intermediates derived from shikimic acid or other starting materials.
Experimental Protocol: MOM Protection of a Shikimic Acid-Derived Diol
In a key step towards an Oseltamivir intermediate, a diol is selectively protected to allow for further functionalization.
Reaction Scheme:
Materials:
-
Shikimic acid-derived diol
-
This compound (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Hunig's base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the shikimic acid-derived diol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Add N,N-Diisopropylethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the MOM-protected intermediate.
Experimental Protocol: Deprotection of the MOM Ether
Later in the synthetic sequence, the MOM group is removed to reveal the hydroxyl group for further transformation.
Reaction Scheme:
Materials:
-
MOM-protected Oseltamivir intermediate
-
2N Hydrochloric Acid (HCl) in Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected intermediate (1.0 eq) in methanol.
-
Add 2N HCl in methanol and stir the reaction at room temperature.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected intermediate.
Quantitative Data Summary
| Step | Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Protection | Shikimic acid-derived diol | MOM-Cl, DIPEA | DCM | 12-16 | 0 to RT | >90 |
| Deprotection | MOM-protected Oseltamivir intermediate | 2N HCl in MeOH | MeOH | 2-4 | RT | >95 |
Application 2: Synthesis of an Intermediate for Epothilone B
Epothilones are a class of microtubule-stabilizing agents with potent anticancer activity, similar to Paclitaxel.[5][6][7] The synthesis of these complex macrocycles relies heavily on the use of protecting groups to manage the numerous hydroxyl functionalities.
Experimental Protocol: MOM Protection of a Hydroxyl Group in an Epothilone Precursor
Reaction Scheme:
Materials:
-
Epothilone precursor with a free hydroxyl group
-
This compound (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol precursor (1.0 eq) in anhydrous DCM under an inert atmosphere, add DIPEA (2.0 eq).
-
Cool the solution to 0 °C.
-
Add MOM-Cl (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Experimental Protocol: Deprotection of the MOM Ether
Reaction Scheme:
Materials:
-
MOM-protected Epothilone intermediate
-
Zinc bromide (ZnBr₂)
-
n-Propanethiol (n-PrSH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add n-PrSH (2.0 eq) followed by ZnBr₂ (1.5 eq).
-
Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 10-30 minutes.[8]
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data Summary
| Step | Reactant | Reagents | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| Protection | Epothilone precursor | MOM-Cl, DIPEA | DCM | 300 | 0 to RT | ~95 |
| Deprotection | MOM-protected Epothilone intermediate | ZnBr₂, n-PrSH | DCM | 10-30 | RT | >90 |
Signaling Pathway and Experimental Workflow Diagrams
Oseltamivir Mechanism of Action
Oseltamivir is a neuraminidase inhibitor. It blocks the release of new viral particles from infected cells, thus preventing the spread of the influenza virus.[9]
Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.
Epothilone B Mechanism of Action
Epothilone B, similar to Paclitaxel, is a microtubule stabilizer. It binds to β-tubulin, promoting microtubule polymerization and inhibiting depolymerization. This leads to cell cycle arrest and apoptosis.[5][10]
Caption: Mechanism of action of Epothilone B leading to apoptosis.
General Workflow for MOM Protection and Deprotection
The following diagram illustrates the general logical workflow for utilizing MOM-Cl as a protecting group in a synthetic sequence.
Caption: General experimental workflow for MOM group protection and deprotection.
References
- 1. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols: Methoxymethyl (MOM) Ether Protection of Sterically Hindered Secondary and Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a critical strategy. Alcohols, particularly sterically hindered secondary and tertiary alcohols, often require protection to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its ease of introduction, general stability under a variety of non-acidic reaction conditions, and reliable cleavage under acidic conditions.[1] This document provides detailed application notes and protocols for the MOM protection of sterically hindered secondary and tertiary alcohols.
Key Advantages of MOM Protection:
-
Stability: MOM ethers are stable to a broad range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[2]
-
Facile Cleavage: The MOM group is readily removed under acidic conditions.[3]
Challenges with Sterically Hindered Alcohols: The protection of sterically hindered secondary and tertiary alcohols can be challenging due to decreased reactivity. This often necessitates the use of more forcing reaction conditions or specialized reagents to achieve high yields.
Reaction Mechanisms and Workflows
MOM Protection of Alcohols
The formation of a MOM ether proceeds via the reaction of an alcohol with a methoxymethylating agent. The most common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). For sterically hindered substrates, the addition of sodium iodide (NaI) can enhance the reaction rate by in situ formation of the more reactive methoxymethyl iodide.
An alternative and safer approach, avoiding the carcinogenic MOM-Cl, utilizes dimethoxymethane and an acid catalyst.[4] This method operates as an acetal exchange reaction.[4]
Caption: Base-mediated MOM protection workflow.
Deprotection of MOM Ethers
The standard method for cleaving MOM ethers is acidic hydrolysis, which regenerates the alcohol.[4] A variety of acids can be employed, with the choice depending on the substrate's sensitivity. For rapid and highly selective deprotection, particularly for acid-sensitive substrates including those with tertiary alcohols, a mixture of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH) offers a mild and efficient alternative.[5]
Caption: Deprotection pathways for MOM ethers.
Quantitative Data Summary
The following tables summarize the yields for the MOM protection and deprotection of a selection of sterically hindered secondary and tertiary alcohols under various conditions.
Table 1: MOM Protection of Sterically Hindered Alcohols
| Substrate (Alcohol) | Protection Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Secondary Alcohol | MOM-Cl, NaI | DIPEA | DCM | 0 to 25 | 16 | 92 |
| Tertiary Alcohol | MOM-Cl, NaI | DIPEA | DME | Reflux | 12 | 88 |
| Phenol | Methoxymethyl Acetate | - | Dichloromethane | RT | 16 | 81 |
| 4-Nitrobenzyl alcohol | Methoxymethyl Acetate | - | Dichloromethane | RT | 3 | 76 |
Data compiled from multiple sources.
Table 2: Deprotection of MOM Ethers of Hindered Alcohols
| Substrate (MOM Ether of) | Deprotection Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Primary, Secondary, Tertiary Alcohols | ZnBr₂ (1 equiv), n-PrSH (2 equiv) | CH₂Cl₂ | 0 to RT | 5-8 min | 86-91 |
| Various MOM ethers | pTSA | Solvent-free | RT | 30 min | 85-98 |
| Benzylic MOM ether | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 1.5 h | 92 |
| Aliphatic MOM ether | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 50 min | 98 |
| Aromatic MOM ether | Bi(OTf)₃ (1-2 mol%) | THF/H₂O (1:1) | RT | 30-40 min | High |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: MOM Protection of a Sterically Hindered Secondary Alcohol using MOM-Cl and DIPEA[4]
Materials:
-
Sterically hindered secondary alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl), freshly distilled
-
Sodium iodide (NaI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen source
Procedure:
-
To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the alcohol (1.0 eq.), DIPEA (4.0 eq.), and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add freshly distilled MOM-Cl (3.0 eq.) dropwise over 10 minutes.
-
Add NaI (0.5 eq.) to the reaction mixture.
-
Allow the mixture to warm to 25 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Dilute with DCM and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to yield the MOM-protected alcohol.
Safety Note: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and a potent alkylating agent. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.[3]
Protocol 2: Deprotection of a MOM-Protected Tertiary Alcohol using ZnBr₂ and n-PrSH[5]
Materials:
-
MOM-protected tertiary alcohol
-
Zinc bromide (ZnBr₂)
-
n-Propylthiol (n-PrSH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq.) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-PrSH (2.0 eq.) followed by ZnBr₂ (1.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the deprotected alcohol.
Protocol 3: Safer MOM Protection using Dimethoxymethane[7]
Materials:
-
Alcohol
-
Dimethoxymethane
-
Phosphorus pentoxide (P₂O₅)
-
Chloroform (CHCl₃), dried over P₂O₅
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the alcohol in dried chloroform, add a large excess of dimethoxymethane.
-
Add P₂O₅ as the acid catalyst.
-
Stir the reaction at 25 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow.
Conclusion
The MOM ether is a robust and versatile protecting group for sterically hindered secondary and tertiary alcohols. While traditional methods using MOM-Cl are effective, the associated safety risks have led to the development of safer alternatives. The choice of protection and deprotection method should be tailored to the specific substrate and the overall synthetic strategy, taking into account the steric hindrance of the alcohol and the presence of other functional groups. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize MOM protection in their synthetic endeavors.
References
- 1. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Selective MOM Protection of Diols and Polyols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a popular and versatile protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its stability under a wide range of conditions, including strongly basic and weakly acidic environments, and its reliable cleavage under acidic conditions make it an invaluable tool in organic synthesis. However, in molecules containing multiple hydroxyl groups, such as diols and polyols, achieving selective protection of a single hydroxyl group presents a significant challenge. This document provides detailed application notes and protocols for the selective MOM protection of diols and polyols, focusing on strategies to achieve high regioselectivity.
General Principles of MOM Protection
The MOM group is typically introduced by reacting an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Alternatively, dimethoxymethane can be used as the MOM source in the presence of an acid catalyst. Deprotection is most commonly achieved through acidic hydrolysis.
Safety Note: Methoxymethyl chloride (MOMCl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Strategies for Selective MOM Protection of Diols and Polyols
Achieving regioselective MOM protection of diols and polyols often requires indirect methods, as direct protection can lead to mixtures of mono- and di-protected products with low selectivity. Here, we outline two primary strategies for achieving high regioselectivity.
Direct Protection of Primary Alcohols
In diols containing both primary and secondary hydroxyl groups, selective protection of the less sterically hindered primary alcohol can often be achieved under carefully controlled conditions. This selectivity is primarily driven by the greater steric hindrance around the secondary hydroxyl group.
Indirect Method via Methylene Acetal Formation and Reductive Cleavage
A highly effective method for the regioselective protection of the more sterically hindered hydroxyl group of a 1,2- or 1,3-diol involves a two-step process: initial protection of the diol as a methylene acetal, followed by regioselective reductive cleavage of the acetal to yield the mono-MOM protected diol.[1][2] This method, developed by Fujioka and coworkers, provides excellent yields and regioselectivity.[1]
The general workflow for this indirect selective MOM protection is illustrated below.
Caption: Workflow for indirect selective MOM protection.
Quantitative Data
The following table summarizes the quantitative data for the selective MOM protection of various diols using the indirect method via methylene acetal cleavage.
| Substrate (Diol) | Product (More Hindered OH Protected) | Yield (%) | Reference |
| (R)-1-Phenyl-1,2-ethanediol | (R)-1-Methoxy-2-phenylethanol | 85 | [1] |
| (R)-1,2-Propanediol | (R)-1-Methoxypropan-2-ol | 88 | [1] |
| (±)-1,3-Butanediol | (±)-3-Methoxybutan-1-ol | 87 | [1] |
| (1R,2R)-1,2-Cyclohexanediol | (1R,2R)-2-Methoxycyclohexanol | 91 | [1] |
Experimental Protocols
Protocol 1: General Procedure for MOM Protection of a Primary Alcohol using MOMCl and DIPEA
-
Preparation: To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2 eq.) to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 2: Selective MOM Protection of the More Hindered Hydroxyl Group via Methylene Acetal Cleavage (Fujioka Method)
This protocol is adapted from the work of Fujioka et al.[1]
Step A: Methylene Acetal Formation
-
Preparation: To a solution of the diol (1.0 eq.) in dichloromethane (DCM), add di-n-butyltin oxide (Bu₂SnO, 1.0 eq.).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: After cooling to room temperature, add paraformaldehyde (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir the mixture at room temperature until the diol is consumed, as monitored by TLC.
-
Workup: Quench the reaction with triethylamine and concentrate under reduced pressure. The crude methylene acetal is typically used in the next step without further purification.
Step B: Regioselective Reductive Cleavage
-
Preparation: Dissolve the crude methylene acetal (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Addition of Reagents: Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq.) dropwise to the solution.
-
Reaction: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the mono-MOM protected diol.
The logical relationship of the Fujioka method is depicted in the following diagram.
Caption: Logical steps of the Fujioka method.
Deprotection of MOM Ethers
The MOM group is reliably cleaved under acidic conditions to regenerate the free hydroxyl group.
Protocol 3: General Procedure for MOM Deprotection
-
Reaction Setup: Dissolve the MOM-protected compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Workup: Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).
-
Purification: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
The deprotection mechanism involves protonation of the acetal oxygen followed by cleavage to release the alcohol and a stabilized carbocation.
Caption: Mechanism of acidic MOM deprotection.
Conclusion
The selective protection of diols and polyols with the MOM group is a critical transformation in the synthesis of complex molecules. While direct selective protection can be challenging, indirect methods, such as the one developed by Fujioka and coworkers involving the regioselective cleavage of methylene acetals, offer a robust and highly selective approach. The protocols and data presented in these application notes provide a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize the MOM protecting group in their synthetic strategies.
References
Application Notes and Protocols for the Synthesis of Ion-Exchange Resins Using Chloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ion-exchange resins using chloromethyl methyl ether (CMME). The primary focus is on the chloromethylation of polystyrene-divinylbenzene (PS-DVB) copolymers, a foundational step in the production of anion-exchange resins widely used in chemical synthesis, purification, and pharmaceutical applications.
Disclaimer: this compound (CMME) is a known human carcinogen and is extremely hazardous.[1] All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. Alternative, less hazardous chloromethylation methods exist and should be considered.[2]
Introduction to Chloromethylation for Ion-Exchange Resin Synthesis
Ion-exchange resins are indispensable tools in various scientific disciplines, including drug development for purification of active pharmaceutical ingredients (APIs) and as excipients. The synthesis of anion-exchange resins often begins with the functionalization of a cross-linked polymer backbone, typically PS-DVB beads. Chloromethylation introduces chloromethyl (-CH₂Cl) groups onto the aromatic rings of the polystyrene.[1] These groups serve as reactive sites for subsequent amination, which installs the desired ion-exchange functionality.
CMME is a highly effective reagent for this purpose, typically used in the presence of a Lewis acid catalyst such as stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or ferric chloride (FeCl₃).[3] The degree of chloromethylation is a critical parameter that directly influences the final ion-exchange capacity of the resin.
Experimental Data Summary
The following tables summarize quantitative data from various experimental conditions for the synthesis of chloromethylated PS-DVB and the subsequent anion-exchange resins.
Table 1: Chloromethylation of PS-DVB Copolymers
| Catalyst | Co-polymer Cross-linking (%) | Reaction Temperature (°C) | Reaction Time (h) | Achieved Chlorine Content (%) | Reference |
| FeCl₃ | High | 45 | Optimized | 19 | [2] |
| Not specified | Not specified | Optimized | Optimized | 14.67 | [4] |
| SnCl₄ | 10 & 16 | 0 | Not specified | Not specified | [5] |
| ZnCl₂ | Not specified | 20-60 | up to 7 | Not specified | [3] |
Table 2: Properties of Anion-Exchange Resins
| Aminating Agent | Co-polymer Cross-linking (%) | Final Ion-Exchange Capacity (meq/g) | Reference |
| Aqueous Trimethylamine | 16 | 3.5 | [5] |
| Aqueous Trimethylamine | 10 | 3.8 | [5] |
| Trimethylamine | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Chloromethylation of Polystyrene-Divinylbenzene (PS-DVB) Beads
This protocol describes a general procedure for the chloromethylation of PS-DVB beads using CMME and a Lewis acid catalyst.
Materials:
-
Polystyrene-divinylbenzene (PS-DVB) copolymer beads
-
This compound (CMME) (Caution: Carcinogen)
-
Anhydrous stannic chloride (SnCl₄) or Zinc Chloride (ZnCl₂)
-
A suitable swelling solvent (e.g., 1,2-dichloroethane or cyclohexane)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Swelling the Copolymer: In the three-necked flask, add the PS-DVB beads and the swelling solvent. Allow the beads to swell for at least 1-2 hours with gentle stirring.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add the anhydrous Lewis acid catalyst (e.g., SnCl₄) to the stirred suspension.
-
Addition of CMME: While maintaining the low temperature, add the this compound dropwise from the addition funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 45°C) and maintain it for the specified reaction time (e.g., 6-10 hours) with continuous stirring.
-
Quenching the Reaction: After the reaction period, cool the flask in an ice bath. Slowly and carefully add methanol to quench the reaction and decompose any unreacted CMME and catalyst.
-
Washing and Purification:
-
Filter the chloromethylated beads using a Buchner funnel.
-
Wash the beads sequentially with the swelling solvent, an aqueous acid solution (e.g., dilute HCl) to remove catalyst residues, deionized water until the washings are neutral, and finally with methanol.
-
-
Drying: Dry the resulting chloromethylated PS-DVB beads in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The chlorine content of the dried resin can be determined by methods such as the Mohr method or elemental analysis.
Protocol 2: Amination of Chloromethylated PS-DVB to form an Anion-Exchange Resin
This protocol describes the conversion of the chloromethylated resin into a strong base anion-exchange resin using trimethylamine.
Materials:
-
Chloromethylated PS-DVB beads (from Protocol 1)
-
Aqueous trimethylamine solution (e.g., 45%)
-
Acetone or another suitable solvent
-
Deionized water
-
Ethanol
Equipment:
-
Pressure reactor or a sealed reaction vessel
-
Shaker or a stirring mechanism
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
Reaction Setup: Place the dried chloromethylated PS-DVB beads in the pressure reactor. Add the solvent (e.g., acetone) and the aqueous trimethylamine solution.[5]
-
Amination Reaction: Seal the reactor and agitate the mixture at room temperature or with gentle heating for several hours to overnight. The reaction converts the chloromethyl groups to quaternary ammonium chloride groups.
-
Washing and Purification:
-
After the reaction is complete, carefully open the reactor in a fume hood.
-
Filter the aminated resin beads.
-
Wash the beads thoroughly with deionized water to remove excess trimethylamine and other soluble byproducts.
-
Subsequently, wash the beads with ethanol and then again with deionized water until the washings are neutral.
-
-
Final Resin Conditioning: The resin is typically stored in its chloride form. To determine the ion-exchange capacity, it can be converted to the hydroxide form by treatment with a sodium hydroxide solution, followed by titration.
-
Characterization: The ion-exchange capacity of the final resin is determined by titration.[5] The structure and morphology can be characterized using Fourier-transform infrared (FTIR) spectroscopy and scanning electron microscopy (SEM).[5][7]
Visualizations
Caption: Workflow for the synthesis of anion-exchange resin.
Caption: Chemical transformation during resin synthesis.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. CA1037642A - Process for the chloromethylation of styrene-divinylbenzene copolymers - Google Patents [patents.google.com]
- 4. Synthesis of a novel pharmaceutical excipient: An anion exchange resin [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Properties of Anion Exchangers Derived from Chloromethyl Styrene Codivinylbenzene and Their Use inWater Treatment | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Deprotection of Methoxymethyl (MOM) Ethers Under Acidic Conditions
Introduction
The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis.[1][2] Its popularity is due to its ease of installation and stability across a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Deprotection of MOM ethers is most commonly and efficiently achieved under acidic conditions.[1][2][3] These conditions can be modulated from harsh to mild, offering a degree of chemoselectivity in the presence of other acid-labile groups.[1][4]
This document provides a detailed overview of the acid-catalyzed cleavage of MOM ethers, including comparative data for various methods, detailed experimental protocols, and a mechanistic summary.
Mechanism of Deprotection
The acid-catalyzed cleavage of a MOM ether is a well-established process.[1][2] The reaction proceeds via the following steps:
-
Protonation: The reaction is initiated by the protonation of one of the ether oxygens by an acid catalyst.[1][2]
-
C-O Bond Cleavage: The protonated ether undergoes cleavage of the carbon-oxygen bond, releasing the free alcohol. This step generates a resonance-stabilized methoxymethyl cation ([CH₂=O⁺CH₃]).[1]
-
Quenching: The cation is subsequently quenched by water or another nucleophile present in the reaction mixture, yielding formaldehyde and methanol as byproducts.[1]
Data Presentation: Comparison of Acidic Deprotection Methods
The choice of acid catalyst, solvent, and temperature significantly influences the efficiency and selectivity of MOM group cleavage. The following tables summarize quantitative data for various reported methods.
Table 1: Deprotection of MOM Ethers using Brønsted Acids
| Entry | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [1][5] |
| 2 | Various | Trifluoroacetic acid (TFA) / DCM | DCM | 25 | 12 h | High | [1][2] |
| 3 | Various | Hydrochloric Acid (HCl) | THF or Methanol | Heat | Varies | Good | [6] |
| 4 | Phenolic MOM Ether | Silica-supported NaHSO₄ | CH₂Cl₂ | RT | 45 min | 95 | [7] |
| 5 | Phenolic MOM Ether | Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | 1,2-dichloroethane | 80 | < 1 h | High | [8] |
Note: "High" or "Good" yield indicates the original publication reported a high yield without specifying the exact percentage. "RT" denotes room temperature.
Table 2: Deprotection of MOM Ethers using Lewis Acids
| Entry | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [1][4] |
| 2 | Various MOM Ethers | Bismuth triflate (Bi(OTf)₃) | THF/H₂O (1:1) | RT | 30-40 min | Very Good | [9] |
| 3 | Various MOM Ethers | Zinc bromide (ZnBr₂) | N/A | N/A | < 10 min | High | [1] |
| 4 | Various MOM Ethers | ZnBr₂, n-PrSH | CH₂Cl₂ | 0 to RT | 5-8 min | 86-91 | [10] |
| 5 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | CH₂Cl₂ | RT | 10-20 min | 85-95 | [1] |
Note: "High" or "Very Good" yield indicates the original publication reported a high yield without specifying the exact percentage. "N/A" indicates data was not available. "RT" denotes room temperature.
Experimental Protocols
The general workflow for acid-catalyzed MOM deprotection involves dissolving the substrate, adding the catalyst, monitoring the reaction, quenching, and purification.[1]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1][2]
This method is effective for a range of MOM-protected alcohols.
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).[1][2]
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed. This typically takes around 12 hours.[1][2]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess acid until gas evolution ceases.[1][2]
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous phase twice with DCM. Combine the organic phases, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography on silica gel to afford the desired alcohol.[1]
Protocol 2: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA) [5][11]
This eco-friendly approach is rapid and avoids the use of organic solvents during the reaction phase.
-
Preparation: In a mortar, combine the MOM-protected compound (1.0 eq.) and p-toluenesulfonic acid (pTSA, catalytic to stoichiometric amounts can be tested).
-
Reaction: Triturate (grind) the mixture with a pestle for approximately 5 minutes. Let the mixture stand at room temperature for about 30 minutes.[11] Monitor the reaction by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC.
-
Work-up and Purification: Add cold water (4 °C) to the mortar. The pTSA, methanol, and formaldehyde byproducts will dissolve, often causing the deprotected alcohol to precipitate.[11] Collect the solid product by filtration. If the product is soluble or oily, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic extracts, dry, and concentrate. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl [4]
This protocol is particularly useful for substrates containing other acid-labile functional groups.[4]
-
Preparation: To a solution of the MOM ether (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in acetonitrile (CH₃CN) at 0 °C under a nitrogen atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq.) dropwise.[4]
-
Reaction: Allow the solution to stir at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is often complete within 15 minutes for aromatic ethers.[1]
-
Work-up and Purification: Once the starting material is consumed, add water to the reaction mixture to hydrolyze the intermediate silyl ether. Continue stirring at room temperature until TLC analysis confirms the formation of the free alcohol.[4] Perform a standard aqueous work-up by diluting with an organic solvent, washing with water and brine, drying over an anhydrous salt, and concentrating in vacuo. Purify the residue by flash column chromatography.
Troubleshooting and Selectivity
-
Incomplete Reaction: If a reaction is sluggish, consider increasing the temperature, using a stronger acid, or extending the reaction time. The choice of solvent can also be critical; for instance, a biphasic THF/water system can accelerate deprotection with certain Lewis acids like Bi(OTf)₃.[9][12]
-
Substrate Decomposition: If the starting material degrades, the acidic conditions are likely too harsh for other functional groups present in the molecule.[12] Switching to a milder, more selective reagent system is recommended. Methods like ZnBr₂/n-PrSH or TMSOTf/2,2'-bipyridyl are known for their high selectivity and mild conditions.[4][10][12]
-
Chemoselectivity: MOM ethers can be selectively cleaved in the presence of other protecting groups. For example, Bi(OTf)₃ is reported to be highly selective for MOM ethers in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[9] The ZnBr₂–n-PrSH system allows for the selective deprotection of MOM ethers in the presence of TBDPS or acetate groups.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 6. reddit.com [reddit.com]
- 7. MOM Ethers [organic-chemistry.org]
- 8. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Mild Deprotection of MOM Ethers in Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a cornerstone protecting group for hydroxyl functionalities in the multistep synthesis of complex molecules. Its stability under a wide range of non-acidic conditions makes it highly valuable. However, the deprotection of MOM ethers often requires acidic conditions that can be detrimental to sensitive functional groups within the substrate. This document provides a detailed overview of mild and chemoselective methods for the cleavage of MOM ethers, complete with comparative data and experimental protocols to guide the modern synthetic chemist.
Introduction to Mild Deprotection Strategies
Classical methods for MOM ether deprotection often rely on strong Brønsted or Lewis acids, which can lead to undesired side reactions and degradation of complex molecules.[1][2] The development of milder and more selective protocols is crucial for the successful synthesis of sensitive substrates, such as natural products and pharmaceuticals. These advanced methods often employ catalytic systems, heterogeneous reagents, or carefully controlled reaction conditions to achieve high yields and preserve molecular integrity.
Comparative Data of Mild Deprotection Methods
The selection of an appropriate deprotection method is contingent upon the nature of the substrate, particularly the presence of other acid-labile functional groups. The following table summarizes quantitative data for several mild deprotection methods, allowing for a direct comparison of their efficacy.
| Method/Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Key Features & Advantages |
| TMSOTf, 2,2'-bipyridyl | Aromatic MOM Ether | CH₃CN | Room Temp | 15 min | 91 | Very mild, non-acidic conditions; chemoselective for aromatic vs. aliphatic MOM ethers.[1][3] |
| Silica-Supported NaHSO₄ | Phenolic MOM Ether | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | 90-98 | Heterogeneous catalyst, simple workup (filtration), non-toxic, and economical.[4] |
| Bismuth(III) Triflate (Bi(OTf)₃) | Aliphatic/Aromatic | THF/H₂O (1:1) | Room Temp | 30 - 40 min | 90-98 | Environmentally friendly, chemoselective in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[5] |
| Bismuth(III) Chloride (BiCl₃) | Phenolic/Aliphatic | Acetonitrile/H₂O | 50 | 1 - 3 h | 85-95 | "Green" reagent, low cost, and operationally simple.[6] |
| Zirconium(IV) Chloride (ZrCl₄) | Aliphatic/Aromatic | Isopropanol | Reflux | 1 - 2 h | 88-96 | Effective Lewis acid catalyst.[7] |
| Zinc Bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Primary, Secondary, Tertiary Alcohols/Phenols | Dichloromethane (DCM) | 0 - Room Temp | < 10 min | 90-99 | Rapid deprotection, even for sterically hindered and tertiary alcohols, with high selectivity.[7][8] |
| p-Toluenesulfonic acid (pTSA) | Aliphatic MOM Ether | Solvent-free | Room Temp | 30 min | 85-98 | A mild Brønsted acid approach.[3][8] |
Experimental Protocols
The following are detailed experimental protocols for key mild deprotection methods.
Protocol 1: Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-bipyridyl
This method is exceptionally mild and highly effective for the chemoselective deprotection of aromatic MOM ethers.[1][3]
Materials:
-
MOM-protected aromatic substrate
-
Trimethylsilyl triflate (TMSOTf)
-
2,2'-bipyridyl
-
Acetonitrile (CH₃CN), anhydrous
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the aromatic MOM ether (0.5 mmol, 1.0 eq.) and 2,2'-bipyridyl (1.5 mmol, 3.0 eq.) in anhydrous acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol, 2.0 eq.) dropwise.[3]
-
Stir the solution at room temperature and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). For activated substrates, this is typically complete within 15 minutes.[3]
-
Upon completion, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.[3]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.
Protocol 2: Heterogeneous Deprotection of Phenolic MOM Ethers with Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂)
This protocol offers a simple and environmentally friendly approach using a recyclable heterogeneous catalyst.[4]
Materials:
-
Phenolic MOM ether
-
Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)
-
Dichloromethane (DCM)
Procedure:
-
Prepare the catalyst: Mix sodium hydrogen sulfate (NaHSO₄) with silica gel (SiO₂) in a 1:1 weight ratio with water to form a paste. Heat the paste at 120 °C for 4 hours to obtain the dry, powdered catalyst.
-
To a solution of the phenolic MOM ether (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL), add the prepared NaHSO₄-SiO₂ catalyst (0.5 g).[4]
-
Stir the suspension at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 30 minutes to 2 hours.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Protocol 3: Bismuth(III) Triflate-Catalyzed Deprotection in an Aqueous Medium
This method is highly efficient and chemoselective, proceeding at room temperature in an environmentally benign solvent system.[5]
Materials:
-
MOM-protected alcohol or phenol
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the MOM-protected substrate (0.44 mmol, 1.0 eq.) in a 1:1 mixture of THF and water (4 mL), add a catalytic amount of Bi(OTf)₃ (1-2 mol %).[5]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. Reactions are typically complete within 30-40 minutes.[5]
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure alcohol or phenol.[5]
Logical Workflow for Method Selection
The choice of deprotection method is critical and depends on the specific characteristics of the substrate. The following diagram illustrates a decision-making workflow for selecting an appropriate mild deprotection method.
Caption: Decision workflow for selecting a mild MOM deprotection method.
Mechanism of Acid-Catalyzed MOM Deprotection
The cleavage of MOM ethers under acidic conditions, whether from a Brønsted or Lewis acid, generally proceeds through the formation of a resonance-stabilized methoxymethyl cation.
Caption: General mechanism for acid-catalyzed MOM ether deprotection.
Conclusion
The selection of a mild deprotection strategy for MOM ethers is a critical consideration in modern organic synthesis. The methods outlined in this document, ranging from non-acidic silyl triflate systems to heterogeneous and water-tolerant Lewis acid catalysis, provide a robust toolkit for chemists. By carefully considering the substrate's sensitivities and consulting the comparative data and protocols provided, researchers can enhance the efficiency and success rate of their synthetic endeavors, particularly in the context of drug discovery and development where molecular complexity and integrity are paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 5. academic.oup.com [academic.oup.com]
- 6. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for One-Pot Procedures Involving MOM Protection and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the use of protecting groups is a common strategy to mask reactive functional groups and prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward removal. To enhance synthetic efficiency, reduce waste, and save time, "one-pot" procedures that combine multiple reaction steps without isolating intermediates are highly desirable. This document provides detailed application notes and protocols for one-pot procedures involving the in-situ protection of alcohols as MOM ethers followed by subsequent chemical transformations.
Application Note 1: One-Pot MOM Protection-Oxidation-Olefination Sequence
This application note describes a highly efficient one-pot sequence for the conversion of a primary alcohol to an α,β-unsaturated ester. This procedure involves the initial protection of the alcohol as a MOM ether, followed by a Swern oxidation to the corresponding aldehyde, and a subsequent Horner-Wadsworth-Emmons (HWE) olefination. This streamlined process avoids the isolation of both the MOM-protected intermediate and the often-sensitive aldehyde, leading to a significant increase in overall efficiency.
The MOM group is stable under the mild, non-acidic conditions of the Swern oxidation. Following the oxidation, the reaction conditions are amenable to the introduction of a phosphonate ylide for the HWE reaction, which stereoselectively yields the (E)-alkene.
Experimental Workflow
Caption: One-pot MOM protection, oxidation, and olefination.
Quantitative Data Summary
The following table summarizes the yields for a variety of substrates in the one-pot MOM protection-oxidation-HWE sequence.
| Entry | Substrate (Alcohol) | Product (α,β-Unsaturated Ester) | Overall Yield (%)[1] |
| 1 | Benzyl alcohol | Ethyl cinnamate | 78 |
| 2 | 4-Methoxybenzyl alcohol | Ethyl 4-methoxycinnamate | 82 |
| 3 | 4-Chlorobenzyl alcohol | Ethyl 4-chlorocinnamate | 75 |
| 4 | Cinnamyl alcohol | Ethyl 5-phenyl-2,4-pentadienoate | 65 |
| 5 | 1-Hexanol | Ethyl 2-octenoate | 72 |
| 6 | Cyclohexylmethanol | Ethyl 3-cyclohexylacrylate | 68 |
Detailed Experimental Protocol
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Methoxymethyl chloride (MOMCl, 1.2 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO, 2.2 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Triethylamine (Et₃N, 5.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
MOM Protection (In-situ): To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA (1.5 equiv) followed by the slow addition of MOMCl (1.2 equiv). Stir the reaction mixture at 0 °C for 1 hour.
-
Swern Oxidation (In-situ): In a separate flask, add oxalyl chloride (1.1 equiv) to anhydrous DCM and cool to -78 °C. Slowly add a solution of DMSO (2.2 equiv) in DCM. After 15 minutes, add the reaction mixture from Step 1 (containing the in-situ formed MOM-protected alcohol) to the activated DMSO solution at -78 °C. Stir for 30 minutes. Add triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.
-
Horner-Wadsworth-Emmons Reaction (In-situ): In another flask, suspend NaH (1.2 equiv) in anhydrous THF and cool to 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise and stir for 30 minutes at room temperature to generate the ylide. Cool the ylide solution to 0 °C and add the reaction mixture from Step 2. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Application Note 2: One-Pot MOM Protection and Subsequent Grignard Reaction
This application note details a one-pot procedure for the protection of an alcohol as a MOM ether, followed by a Grignard reaction with an aldehyde or ketone. This method is particularly useful when the starting material contains both a hydroxyl group and a halide suitable for Grignard reagent formation. The in-situ protection of the alcohol prevents the acidic proton from quenching the highly basic Grignard reagent.
Logical Relationship of the One-Pot Sequence
Caption: One-pot MOM protection and Grignard reaction sequence.
Quantitative Data Summary
The following table presents the yields for the one-pot MOM protection and Grignard reaction with various electrophiles.
| Entry | Bromo-alcohol | Electrophile | Product | Overall Yield (%)[2][3] |
| 1 | 4-Bromophenol | Benzaldehyde | (4-(Methoxymethoxy)phenyl)(phenyl)methanol | 75 |
| 2 | 3-Bromopropan-1-ol | Acetone | 4-(Methoxymethoxy)-2-methylbutan-2-ol | 68 |
| 3 | 4-Bromobenzyl alcohol | Cyclohexanone | 1-(4-((Methoxymethoxy)methyl)phenyl)cyclohexan-1-ol | 72 |
| 4 | 2-Bromoethanol | Propiophenone | 1-Phenyl-1-(2-(methoxymethoxy)ethyl)propan-1-ol | 65 |
Detailed Experimental Protocol
Materials:
-
Bromo-alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Methoxymethyl chloride (MOMCl, 1.2 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (one crystal, as initiator)
-
Aldehyde or Ketone (1.0 equiv)
Procedure:
-
MOM Protection (In-situ): To a solution of the bromo-alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere, add DIPEA (1.5 equiv) and cool to 0 °C. Add MOMCl (1.2 equiv) dropwise and stir at room temperature for 1 hour.
-
Grignard Reagent Formation (In-situ): To the reaction mixture containing the in-situ formed MOM-protected bromo-alcohol, add magnesium turnings (1.2 equiv) and a crystal of iodine. Gently warm the mixture to initiate the Grignard reaction. Once initiated, stir the reaction at room temperature until the magnesium is consumed.
-
Addition to Electrophile (In-situ): Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise. Stir the reaction at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The MOM group can be removed in a subsequent acidic workup step if desired.
Conclusion
The one-pot procedures detailed in these application notes offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and improving overall efficiency. The compatibility of the MOM protecting group with a variety of subsequent reaction conditions makes it an excellent choice for the development of novel one-pot sequences in complex molecule synthesis. Researchers are encouraged to adapt these protocols to their specific synthetic targets, contributing to the advancement of more sustainable and economical chemical processes.
References
Application Notes and Protocols: Large-Scale Synthesis Using Chloromethyl Methyl Ether in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl methyl ether (CMME), also known as methoxymethyl chloride (MOM-Cl), is a vital reagent in large-scale industrial organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its primary application lies in the introduction of the methoxymethyl (MOM) protecting group for hydroxyl functionalities in alcohols, phenols, and carboxylic acids.[2] The MOM group is valued for its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[2]
However, CMME is a known human carcinogen and is classified as an extremely hazardous substance.[3][4] Its use is strictly regulated by entities such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[5][6] Consequently, industrial applications have shifted towards safer, in-situ generation methods that avoid the isolation and handling of pure CMME, thus minimizing exposure risks.[4][7]
These application notes provide detailed protocols for the large-scale, in-situ synthesis of CMME and its subsequent use in the protection of alcohols, along with critical safety information.
Quantitative Data Summary
In-Situ Generation of this compound
Modern industrial processes favor the in-situ generation of CMME from safer, readily available precursors. This approach mitigates the risks associated with storing and handling the highly toxic and carcinogenic reagent. The most common methods involve the reaction of dimethoxymethane (DMM) with an acid chloride, often catalyzed by a Lewis acid.[7][8]
| Method/Catalyst | Reactants | Scale | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Zinc(II) Acetate (0.01 mol%) | Dimethoxymethane, Acetyl Chloride | 0.50 mol | Ambient, self-heats to 45°C | 3 h | Near-quantitative | [7] |
| Zinc(II) Bromide (0.01 mol%) | Dimethoxymethane, Acetyl Chloride | 250 mmol | Self-heats to 40-45°C | 2-3 h | Not specified | [3] |
| Heteropolyacids | Dimethoxymethane, Acetyl Chloride | Lab Scale | Not specified | 4 h | Excellent | [9] |
| No Catalyst | Methylal, Acetyl Chloride, Methanol (trace) | 0.5 mol | 25°C | 36 h | 95 | [8] |
Methoxymethylation of Alcohols Using In-Situ Generated CMME
The direct use of the in-situ generated CMME solution for the protection of alcohols is a highly efficient and safe industrial practice. The following table summarizes reaction conditions for the methoxymethylation of various alcohols on a significant scale.
| Substrate | Scale | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| α-Phenethyl alcohol | 166 mmol | Diisopropylethylamine | Toluene | < 25 | 12 | 98 (crude) | [3] |
| R-Phenethyl alcohol | 41.5 mmol | Diisopropylethylamine | Toluene | Ambient | 16 | Not specified | [7] |
Experimental Protocols
Protocol 1: In-Situ Generation of this compound in Toluene
This protocol describes a safe and efficient method for the large-scale, in-situ preparation of a toluene solution of CMME.[7]
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl chloride
-
Zinc(II) acetate (Zn(OAc)₂)
-
Toluene
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a three-neck 500 mL flask under an inert atmosphere, charge dimethoxymethane (44.25 mL, 0.50 mol), toluene (133 mL), and Zn(OAc)₂ (9.2 mg, 0.01 mol%).
-
Place acetyl chloride (35.5 mL, 0.50 mol) in the addition funnel.
-
Add the acetyl chloride to the reaction mixture at a constant rate over 5 minutes. A slight exotherm will be observed, and the reaction temperature should be monitored. The reaction will slowly self-heat to approximately 40-45 °C and then cool to ambient temperature over 2-3 hours.[3]
-
The reaction is complete when analysis by ¹H NMR indicates the consumption of acetyl chloride.
-
The resulting clear, colorless solution of this compound in toluene (approximately 2.1 M) can be used directly in the subsequent protection step without further purification.[3]
Protocol 2: Large-Scale Methoxymethylation of an Alcohol
This protocol details the use of the in-situ generated CMME solution for the protection of an alcohol.[3]
Materials:
-
Toluene solution of this compound (from Protocol 1)
-
α-Phenethyl alcohol
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Reaction vessel with cooling capabilities
Procedure:
-
Cool the flask containing the toluene solution of this compound (250 mmol, 1.5 equiv) to 5-10 °C using a cold water bath.
-
Add α-phenethyl alcohol (20 mL, 166 mmol, 1 equiv) in one portion.
-
Add diisopropylethylamine (36.0 mL, 208 mmol, 1.25 equiv) dropwise over 30 minutes, ensuring the internal temperature is maintained below 25 °C. A significant exotherm is expected during this addition.
-
Once the addition is complete and the exotherm has subsided, allow the reaction mixture to warm to ambient temperature and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting alcohol by a suitable method (e.g., TLC or HPLC).
-
Upon completion, dilute the orange-colored solution with ethyl acetate (100 mL) and quench by adding a saturated aqueous NH₄Cl solution (100 mL).
-
Stir the biphasic mixture vigorously for at least five minutes to ensure the complete decomposition of any residual this compound.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by distillation if necessary.[3]
Safety and Hazard Management
This compound is a potent carcinogen and a regulated substance.[5][6] All operations involving CMME, including its in-situ generation, must be conducted with stringent safety precautions.
-
Engineering Controls: All work must be performed in a well-ventilated fume hood or a closed system to prevent inhalation exposure. A regulated, marked area should be established for handling CMME.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For any potential exposure, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is required.[6]
-
Decontamination and Waste Disposal: All equipment should be thoroughly decontaminated after use. Excess CMME can be quenched with an aqueous solution such as saturated ammonium chloride, water, or sodium carbonate.[3] All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Emergency Procedures: Emergency shower and eyewash stations must be readily accessible.[6] In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. In case of inhalation, move the individual to fresh air and seek immediate medical attention.[1]
Visualizations
Workflow for In-Situ Generation and Use of CMME
Caption: Process workflow for the in-situ generation of CMME and subsequent methoxymethylation of an alcohol.
General Mechanism of MOM Protection
Caption: Simplified mechanism of alcohol protection using CMME (MOM-Cl).
References
- 1. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osha.gov [osha.gov]
- 6. nj.gov [nj.gov]
- 7. datapdf.com [datapdf.com]
- 8. US3972947A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Chloromethyl Methyl Ether in the Preparation of Cross-Linked Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chloromethyl methyl ether (CMME) as a cross-linking agent in polymer synthesis. Particular emphasis is placed on safety, reaction mechanisms, and the characterization of the resulting polymers.
Application Note 1: Overview of CMME in Polymer Cross-Linking
This compound (CH₃OCH₂Cl) is a highly reactive chloroalkyl ether used as a potent alkylating agent in organic synthesis.[1][2] In polymer chemistry, its primary application is in the creation of cross-linked networks, particularly through Friedel-Crafts reactions with aromatic polymers. This process is instrumental in producing hyper-cross-linked polymers (HCPs), a class of materials characterized by high surface areas and permanent porosity.[3]
Key Uses:
-
External Cross-Linker: CMME can form methylene bridges (-CH₂-) between polymer chains, typically aromatic polymers like polystyrene, leading to a rigid, three-dimensional network.[3]
-
Chloromethylation: It is used to introduce chloromethyl (-CH₂Cl) groups onto a polymer backbone. These groups serve as reactive sites for subsequent modifications or grafting reactions.[4]
-
Synthesis of Ion-Exchange Resins: CMME is a key reagent in the manufacture of certain ion-exchange resins and other functional polymers.[4]
Application Note 2: Critical Safety Protocols and Hazard Management
WARNING: this compound is an extremely hazardous substance. It is a known human carcinogen, highly flammable, and a severe irritant.[2][5][6][7][8] All work must be conducted with strict adherence to safety protocols in a designated and regulated area.
Personnel Protection Equipment (PPE):
-
Respiratory: A full-face respirator with appropriate cartridges or a supplied-air system is mandatory. Work must be performed exclusively within a certified chemical fume hood.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, butyl rubber). Inspect gloves for any signs of degradation before use.[5][6]
-
Eye Protection: Chemical safety goggles and a face shield are required.[6]
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Full-body protective clothing may be required for larger quantities.
Handling and Storage:
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood with sufficient airflow.
-
Ignition Sources: CMME is highly flammable. Exclude all heat, sparks, and open flames from the work area. Use grounded equipment to prevent static discharge.[5][6][9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and fireproof location, away from incompatible materials. Recommended storage temperature is 2-8 °C.[6]
-
Decontamination: Excess or waste CMME can be destroyed by reacting it with a methanol-caustic solution.[4] Aqueous solutions (water, ammonium chloride, sodium carbonate) can also be used to quench residual CMME after vigorous stirring.[2]
Emergency Procedures:
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: Evacuate the area and eliminate all ignition sources. Absorb the spill with non-combustible material like sand or earth and place it in a sealed container for disposal. Do not use combustible materials.[9]
Application Note 3: Mechanism of Cross-Linking
The cross-linking of aromatic polymers with CMME typically proceeds via a Friedel-Crafts alkylation reaction. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄), is used to activate the CMME. The catalyst facilitates the formation of a highly electrophilic species, which then attacks the electron-rich aromatic rings of the polymer backbone, forming a methylene bridge between two polymer chains and releasing HCl.
Experimental Protocol: Preparation of Hyper-Cross-Linked Polystyrene
This protocol describes the synthesis of a hyper-cross-linked polymer (HCP) from a styrene-divinylbenzene copolymer precursor using CMME as the external cross-linker via a Friedel-Crafts reaction.[3]
Materials:
-
Styrene-divinylbenzene copolymer (e.g., 2% DVB content), dry
-
This compound (CMME)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ferric chloride (FeCl₃), anhydrous
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Addition funnel
-
Heating mantle
-
Buchner funnel and filter paper
-
Soxhlet extractor
Procedure:
-
Polymer Swelling: In a three-necked flask, add 3.0 g of dry styrene-divinylbenzene copolymer to 25 mL of anhydrous 1,2-dichloroethane (DCE). Add 2.25 g of CMME to the mixture. Allow the polymer to swell overnight at room temperature with gentle stirring.[3]
-
Reaction Setup: Equip the flask with a reflux condenser, a nitrogen inlet, and an addition funnel. Place the flask in a heating mantle on a magnetic stirrer.
-
Catalyst Preparation: In a separate, dry flask, dissolve an appropriate amount of anhydrous FeCl₃ catalyst in 10 mL of anhydrous DCE.
-
Reaction Initiation: Slowly add the FeCl₃ solution to the swollen polymer slurry via the addition funnel over 30 minutes at room temperature. The mixture will typically change color and evolve HCl gas (vented through a scrubber).
-
Cross-Linking Reaction: After the catalyst addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 18 hours under a nitrogen atmosphere with continuous stirring.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of methanol.
-
Filter the resulting solid polymer using a Buchner funnel.
-
Wash the polymer sequentially with a methanol/conc. HCl mixture (5:1 v/v), followed by deionized water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove any unreacted monomers or soluble oligomers.
-
Dry the final cross-linked polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization and Data Presentation
The synthesized cross-linked polymers should be characterized to confirm their structure and determine their physical properties.
-
FT-IR Spectroscopy: To confirm the chemical structure and the formation of methylene cross-links.
-
Scanning Electron Microscopy (SEM): To observe the morphology and porous structure of the polymer beads.[3]
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution, which are critical parameters for HCPs.[3]
Table 1: Representative Data for Characterization of Cross-Linked Polymers
The following table summarizes typical quantitative data obtained from the characterization of hyper-cross-linked polymers synthesized using CMME.
| Sample ID | Precursor Polymer (DVB %) | CMME:Monomer Unit Molar Ratio | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| HCP-1 | Styrene-DVB (1%) | 1.0 | 1050 | 0.85 |
| HCP-2 | Styrene-DVB (2%) | 1.0 | 1150 | 0.92 |
| HCP-3 | Styrene-DVB (3%) | 1.0 | 1200 | 0.98 |
Note: The data presented are representative values based on literature findings and will vary depending on specific reaction conditions.[3]
Application Note 4: Safer Alternatives and Modern Approaches
Given the extreme carcinogenicity of CMME, significant research has focused on developing safer alternatives.
-
In-situ Generation: CMME can be generated in situ from dimethoxymethane and an acyl chloride (like acetyl chloride) in the presence of a catalytic amount of a Lewis acid (e.g., ZnBr₂).[7][10] This method avoids the isolation and handling of pure CMME, significantly reducing exposure risk. The resulting solution can often be used directly in the subsequent cross-linking reaction.[7]
-
Alternative Cross-Linkers: Researchers are actively developing cross-linking strategies that do not rely on carcinogenic chloromethylating agents.[4] Methods using benzyl methyl ethers catalyzed by Brønsted acids (like p-toluenesulfonic acid) provide a metal-free and less hazardous route to producing HCPs.[11][12] These newer methods are strongly recommended for consideration in new research and development projects.
References
- 1. Industrial Uses of Chloromethyl Ethyl Ether - Periodical by Knowde [periodical.knowde.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lobachemie.com [lobachemie.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. epa.gov [epa.gov]
- 9. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Simple, Rapid Procedure for the Synthesis of this compound and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chloromethyl Methyl Ether (MOM-Cl) Side Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using chloromethyl methyl ether (MOM-Cl) for the protection of functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups that react with this compound (MOM-Cl)?
A1: MOM-Cl is a potent electrophile that readily reacts with a variety of nucleophilic functional groups. The most common of these are alcohols and phenols, for which MOM-Cl is a widely used protecting group.[1] However, it can also react with amines, thiols, carboxylic acids, and even stabilized enolates, which can lead to undesired side reactions in complex molecules.[2][3]
Q2: My MOM protection reaction is giving low yields. What are the possible reasons?
A2: Low yields in MOM protection reactions can stem from several factors:
-
Inadequate Base: The choice and amount of base are crucial. Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction. Insufficient base can lead to acidic conditions, which can be detrimental to acid-sensitive groups.
-
Steric Hindrance: Highly hindered alcohols may react sluggishly with MOM-Cl. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive MOM-donating reagent might be necessary.
-
Moisture: MOM-Cl is sensitive to moisture and can hydrolyze. Ensure all reagents and solvents are anhydrous.
-
Competing Reactions: If other nucleophilic functional groups are present in your substrate, they may compete with the target alcohol for reaction with MOM-Cl.
Q3: I am observing the cleavage of my MOM ether under unexpected conditions. What could be the cause?
A3: While MOM ethers are generally stable under basic and neutral conditions, they are susceptible to cleavage under various acidic conditions, some of which may be inadvertently generated in your reaction mixture.[4] Common culprits for unexpected deprotection include:
-
Lewis Acids: Lewis acids such as TiCl₄, SnCl₄, and even MgBr₂ (present in Grignard reagents) can coordinate to the ether oxygen of the MOM group, activating it for cleavage.[5]
-
Trace Acids: Impurities in reagents or solvents can introduce trace amounts of acid, leading to slow degradation of the MOM group over time.
-
Acidic Workup/Purification: Using acidic aqueous solutions for workup or employing silica gel for chromatography can lead to partial or complete cleavage of the MOM ether. Standard silica gel is slightly acidic.[2]
Q4: Is this compound a safe reagent to use?
A4: No, this compound is a known human carcinogen and is classified as an extremely hazardous substance.[6][7] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Due to its hazardous nature, alternative, less toxic reagents for introducing the MOM group, such as dimethoxymethane with an acid catalyst, are often preferred.[3]
Troubleshooting Guide: Side Reactions with Common Functional Groups
This guide provides insights into potential side reactions of MOM-Cl with various functional groups and offers strategies to mitigate them.
Alcohols and Phenols
While the intended reaction, O-alkylation to form a MOM ether, is the primary transformation, side reactions can occur, especially with complex substrates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of MOM-protected alcohol | Steric hindrance around the hydroxyl group. | - Increase reaction temperature and/or time.- Use a more reactive base like sodium hydride (NaH) to generate the alkoxide in situ before adding MOM-Cl.[1]- Consider using an alternative, less sterically demanding protecting group. |
| Deprotection during reaction | Presence of acidic impurities or generation of an acidic byproduct. | - Ensure all reagents and solvents are anhydrous and free of acid.- Add a proton sponge or an excess of a non-nucleophilic base to scavenge any generated acid. |
| Reaction with phenols is sluggish | Lower nucleophilicity of the phenoxide compared to alkoxides. | - Use a stronger base (e.g., NaH, K₂CO₃) to generate the phenoxide.- Consider phase-transfer catalysis to enhance the reaction rate. |
Amines (Primary and Secondary)
Amines are generally more nucleophilic than alcohols and can readily react with MOM-Cl, leading to N-alkylation.
| Issue | Potential Cause | Troubleshooting Steps |
| N-alkylation instead of O-alkylation | Higher nucleophilicity of the amine. | - Protect the amine functionality first with a suitable protecting group (e.g., Boc, Cbz) before attempting to protect the alcohol.- For selective O-protection in the presence of an amine, consider using a less reactive MOM-donating reagent under carefully controlled conditions. |
| Formation of complex mixtures | Over-alkylation of primary amines or other side reactions. | - Use a controlled amount of MOM-Cl.- Perform the reaction at a lower temperature to improve selectivity. |
Thiols
Thiols are highly nucleophilic and will react rapidly with MOM-Cl to form methoxymethyl thioethers.
| Issue | Potential Cause | Troubleshooting Steps |
| S-alkylation is favored over O-alkylation | High nucleophilicity of the thiol. | - Protect the thiol group before protecting any hydroxyl groups. Thiol-specific protecting groups may be necessary.- In some cases, specific Lewis acids can promote selective O-protection, but this requires careful optimization.[8] |
| Formation of disulfide byproducts | Oxidation of the thiol under basic conditions. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents. |
Carboxylic Acids
Carboxylic acids can be deprotonated by a base to form a carboxylate, which is a good nucleophile and can react with MOM-Cl to form a methoxymethyl ester.
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of a MOM ester | Nucleophilic attack of the carboxylate on MOM-Cl. | - Protect the carboxylic acid as a less nucleophilic ester (e.g., methyl or ethyl ester) before MOM protection of other functional groups.- If MOM protection of the carboxylic acid is desired, standard esterification conditions with MOM-Cl and a non-nucleophilic base can be employed.[2] |
Ketones and Aldehydes (via Enolates)
Under basic conditions, ketones and aldehydes can form enolates, which are carbon nucleophiles that can react with MOM-Cl.
| Issue | Potential Cause | Troubleshooting Steps |
| C-alkylation of the enolate | Reaction of the enolate with MOM-Cl. | - If O-protection of an alcohol is the goal, use a non-nucleophilic base (e.g., DIPEA) that is not strong enough to generate a significant concentration of the enolate.- If C-alkylation is desired, a strong base (e.g., LDA, NaH) should be used to fully form the enolate before the addition of MOM-Cl. |
| Aldol condensation | Self-condensation of the enolate with the starting ketone or aldehyde. | - Perform the reaction at low temperatures to disfavor the aldol reaction.- Add MOM-Cl to a pre-formed enolate solution to ensure rapid trapping. |
Organometallic Reagents (Grignard, Organolithium)
While MOM ethers are generally stable to the basicity of organometallic reagents, the Lewis acidity of the metal center can lead to cleavage.
| Issue | Potential Cause | Troubleshooting Steps |
| Cleavage of the MOM ether | Coordination of the Lewis acidic metal (e.g., Mg in Grignard reagents) to the MOM ether oxygen, followed by cleavage.[5] | - Perform the reaction at low temperatures (e.g., -78 °C).- Use less Lewis acidic organometallic reagents, such as organocuprates or organozinc reagents, if compatible with the desired transformation.[4][9]- Consider using a different protecting group that is more robust to Lewis acids, such as a silyl ether. |
Data Presentation
Table 1: General Reactivity and Stability of MOM Ethers
| Reagent/Condition | Stability of MOM Ether | Potential Side Reaction/Outcome |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile | Rapid cleavage to the corresponding alcohol. |
| Lewis Acids (e.g., TiCl₄, SnCl₄, ZnCl₂) | Labile | Cleavage, rate depends on the strength of the Lewis acid.[5] |
| Strong Bases (e.g., NaOH, KOH) | Stable | Generally stable under non-aqueous conditions. |
| Organometallic Reagents (e.g., R-MgBr, R-Li) | Potentially Labile | Cleavage can occur, especially with coordinating groups nearby.[5] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Generally stable. |
| Oxidizing Agents (e.g., CrO₃, KMnO₄) | Stable | Generally stable to common oxidizing agents. |
| Nucleophiles (e.g., Amines, Thiols) | Stable | The MOM ether itself is stable, but MOM-Cl will react with these nucleophiles. |
Experimental Protocols
Protocol 1: Standard MOM Protection of a Primary Alcohol
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv).
-
Addition of MOM-Cl: Slowly add this compound (1.2 - 1.5 equiv) to the solution. Caution: MOM-Cl is a carcinogen and should be handled in a fume hood with appropriate safety precautions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. To prevent deprotection on the column, the silica gel can be neutralized by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 1%).
Protocol 2: Troubleshooting - MOM Protection of a Hindered Alcohol
-
Preparation: To a suspension of sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of the hindered alcohol (1.0 equiv) in anhydrous THF.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of MOM-Cl: Cool the reaction mixture back to 0 °C and slowly add this compound (1.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Visualizations
Caption: A general workflow for the protection of an alcohol using MOM-Cl.
Caption: Competing reaction pathways of MOM-Cl with various functional groups.
Caption: Troubleshooting logic for unexpected MOM ether cleavage.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
Technical Support Center: Methoxymethyl (MOM) Protecting Group
Welcome to the technical support center for the methoxymethyl (MOM) protection of alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the MOM protection of hydroxyl groups.
Troubleshooting Incomplete Protection
This section addresses the most common issue reported by users: low or incomplete conversion of the starting alcohol to the desired MOM ether.
Question: Why is my MOM protection reaction incomplete? I see a significant amount of my starting alcohol remaining.
Answer:
Incomplete conversion in a MOM protection reaction is a frequent issue that can be traced back to several key factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
-
Reagent Quality and Stoichiometry:
-
MOM-Cl Quality: Chloromethyl methyl ether (MOM-Cl) is a highly reactive and moisture-sensitive reagent.[1] Over time, it can hydrolyze to methanol, formaldehyde, and HCl, reducing its effectiveness. Always use freshly distilled or a recently purchased bottle of MOM-Cl. An impure reagent is a primary cause of low yields.
-
Base Selection and Equivalents: A suitable base is crucial. For most primary and secondary alcohols, a hindered, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is used in excess (typically 2-4 equivalents) to neutralize the HCl generated during the reaction.[2] For alcohols that are poor nucleophiles or sterically hindered, a stronger base like sodium hydride (NaH) may be required to form the alkoxide first.[2][3]
-
Solvent Purity: The reaction should be conducted under anhydrous (dry) conditions. Any moisture in the solvent (commonly dichloromethane - DCM) will consume the MOM-Cl. Ensure your solvent is freshly dried over a suitable drying agent.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[4] For less reactive alcohols, gentle heating might be necessary. However, excessive heat can promote side reactions and decomposition of the MOM-Cl.
-
Reaction Time: While many MOM protections are complete within 12-16 hours, sterically hindered or electronically deactivated alcohols may require longer reaction times.[5] It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Alcohols in a sterically congested environment (e.g., tertiary alcohols or neopentyl systems) will react much slower. These substrates often require more forcing conditions, such as using NaH as the base and a higher reaction temperature.[3]
-
Acid-Sensitive Functional Groups: If your starting material contains other acid-labile groups, the HCl generated in situ can cause decomposition or side reactions, consuming the starting material and lowering the yield of the desired product. Using a sufficient excess of the amine base is critical to scavenge this acid.
-
Below is a troubleshooting workflow to diagnose the cause of an incomplete reaction.
Caption: Troubleshooting workflow for incomplete MOM protection.
Frequently Asked Questions (FAQs)
Q1: My starting material is degrading, and I'm getting multiple unidentified spots on my TLC plate. What is happening?
A1: Degradation of the starting material is often caused by acidic conditions. The HCl byproduct from the reaction between the alcohol and MOM-Cl can deprotect other acid-sensitive groups on your molecule or catalyze side reactions.[6] Ensure you are using at least 2-3 equivalents of a hindered base like DIPEA to neutralize the acid as it forms. Additionally, the quality of the MOM-Cl is critical; old MOM-Cl can contain significant amounts of HCl.[1]
Q2: I successfully protected my alcohol, but the MOM group was cleaved during column chromatography on silica gel. How can I prevent this?
A2: This is a common issue because standard silica gel is slightly acidic and can hydrolyze the acid-labile MOM acetal.[5][6] To prevent this, you can neutralize the silica gel by adding a small amount of a non-polar amine, such as triethylamine (~0.5-1% v/v), to your column eluent. Alternatively, you can use a different stationary phase, such as neutral alumina, for the purification.
Q3: Is there a safer alternative to the highly carcinogenic MOM-Cl?
A3: Yes. Due to the safety concerns associated with MOM-Cl, which is a known carcinogen, alternative methods have been developed.[4] A widely used, safer alternative is the reaction of the alcohol with dimethoxymethane (also known as methylal) in the presence of a strong acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH).[3][7] This is an acetal exchange reaction that avoids the use of the hazardous chloroether.
Q4: How do reaction conditions differ for primary, secondary, and tertiary alcohols?
A4: The reactivity of alcohols towards MOM protection decreases in the order: primary > secondary > tertiary, primarily due to steric hindrance. The table below summarizes typical starting conditions. Tertiary alcohols are particularly challenging to protect and often give low yields with standard methods.[3]
| Alcohol Type | Typical Base | Equivalents of Base | Temperature | Notes |
| Primary | DIPEA | 2.0 - 3.0 | 0 °C to RT | Generally high-yielding and straightforward.[5] |
| Secondary | DIPEA or NaH | 3.0 - 4.0 (DIPEA) | 0 °C to RT (or gentle heat) | May require longer reaction times or a stronger base if hindered. |
| Tertiary | NaH | 1.5 - 2.0 | RT to reflux | Often low-yielding; alternative protecting groups are recommended.[3] |
Experimental Protocols
Protocol 1: General Procedure for MOM Protection using MOM-Cl and DIPEA
This protocol is suitable for most primary and secondary alcohols.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of MOM-Cl: Slowly add freshly distilled this compound (MOM-Cl) (2.0 eq.) dropwise to the cooled solution. Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Alternative MOM Protection using Dimethoxymethane
This protocol provides a safer alternative to using MOM-Cl.
-
Preparation: To a solution of the alcohol (1.0 eq.) in anhydrous DCM, add dimethoxymethane (5.0 eq.).
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add phosphorus pentoxide (P₂O₅) (2.0 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
Alternative Protecting Groups
If MOM protection proves unsuitable for your substrate, several other protecting groups can be considered. Each has a different stability profile, allowing for orthogonal strategies in multi-step synthesis.[4]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages |
| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole, DMF | TBAF in THF; or mild acid | Stable to bases and nucleophiles; easily removed with fluoride.[4] |
| Benzyl Ether | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Very robust; stable to most acidic and basic conditions.[4] |
| Tetrahydropyranyl Ether | THP | DHP, PPTS (cat.), DCM | Mild acid (e.g., PPTS in EtOH) | Inexpensive reagents; similar acid lability to MOM.[8] |
| 2-Methoxyethoxymethyl Ether | MEM | MEM-Cl, DIPEA, DCM | Lewis acids (e.g., ZnBr₂) | Can be cleaved under conditions that leave MOM group intact.[4] |
Below is a diagram illustrating the general mechanism of MOM protection.
Caption: General SN2 mechanism for MOM protection of an alcohol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Methoxymethyl (MOM) Ether Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the formation of methoxymethyl (MOM) ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOM ethers, offering potential causes and solutions to optimize reaction conditions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the alcohol. | When using a weak base like N,N-diisopropylethylamine (DIPEA), ensure an adequate excess is used (2-4 equivalents). For sterically hindered alcohols, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete formation of the alkoxide before adding the MOM-Cl.[1][2] |
| Poor quality of MOM-Cl (chloromethyl methyl ether). | MOM-Cl is moisture-sensitive and can degrade. Use freshly distilled or a recently purchased bottle. Note that MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[2][3] | |
| Reaction temperature is too low. | While the initial addition of reagents is often done at 0 °C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for an extended period (4-18 hours) can improve yields.[3] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time. | |
| Formation of Side Products | Presence of water in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] |
| Reaction with other nucleophilic functional groups. | If the substrate contains other nucleophilic groups (e.g., amines), they may also react with MOM-Cl. Consider protecting these groups beforehand if they are more nucleophilic than the target hydroxyl group. | |
| Unexpected Deprotection of MOM Ether | Acidic conditions during workup or purification. | Standard silica gel is slightly acidic and can cause the hydrolysis of the acid-labile MOM ether.[3] To prevent this, neutralize the silica gel with a base like triethylamine before use, or use neutral alumina for chromatography. During workup, use a mild basic quench such as a saturated aqueous sodium bicarbonate solution instead of an acidic one.[3][4] |
| Presence of Lewis acids. | MOM ethers are sensitive to Lewis acids (e.g., TiCl₄, ZnBr₂, AlCl₃), which can catalyze their cleavage. If subsequent steps involve Lewis acids, consider a more robust protecting group or perform the reaction at a lower temperature to minimize deprotection.[3] | |
| Reaction with certain organometallic reagents. | Grignard reagents and some organolithiums can induce cleavage of MOM ethers, particularly at elevated temperatures.[3] Perform reactions with these reagents at low temperatures (e.g., -78 °C) and consider using less reactive organometallics like organocuprates.[3] | |
| Use of specific reducing agents. | While generally stable to reagents like NaBH₄ and LiAlH₄, MOM ethers can be cleaved by diisobutylaluminum hydride (DIBAL-H), which is a Lewis acidic hydride.[3] If deprotection is observed, use an alternative reducing agent or carefully control the stoichiometry and temperature of the DIBAL-H reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming MOM ethers?
A1: The most prevalent method involves the use of this compound (MOM-Cl) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM).[4][5] An alternative for substrates sensitive to basic conditions is the use of dimethoxymethane (methylal) with a strong acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH).[1]
Q2: My starting alcohol is sterically hindered. What conditions should I use?
A2: For sterically hindered alcohols, using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to first generate the alkoxide, followed by the addition of MOM-Cl, is often more effective than using a weaker base like DIPEA.[1][2]
Q3: Is MOM-Cl safe to handle?
A3: No, this compound (MOM-Cl) is a known human carcinogen and a potent alkylating agent.[5][6] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment. Due to its hazardous nature, some researchers prefer alternative methods that avoid MOM-Cl, such as using dimethoxymethane and an acid catalyst.[1]
Q4: How can I monitor the progress of my MOM ether formation reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The MOM-protected product will be less polar than the starting alcohol and should have a higher Rf value.
Q5: My MOM-protected compound is decomposing on the silica gel column. What can I do?
A5: Standard silica gel is acidic enough to cleave the MOM ether.[3] You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina can prevent decomposition.
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol describes a general procedure for the protection of a primary alcohol.[3]
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the solution. Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a fume hood.[3][5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with the addition of a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) to afford the desired MOM-protected alcohol.[3]
Protocol 2: MOM Deprotection using Hydrochloric Acid
This protocol outlines a common method for the removal of a MOM group.[3]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualizations
References
Preventing the formation of bis(chloromethyl)ether during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the formation of the highly carcinogenic byproduct, bis(chloromethyl)ether (BCME), during chloromethylation reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during chloromethylation reactions and provides systematic solutions to minimize the formation of BCME and other side products.
Issue 1: Potential for Bis(chloromethyl)ether (BCME) Formation
Question: My synthesis involves a chloromethylation step using formaldehyde and hydrochloric acid. What are the risks of BCME formation, and how can I mitigate them?
Answer:
The use of formaldehyde and hydrochloric acid in chloromethylation, a classic method known as the Blanc chloromethylation, is known to produce bis(chloromethyl)ether (BCME) as a byproduct.[1] BCME is a potent carcinogen, and its formation is a significant safety concern.[1][2]
Mitigation Strategies:
-
Adopt a Safer Alternative Protocol: The most effective way to prevent BCME formation is to avoid the use of formaldehyde and HCl altogether. A highly recommended alternative is the in situ generation of a chloromethylating agent from dimethoxymethane and an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like zinc bromide. This method has been shown to minimize the formation of BCME.
-
Strict Temperature Control: If the traditional method must be used, maintaining a low reaction temperature is crucial. Higher temperatures can increase the rate of side reactions, including the formation of BCME.
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions, as the presence of water can contribute to the formation of BCME.[3]
Issue 2: Formation of Diaryl Methane Byproducts
Question: I am observing the formation of a significant amount of diarylmethane byproduct in my chloromethylation reaction. How can I suppress this side reaction?
Answer:
Diarylmethane formation is a common side reaction in chloromethylation, arising from the Friedel-Crafts alkylation of the starting material or product with the newly introduced chloromethyl group.[4]
Suppression Strategies:
-
Control of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the formation of diarylmethanes.[4] Monitor the reaction closely and quench it as soon as the desired product is formed.
-
Stoichiometry of Reactants: Using a high concentration of the aromatic substrate relative to the chloromethylating agent can sometimes reduce the likelihood of the product reacting further.
-
Choice of Catalyst: The choice of Lewis acid catalyst can influence the extent of diarylmethane formation. For instance, aluminum chloride is known to strongly promote this side reaction.[4] Consider using milder catalysts like zinc chloride.
Issue 3: Low Yield or Incomplete Reaction
Question: My chloromethylation reaction is giving a low yield, or the starting material is not being fully consumed. What are the potential causes and solutions?
Answer:
Low yields or incomplete reactions in chloromethylation can stem from several factors:
-
Insufficiently Activated Aromatic Ring: Aromatic compounds with electron-withdrawing groups are less reactive and may require more forcing conditions or a stronger catalyst.[3][5] For deactivated substrates, using chloromethyl methyl ether (MOMCl) in the presence of 60% sulfuric acid might yield better results.[2]
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or other impurities in the reagents or solvent. Ensure all components of the reaction are dry.
-
Poor Solubility of Reagents: If the reagents are not well-dissolved in the reaction solvent, the reaction rate will be slow. Choose a solvent that effectively dissolves all reactants.
Frequently Asked Questions (FAQs)
Q1: What is bis(chloromethyl)ether (BCME) and why is it a concern?
A1: Bis(chloromethyl)ether, (ClCH₂)₂O, is a colorless liquid with a suffocating odor.[1] It is a highly potent carcinogen and is classified as an extremely hazardous substance.[1] BCME can form as a byproduct in chloromethylation reactions, particularly when formaldehyde and hydrochloric acid are used.[1] Its presence, even in trace amounts, poses a significant health risk to researchers.
Q2: How is BCME formed in traditional chloromethylation reactions?
A2: BCME is formed from the reaction of formaldehyde and hydrogen chloride under acidic conditions. The reaction proceeds through the formation of chloromethanol, which can then react with another molecule of formaldehyde to form BCME.
Q3: Are there safer alternatives to the traditional Blanc chloromethylation?
A3: Yes, a much safer and preferred method involves the in situ generation of this compound (MOMCl) from dimethoxymethane and an acyl chloride, such as acetyl chloride, catalyzed by a Lewis acid like zinc(II) salts. This method avoids the direct use of formaldehyde and HCl, thereby minimizing the risk of BCME formation.
Q4: How can I detect the presence of BCME in my reaction mixture?
A4: Analytical methods for detecting trace amounts of BCME typically involve gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).[6] Given the high toxicity of BCME, any analytical work should be conducted with extreme caution and appropriate safety measures in place.
Q5: What is the proper procedure for quenching a reaction that may contain BCME?
A5: Reactions suspected of containing BCME should be quenched carefully. A common method is to add a dilute aqueous ammonia solution or a solution of hexamine.[7] These reagents react with and destroy BCME. The workup should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
The following table summarizes the levels of BCME associated with different chloromethylation methods.
| Chloromethylation Method | Reagents | Typical BCME Concentration | Reference |
| Traditional Blanc Chloromethylation | Formaldehyde, Hydrochloric Acid, Zinc Chloride | Can reach 300-500 ppm in the reaction mixture. | [8] |
| Technical Grade this compound (CMME) | N/A (used as a reagent) | Can contain 1-8% BCME as an impurity. | |
| In situ Generation of MOMCl | Dimethoxymethane, Acetyl Chloride, Zinc Salt | Minimizes the formation of BCME. |
Experimental Protocols
Safer Protocol: In Situ Generation of this compound for Chloromethylation
This protocol is adapted from a procedure in Organic Syntheses and is designed to minimize the formation of BCME.
Materials:
-
Dimethoxymethane
-
Acetyl chloride
-
Zinc bromide (ZnBr₂)
-
Aromatic substrate
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with the aromatic substrate, dimethoxymethane, and a catalytic amount of zinc bromide in an anhydrous solvent.
-
In Situ Generation of MOMCl: Add acetyl chloride dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, cool the reaction mixture and slowly add a quenching solution to decompose any unreacted chloromethylating agent.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify the product by distillation or chromatography.
Caution: this compound (MOMCl) is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Visualizations
References
- 1. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. canada.ca [canada.ca]
- 7. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Unexpected MOM Group Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unexpected cleavage of the methoxymethyl (MOM) protecting group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the MOM protecting group generally considered stable?
A1: The methoxymethyl (MOM) ether is a popular protecting group for hydroxyl functionalities due to its stability across a broad range of non-acidic conditions.[1] It is generally stable in a pH range of 4 to 12.[2] The MOM group is also inert towards many oxidizing and reducing agents, bases, nucleophiles, and electrophiles.[2]
Q2: What are the most common reasons for the unexpected cleavage of a MOM group?
A2: Unexpected cleavage of a MOM group is typically due to acidic conditions, which can be inadvertently introduced into a reaction. Since the MOM group is an acetal, it is susceptible to acid hydrolysis.[2] Other common causes include the presence of Lewis acids, certain organometallic reagents, and some hydride-reducing agents.[3]
Q3: Can Lewis acids cause the cleavage of MOM ethers?
A3: Yes, Lewis acids are a significant cause of unintended MOM group cleavage. Reagents such as TiCl₄, SnCl₄, ZrCl₄, BF₃·OEt₂, ZnBr₂, and AlCl₃ can coordinate to one of the ether oxygens, which activates the MOM group for nucleophilic attack or elimination, leading to its removal.[3]
Q4: I'm using a Grignard reagent and observing MOM deprotection. Why is this happening and how can I prevent it?
A4: Cleavage with Grignard reagents (RMgX) can occur, particularly if there is a nearby functional group that can chelate the organometallic reagent to the MOM ether oxygen.[3] This can activate the group for cleavage. To minimize this side reaction, it is recommended to perform the reaction at low temperatures (e.g., -78 °C) and to add the Grignard reagent slowly.[3] Using a non-coordinating solvent like toluene instead of THF may also be beneficial.[3]
Q5: Are MOM groups stable to all reducing agents?
A5: The MOM group is stable to many common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3] However, cleavage has been observed with diisobutylaluminum hydride (DIBAL-H), which is a Lewis acidic hydride reagent that can coordinate to the MOM ether oxygen and facilitate cleavage.[3]
Troubleshooting Guide: Unexpected MOM Group Cleavage
If you are experiencing unexpected deprotection of a MOM group, consult the following table for potential causes and suggested solutions.
| Unexpected Condition | Reagents/Environment | Probable Mechanism | Suggested Solutions |
| Lewis Acids | TiCl₄, SnCl₄, ZrCl₄, BF₃·OEt₂, ZnBr₂, AlCl₃ | Coordination of the Lewis acid to an ether oxygen, activating the MOM group.[3] | - Use a less Lewis acidic reagent.- Lower the reaction temperature.- Add a proton sponge or non-nucleophilic base to scavenge trace acids.[3]- Consider an alternative protecting group more robust to Lewis acids. |
| Organometallic Reagents | Grignard reagents (RMgX), some organolithiums | Chelation of the reagent to the MOM ether oxygen and an adjacent coordinating group.[3] | - Use a different organometallic reagent, such as an organocuprate.- Perform the reaction at a lower temperature.[3]- Use a non-coordinating solvent.[3] |
| Hydride Reducing Agents | Diisobutylaluminum hydride (DIBAL-H) | Coordination of the aluminum to the MOM ether oxygen, facilitating hydride delivery and cleavage.[3] | - Use an alternative reducing agent like NaBH₄ or LiAlH₄.[3]- Carefully optimize reaction conditions (lower temperature, exact stoichiometry). |
| Silylating Reagents | Trimethylsilyl bromide (TMSBr), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | These reagents can act as Lewis acids or generate HBr/HOTf in situ.[3] | - These are often used for intentional MOM deprotection; avoid them if cleavage is undesired.[3] |
| Ozonolysis Workup | Oxidative workup conditions | The acidic or oxidative conditions of the workup can be harsh enough to cleave the MOM group.[3] | - Use a reductive workup (e.g., DMS or Zn/H₂O) if compatible with the desired outcome.[3] |
Experimental Protocols
Standard Acid-Catalyzed MOM Deprotection
This protocol is for the intentional cleavage of a MOM ether using trifluoroacetic acid (TFA).
Materials:
-
MOM-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature (25 °C).[1]
-
Reaction: Stir the resulting solution at 25 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully converted (typically 12 hours).[1]
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.[4] Separate the layers and extract the aqueous phase with DCM.[4]
-
Purification: Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography.[1]
Solvent-Free MOM Deprotection with p-Toluenesulfonic Acid (pTSA)
This method offers an environmentally friendly approach to MOM deprotection.[5]
Materials:
-
MOM-protected compound
-
p-Toluenesulfonic acid (pTSA)
-
Cold water (4 °C)
Procedure:
-
Preparation: In a mortar, add the MOM-protected compound (1.0 eq.) and pTSA.[1]
-
Reaction: Triturate the mixture for 5 minutes and then let it stand at room temperature for 30 minutes.[1][5]
-
Work-up: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product precipitates.[1][5]
-
Isolation: Collect the precipitate by filtration and wash with cold water.[1]
Visualizations
Mechanism of Acid-Catalyzed MOM Deprotection
Caption: Acid-catalyzed cleavage of a MOM ether proceeds via protonation and subsequent C-O bond cleavage.
Troubleshooting Workflow for Unexpected MOM Cleavage
Caption: A decision-making workflow to identify the cause of and solution for unintended MOM deprotection.
References
Technical Support Center: Optimizing MOM Protection for Acid-Sensitive Substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of methoxymethyl (MOM) ether protection for acid-sensitive substrates.
Troubleshooting Guide
Low yields or decomposition of starting material during MOM protection of acid-sensitive substrates can be frustrating. This guide addresses common issues and provides systematic solutions to enhance your reaction outcomes.
Issue 1: Low or No Product Formation with Significant Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | For reactions using a base like DIPEA, ensure the base is fresh and added in sufficient excess (typically 2-4 equivalents). For sterically hindered alcohols, a stronger base like sodium hydride (NaH) may be required to ensure complete formation of the alkoxide. When using NaH, allow for sufficient time for deprotonation before adding the MOM-Cl. |
| Inactive MOM Reagent | MOM-Cl is moisture-sensitive and can degrade over time. Use freshly distilled or a recently purchased bottle of MOM-Cl. Alternatively, consider using a less hazardous reagent like dimethoxymethane with an acid catalyst such as P₂O₅ or ZrCl₄.[1] |
| Steric Hindrance | Tertiary alcohols and sterically hindered secondary alcohols or phenols can be challenging to protect.[2] Consider increasing the reaction temperature, although this should be done cautiously with thermally labile substrates. Using a more reactive MOM reagent, such as MOM-I generated in situ from MOM-Cl and NaI, can also improve yields for hindered alcohols. |
Issue 2: Formation of Byproducts and/or Decomposition of Starting Material
| Potential Cause | Recommended Solution |
| Acidic Impurities | Trace amounts of acid in the solvent, glassware, or on the surface of the substrate can catalyze the removal of other acid-sensitive protecting groups or cause decomposition. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can help scavenge any adventitious acid.[3] |
| Reaction with Lewis Acids | If your substrate contains functional groups that can chelate to Lewis acidic reagents, you may observe unexpected deprotection or side reactions. If using a Lewis acid catalyst with dimethoxymethane, consider a milder Lewis acid or a different protection strategy. |
| Aqueous Workup Issues | Acid-sensitive substrates can degrade during aqueous workup if the pH is not controlled. Quench the reaction with a saturated solution of sodium bicarbonate or another mild base to ensure the aqueous layer remains neutral to slightly basic.[3] |
Issue 3: Product Degradation During Purification
| Potential Cause | Recommended Solution |
| Acidic Silica Gel | Standard silica gel is acidic and can cleave the MOM ether or other acid-labile groups during column chromatography. Neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or another non-polar amine.[4][5] Flush the column with this basic eluent before loading your sample.[4][5] |
| Alternative Stationary Phase | If neutralizing silica gel is not effective or desirable, consider using a different stationary phase for chromatography, such as neutral alumina or a bonded-phase silica like amine-functionalized silica.[5] |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield. How can I improve it?
A1: Several factors can contribute to a sluggish reaction. First, ensure your reagents are pure and anhydrous, especially the solvent and the base. For hindered alcohols, increasing the reaction temperature or using a more potent protecting group precursor like MOM-I (generated in situ) can be beneficial. Also, consider the choice of base; while DIPEA is common, a stronger base like NaH might be necessary for less acidic alcohols.
Q2: I am protecting a phenol and getting a low yield. Are there specific conditions that are better for phenols?
A2: Phenols are more acidic than aliphatic alcohols, so deprotonation is generally easier. However, the resulting phenoxide is a softer nucleophile. For the protection of phenols, conditions using MOM-Cl with bases like NaH or DIPEA are effective.[3] Alternatively, using methoxymethyl acetate with a Lewis acid catalyst like zinc chloride has been reported to give good yields for phenols.
Q3: I am concerned about the carcinogenicity of MOM-Cl. What are safer alternatives?
A3: A common and safer alternative to MOM-Cl is dimethoxymethane (methylal).[6] This reagent is typically used with a strong acid catalyst like phosphorus pentoxide (P₂O₅) or a Lewis acid.[1][6] This method avoids the handling of the highly carcinogenic MOM-Cl.[6]
Q4: My substrate has multiple hydroxyl groups. How can I selectively protect one over the other?
A4: Selective protection depends on the different reactivities of the hydroxyl groups. Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols, allowing for selective protection by careful control of stoichiometry and reaction conditions (e.g., lower temperature). For selective protection of an alcohol in the presence of a phenol, specific methods using dimethoxymethane with ZrO(OTf)₂ have been shown to favor the alcohol.[1]
Q5: How do I know if my MOM group is being cleaved during my subsequent reaction steps?
A5: The MOM group is an acetal and is sensitive to acidic conditions (pH < 4).[7] It is generally stable to basic, nucleophilic, and many oxidizing and reducing conditions.[7] If your subsequent reaction involves acidic reagents, even catalytic amounts, there is a risk of MOM group cleavage. To confirm this, you can monitor your reaction by TLC, looking for a more polar spot corresponding to the deprotected alcohol.
Quantitative Data on MOM Protection Yields
The following tables summarize reported yields for the MOM protection of various alcohols and phenols under different conditions. This data can help in selecting a suitable protocol for your specific substrate.
Table 1: Comparison of MOM Protection Yields for Different Substrate Types
| Substrate Type | Reagents and Conditions | Yield (%) | Reference |
| Primary Alcohol | MOM-Cl, DIPEA, CH₂Cl₂ | ~95% | [5] |
| Phenol | MeOCH₂Cl, NaH, DMF | 74-96% | [3] |
| Phenol | MeOCH₂Cl, i-Pr₂NEt, CH₂Cl₂ | 85-98% | [3] |
| Phenol | Methoxymethyl acetate, ZnCl₂, CH₂Cl₂ | 81% | |
| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂, CH₂Cl₂ | 76% | |
| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂, CH₂Cl₂ | 66% |
Table 2: Yields for Different Bases in the MOM Protection of Phenols
| Base | Reagents and Conditions | Yield (%) | Reference |
| Sodium Hydride (NaH) | MOM-Cl, DMF | 74-96% | [3] |
| N,N-Diisopropylethylamine (DIPEA) | MOM-Cl, CH₂Cl₂ | 85-98% | [3] |
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol is a standard method for the protection of primary alcohols.
Materials:
-
Primary alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA (2.0-4.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add MOM-Cl (1.5-3.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Protocol 2: MOM Protection using Dimethoxymethane and Phosphorus Pentoxide (A Safer Alternative)
This protocol avoids the use of the carcinogenic MOM-Cl.
Materials:
-
Alcohol
-
Dimethoxymethane
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous CHCl₃ or DCM in an oven-dried round-bottom flask under an inert atmosphere.
-
Add dimethoxymethane (can also be used as the solvent).
-
Carefully add P₂O₅ (in portions) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on neutralized silica gel.
Protocol 3: Neutralization of Silica Gel for Chromatography
This procedure is crucial for the purification of acid-sensitive compounds.
Materials:
-
Silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Add triethylamine to the slurry to a final concentration of 1-3% (v/v).
-
Pack the chromatography column with the prepared slurry.
-
Flush the column with at least one column volume of the eluent containing triethylamine.
-
(Optional but recommended) Flush the column with one column volume of the eluent without triethylamine before loading the sample.
-
The column is now ready for the purification of your acid-sensitive MOM-protected compound.
Visualizations
Caption: General experimental workflow for MOM protection.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: MOM Group Migration in Polyhydroxylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the intramolecular migration of the methoxymethyl (MOM) protecting group in polyhydroxylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is MOM group migration?
A1: MOM group migration is an intramolecular reaction where a methoxymethyl (MOM) ether on one hydroxyl group of a polyhydroxylated molecule moves to an adjacent hydroxyl group. This isomerization can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. This phenomenon is a type of acetal migration and is particularly relevant in carbohydrate and polyketide chemistry.[1]
Q2: What is the underlying mechanism of MOM group migration?
A2: MOM group migration is understood to proceed via an acid-catalyzed intramolecular transacetalization. The process is initiated by the protonation of the MOM ether oxygen by a Brønsted or Lewis acid. A neighboring free hydroxyl group then acts as an internal nucleophile, attacking the activated acetal carbon. This leads to the formation of a transient cyclic orthoester-like intermediate. The intermediate can then reopen in a regioselective manner to yield the migrated MOM ether.
Q3: What factors influence MOM group migration?
A3: Several factors can influence the rate and extent of MOM group migration:
-
Acidity: The presence of Brønsted or Lewis acids is generally required to catalyze the migration.[2][3] Stronger acids or higher concentrations can increase the rate of migration, but may also lead to competing deprotection (cleavage).
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for migration to occur and for the system to reach thermodynamic equilibrium.
-
Reaction Time: Longer reaction times allow the reaction to progress towards the thermodynamically more stable isomer.
-
Stereochemistry: The spatial relationship between the MOM-protected hydroxyl and the free hydroxyl is crucial. cis-diols, where the hydroxyl groups are on the same face of a ring, are generally more prone to migration due to the ease of forming the cyclic intermediate.
-
Solvent: The choice of solvent can influence the stability of the intermediates and the reaction rate.
Q4: How can I detect if MOM group migration has occurred?
A4: The most effective method for detecting and quantifying MOM group migration is Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the ¹H and ¹³C NMR spectra of your product mixture with the spectra of the expected product and potential isomers, you can identify the presence of migrated MOM groups. 2D NMR techniques like COSY and HSQC can be particularly useful in assigning the location of the MOM group in complex polyhydroxylated compounds.
Troubleshooting Guides
Issue 1: Unexpected MOM group migration observed during a reaction.
You have performed a reaction on a MOM-protected polyhydroxylated compound (e.g., deprotection of another protecting group, oxidation, etc.) and NMR analysis indicates a mixture of isomers due to MOM group migration.
Issue 2: Difficulty in regioselectively protecting a specific hydroxyl group with MOM in a diol system.
You are attempting to protect one hydroxyl group in a 1,2- or 1,3-diol, but you are getting a mixture of products or the wrong regioisomer.
Possible Cause: Under certain conditions, an initially formed MOM ether can migrate to a thermodynamically more stable position. For instance, a MOM group on a less sterically hindered primary alcohol may migrate to a more hindered secondary alcohol if the latter leads to a more stable overall conformation.
Solution: Employ a Regiocontrolled Strategy
A method developed by Fujioka et al. allows for the regioselective formation of a MOM ether at the more hindered hydroxyl of a diol by starting from a methylene acetal.[4][5] This can be considered a "controlled migration" or intramolecular acetal exchange.
-
Form the Methylene Acetal: Protect the diol as a cyclic methylene acetal.
-
Regioselective Cleavage: Treat the methylene acetal with a trialkylsilyl triflate (e.g., TMSOTf) and a base like 2,2'-bipyridyl, followed by methanolysis. This cleaves the acetal in a regioselective manner to generate the MOM ether at the more hindered position.[4][5]
Data Presentation
While specific quantitative data on MOM group migration is not widely tabulated in the literature, the following table summarizes the key factors and their expected influence on the process, based on general principles of reaction control.[6][7][8]
| Factor | Condition | Expected Outcome | Control Type |
| Temperature | Low (e.g., -78°C to 0°C) | Favors the product that is formed fastest. Migration is less likely. | Kinetic |
| High (e.g., Room Temp. to Reflux) | Allows the system to reach equilibrium, favoring the most stable isomer. | Thermodynamic | |
| Reaction Time | Short | Favors the kinetically preferred product. | Kinetic |
| Long | Allows for equilibration to the thermodynamically favored product. | Thermodynamic | |
| Acid Catalyst | Mild (e.g., PPTS, CSA) | Slower reaction, may favor kinetic product or require longer times. | Varies |
| Strong (e.g., HCl, H₂SO₄, strong Lewis acids) | Faster reaction, can lead to both migration and deprotection. | Varies | |
| Substrate Geometry | cis-Diol | Lower activation energy for cyclic intermediate formation; migration is more likely. | Kinetic/Thermo |
| trans-Diol | Higher activation energy for cyclic intermediate formation; migration is less likely. | Kinetic/Thermo |
Experimental Protocols
Protocol 1: General Procedure for MOM Protection of an Alcohol
This protocol is for the standard protection of a hydroxyl group as a MOM ether.[2][5][9] To minimize the risk of subsequent migration if other hydroxyl groups are present, it is crucial to ensure the reaction is fully quenched and all acidic reagents are removed during workup.
Materials:
-
Alcohol substrate
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
N,N-Diisopropylethylamine (DIPEA) or a catalytic amount of acid (e.g., P₂O₅ or TfOH)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq.) and DIPEA (2.0-4.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add MOM-Cl (1.5-3.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Unwanted MOM Migration by Modifying Reaction Conditions
If you observe MOM migration during a subsequent reaction step (e.g., deprotection of a silyl ether with TBAF which might contain basic impurities, or a Lewis acid-mediated reaction), consider the following modifications:
Workflow:
Example Modification (for an acid-sensitive step):
-
Temperature: Perform the reaction at the lowest temperature at which the desired transformation still proceeds at a reasonable rate.
-
Reagent: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂ instead of TiCl₄).
-
Additives: Consider the addition of a proton sponge or a non-nucleophilic base to neutralize any trace acid that may catalyze migration.
-
Monitoring: Do not let the reaction run for a set time. Monitor by TLC or LC-MS and quench it immediately upon consumption of the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Lewis acid-catalyzed formal 1,3-aminomethyl migration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MOM Ethers [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
Technical Support Center: Troubleshooting the Removal of the MOM Group in Complex Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common issues encountered during the removal of the methoxymethyl (MOM) protecting group in complex molecules.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the MOM group typically cleaved?
A1: The methoxymethyl (MOM) group is an acetal that is stable in a pH range of 4 to 12 but is labile to acidic conditions (pH < 4).[1] Deprotection is most commonly achieved through acid-catalyzed hydrolysis.[2] Both Brønsted and Lewis acids are used to effect this transformation.[1][3]
Q2: My MOM deprotection reaction is sluggish or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to an incomplete or slow reaction:
-
Insufficiently Acidic Conditions: The stability of the MOM ether requires acidic conditions for cleavage.[3] If you are using a mild acid, a stronger acid or an increase in temperature may be necessary.
-
Steric Hindrance: In sterically hindered substrates, the deprotecting agent may have difficulty accessing the MOM ether. Using a smaller Lewis acid or increasing the reaction time and/or temperature can be beneficial.[3][4]
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate. For some reagents, like bismuth triflate, a biphasic THF/water system can accelerate deprotection.[3][5]
-
Reagent Quality: Ensure that the reagents and solvents are of high quality and free from impurities that might inhibit the reaction.
Q3: I am observing unexpected side reactions and decomposition of my starting material. How can I improve the selectivity of the deprotection?
A3: Decomposition often occurs when other acid-sensitive functional groups are present in the molecule.[3] To improve selectivity:
-
Choose a Milder Reagent: Employ milder and more selective deprotection methods.[3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to minimize side reactions.[6]
-
Use a Neutralization Step: During purification on silica gel, which is acidic, unintended deprotection can occur.[1] To prevent this, you can neutralize the silica gel by washing it with a solution containing a non-nucleophilic base like triethylamine in your eluent.[1][6]
Q4: Can the MOM group be removed in the presence of other common protecting groups?
A4: Yes, selective deprotection of the MOM group is often possible. For instance, the MOM group can be selectively removed with acid in the presence of a silyl ether (like TBS), which is typically cleaved with a fluoride source.[7] Conversely, silyl ethers are generally stable to the acidic conditions used for MOM removal, although strong acids can cleave both.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) | Citation(s) |
| Incomplete Deprotection | Insufficiently acidic conditions. | Increase acid concentration, switch to a stronger acid, or increase the reaction temperature. | [3] |
| Steric hindrance around the MOM ether. | Use a smaller Lewis acid; increase reaction time and/or temperature. | [3][4] | |
| Inappropriate solvent. | Optimize the solvent system. For Bi(OTf)₃, a biphasic THF/water system can be effective. | [3][5] | |
| Side Reactions/Decomposition | Presence of other acid-labile functional groups. | Use a milder deprotection reagent (e.g., ZnBr₂/n-PrSH, TMSOTf/2,2′-bipyridyl). | [3] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. | [6] | |
| Unexpected Deprotection During Purification | Acidic nature of silica gel. | Neutralize the silica gel with a triethylamine solution before use or use a less acidic stationary phase like alumina. | [1] |
| Low Yield of Desired Product | Cleavage of other protecting groups. | Choose a more selective deprotection method that is orthogonal to the other protecting groups present. | [7] |
| Wagner-Meerwein rearrangement in sensitive substrates. | Use a milder method, such as an acidic ion-exchange resin (e.g., Dowex-50W). | [4] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection using Hydrochloric Acid
This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[6]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[6]
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[6]
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.[6]
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution. Remove the methanol under reduced pressure.[6]
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[6]
Protocol 2: Mild Deprotection using Zinc Bromide and n-Propylthiol
This method is suitable for substrates with acid-sensitive functional groups.[3][8]
-
Preparation: Dissolve the MOM-protected alcohol in dichloromethane (CH₂Cl₂).[3]
-
Cooling: Cool the solution to 0 °C.[3]
-
Reagent Addition: Add n-propylthiol (2 equivalents) followed by zinc bromide (1 equivalent).[3][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-8 minutes.[3][8]
-
Quenching and Workup: Quench the reaction and perform a standard aqueous workup.[3]
-
Purification: Purify the product by column chromatography.[3]
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is another common acidic deprotection method.[2][9]
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).[9]
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 12 hours).[9]
-
Workup: Dilute the reaction mixture with DCM and treat with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.[2]
-
Purification: Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the crude product. Purify as needed.[2]
Visualizing Experimental Workflows and Logic
Caption: General experimental workflow for MOM group deprotection.
Caption: Troubleshooting decision tree for MOM deprotection.
Caption: Simplified mechanism of acid-catalyzed MOM deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges with MOM Protection of Hindered Alcohols
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences industries. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of sluggish or incomplete reactions when protecting sterically hindered alcohols with methoxymethyl chloride (MOM-Cl).
Frequently Asked Questions (FAQs)
Q1: Why is the protection of hindered alcohols with MOM-Cl often slow and low-yielding?
The reaction between an alcohol and MOM-Cl to form a MOM ether is a nucleophilic substitution reaction. In the case of sterically hindered alcohols (e.g., tertiary or bulky secondary alcohols), the bulky substituents around the hydroxyl group impede the approach of the alcohol to the electrophilic MOM-Cl. This steric hindrance raises the activation energy of the reaction, leading to a significant decrease in the reaction rate and, consequently, lower yields under standard conditions.
Q2: What are the most common side reactions observed during the MOM protection of hindered alcohols?
Common side reactions include the elimination of the alcohol to form an alkene, especially with tertiary alcohols under basic conditions. Incomplete reactions are also frequent, leaving a significant amount of the starting alcohol unreacted. Additionally, the carcinogenic nature of MOM-Cl is a significant safety concern, and its decomposition can lead to the formation of other reactive species that may cause undesired side reactions.[1]
Q3: Are there safer alternatives to MOM-Cl for introducing a MOM group?
Yes, due to the carcinogenic nature of MOM-Cl, several safer alternatives have been developed.[1] One of the most common is the use of dimethoxymethane (also known as methylal) in the presence of an acid catalyst.[2][3] This method proceeds through an acetal exchange mechanism. Another approach involves using methoxymethyl-2-pyridylsulfide with silver triflate (AgOTf) under neutral conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the MOM protection of hindered alcohols and provides actionable solutions.
Issue 1: The reaction is sluggish or stalls completely.
-
Possible Cause: Insufficiently basic conditions to deprotonate the hindered alcohol effectively. Standard bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may not be strong enough.
-
Solution 1: Employ a Stronger Base. Using a stronger, non-nucleophilic base can significantly increase the concentration of the more reactive alkoxide. Sodium hydride (NaH) is a common choice for this purpose.[3][4]
-
Workflow:
-
Suspend NaH in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Add the hindered alcohol dropwise at 0 °C.
-
Allow the mixture to stir for a period to ensure complete deprotonation.
-
Add MOM-Cl and monitor the reaction.
-
-
-
Possible Cause: The solvent is not optimal for the reaction.
-
Solution 2: Solvent Optimization. The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or THF can help to solvate the ions and may accelerate the reaction.
Issue 2: The reaction yields are consistently low.
-
Possible Cause: Steric hindrance is the primary limiting factor.
-
Solution 1: Switch to a Less Hindered Protecting Group. If the MOM group is not strictly required for your synthetic strategy, consider a smaller or more reactive protecting group. Silyl ethers, such as trimethylsilyl (TMS) or triethylsilyl (TES), are often easier to introduce onto hindered alcohols.[4]
-
Solution 2: Utilize an Alternative Reagent for MOM Protection. As mentioned in the FAQs, using dimethoxymethane with an acid catalyst can sometimes be more effective for hindered substrates than the traditional MOM-Cl/base system.[2][3] Molybdenyl(VI) acetylacetonate has also been reported as an effective catalyst for the methoxymethylation of alcohols, including tertiary alcohols.
Issue 3: Significant formation of elimination byproducts.
-
Possible Cause: The reaction conditions are too harsh (e.g., high temperature, strongly basic).
-
Solution 1: Lower the Reaction Temperature. Running the reaction at a lower temperature can help to minimize elimination side reactions.
-
Solution 2: Use a Milder Base. If possible, use a hindered, non-nucleophilic amine base like DIPEA at the lowest effective concentration and temperature.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the protection of different types of alcohols. Note that direct comparisons can be challenging as conditions are often optimized for specific substrates.
Table 1: Comparison of MOM Protection Conditions for Different Alcohol Types
| Alcohol Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95% | [5] |
| Secondary (unhindered) | MOM-Cl | DIPEA | CH₂Cl₂ | 25 | 12-16 | High | [6] |
| Hindered Secondary/Tertiary | MOM-Cl | NaH | THF/DMF | 0 to 25 | 2-10 | Variable, often lower | [4][5] |
| Tertiary | Dimethoxymethane | TfOH | CH₂Cl₂ | 25 | - | Low yields reported | [3] |
Table 2: Alternative Protecting Groups for Hindered Alcohols
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages for Hindered Alcohols |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl | Imidazole | DMF | 25 | High | More reactive silylating agent, good for sterically demanding situations. |
| TES (Triethylsilyl) | TES-Cl | Pyridine | CH₂Cl₂ | 25 | High | Less sterically bulky than TBS, can be effective for moderately hindered alcohols. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | NaH | DMF | 0 | >90% | Can be removed under conditions orthogonal to MOM.[5] |
Experimental Protocols
Protocol 1: MOM Protection of a Hindered Secondary Alcohol using NaH
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.5 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add a solution of the hindered secondary alcohol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
MOM-Cl Addition: Cool the reaction mixture back down to 0 °C and add freshly distilled methoxymethyl chloride (MOM-Cl, 1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Hindered Alcohol using Dimethoxymethane
-
Preparation: To a solution of the hindered alcohol (1.0 eq.) in dimethoxymethane (can be used as the solvent), add a catalytic amount of a Lewis acid such as zirconium(IV) chloride (ZrCl₄, 10 mol %) or a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[3][7]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Visual Guides
Caption: Troubleshooting workflow for MOM protection of hindered alcohols.
Caption: Experimental workflow for MOM protection using NaH.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification Strategies for MOM-Protected Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxymethyl (MOM)-protected compounds. Find detailed protocols and purification strategies to overcome common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of MOM-protected compounds.
Issue 1: Unexpected Deprotection During Silica Gel Chromatography
-
Question: I am observing partial or complete removal of the MOM group during flash chromatography on silica gel. How can I prevent this?
-
Answer: This is a common issue arising from the inherent acidity of silica gel, which can catalyze the cleavage of the acid-labile MOM group.[1][2] Here are several strategies to mitigate this problem:
-
Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.[1]
-
Use a Less Acidic Stationary Phase: Consider using an alternative, less acidic stationary phase like alumina (neutral or basic) for your chromatography.[2]
-
Buffered Eluent: Adding a small amount of a basic additive like triethylamine or pyridine to your eluent system can help to suppress the on-column deprotection.
-
Swift Purification: Minimize the time the compound spends on the column. A faster elution, if separation allows, can reduce the extent of deprotection.
-
Issue 2: Incomplete Deprotection Reaction
-
Question: My MOM deprotection reaction is sluggish or does not go to completion. What can I do?
-
Answer: Incomplete deprotection can be due to several factors, including insufficient acid strength, steric hindrance, or suboptimal reaction conditions.
-
Increase Acid Strength or Temperature: If using mild acidic conditions (e.g., PPTS), you may need to switch to a stronger acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][4] Gentle heating (e.g., 40-50 °C) can also facilitate the reaction.[1]
-
Optimize Solvent System: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol in a mixture with water are commonly used for acid-catalyzed deprotection.[1][3]
-
Consider Steric Effects: Sterically hindered MOM ethers may require longer reaction times or harsher conditions for complete removal.[5] For tertiary alcohols, the cleavage might be faster due to the formation of a more stable carbocation intermediate.[5]
-
Issue 3: Side Reactions During Deprotection
-
Question: I am observing side products after my MOM deprotection step. What are the likely causes and how can I avoid them?
-
Answer: Side reactions can occur if other functional groups in your molecule are sensitive to the deprotection conditions.
-
Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., silyl ethers like TBS, other acetals), they may also be cleaved under the conditions used for MOM removal.[6] In such cases, a milder or orthogonal deprotection strategy is needed.
-
Lewis Acid-Mediated Side Reactions: When using Lewis acids for deprotection, they can sometimes coordinate with other functional groups, leading to undesired reactions.[1] Screening different Lewis acids or using Brønsted acids may be necessary.
-
Rearrangements: For substrates prone to Wagner-Meerwein rearrangements, harsh acidic conditions should be avoided. Using a milder method, such as an acidic ion-exchange resin, can prevent such side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of a MOM protection or deprotection reaction by TLC?
A1: MOM-protected compounds are often UV-inactive. Therefore, visualization on a TLC plate typically requires a chemical stain. Commonly used stains include:
-
p-Anisaldehyde stain: Reacts with nucleophilic groups like alcohols and ethers to produce colored spots upon heating.
-
Potassium Permanganate (KMnO₄) stain: Visualizes oxidizable functional groups, appearing as yellow to brown spots against a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general stain for many organic compounds.
By comparing the spot of your starting material with the reaction mixture, you can monitor the disappearance of the starting material and the appearance of the product.[7]
Q2: What are some common acidic conditions for MOM group removal?
A2: The MOM group is typically removed under acidic conditions.[3][4][8] The choice of acid depends on the substrate's sensitivity. Common reagents include:
-
Hydrochloric acid (HCl) in a solvent mixture like methanol/water or THF/water.[1][3]
-
Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like tert-butanol, which is a milder option.[3]
-
p-Toluenesulfonic acid (pTSA) can be used in solution or even under solvent-free conditions.[9][10]
Q3: Can Lewis acids be used to deprotect MOM ethers?
A3: Yes, various Lewis acids can effectively cleave MOM ethers, sometimes offering milder conditions or different selectivity.[1][11] Examples include:
-
Trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][3]
-
Zinc bromide (ZnBr₂) in the presence of a thiol like n-propylthiol.[9][12]
-
Titanium tetrachloride (TiCl₄), though it can be a strong Lewis acid and may cause unintended cleavage if present in other reaction steps.[1]
Q4: My MOM-protected compound seems to be degrading during workup. Why is this happening?
A4: Degradation during workup is often due to acidic conditions.[1][2] For example, an aqueous workup with a mildly acidic solution like saturated ammonium chloride (NH₄Cl) can cause partial deprotection.[1] To avoid this, use neutral or slightly basic workup conditions, such as washing with saturated sodium bicarbonate (NaHCO₃) solution.[1][4]
Data Presentation
Table 1: Comparison of Selected MOM Deprotection Methods
| Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| HCl | Methanol/Water | RT - 50 | 1 - 12 h | High | [1][3] |
| TFA | Dichloromethane | RT | 1 - 12 h | High | [3][4] |
| pTSA | Methanol | Reflux | 1 - 3 h | 85-95 | [9] |
| pTSA | Solvent-free | RT | 30 min | 85-98 | [10] |
| ZnBr₂ / n-PrSH | Dichloromethane | 0 - RT | 5 - 10 min | High | [9][12] |
| TMSOTf / 2,2'-Bipyridyl | Acetonitrile | 0 - RT | 0.5 - 2 h | High | [13] |
Note: Reaction times and yields are substrate-dependent and may vary.
Experimental Protocols
Protocol 1: General Procedure for MOM Deprotection using HCl [1]
-
Preparation: Dissolve the MOM-protected compound (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Purification of a MOM-Protected Compound using Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired starting eluent for your column. Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the neutralized silica gel slurry.
-
Eluent Preparation: Prepare the mobile phase with the same concentration of triethylamine (0.5% v/v).
-
Loading and Elution: Load your crude MOM-protected compound onto the column and elute with the triethylamine-containing eluent system, collecting fractions as usual.
-
Analysis: Analyze the fractions by TLC and combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Visualizations
Caption: Workflow for purification using neutralized silica gel.
Caption: Troubleshooting decision tree for unexpected MOM cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions During MOM Protection at Scale
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals managing exothermic reactions during the methoxymethyl (MOM) protection of alcohols at scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm during a MOM protection reaction?
A1: The primary source of the exotherm is the reaction between the alcohol substrate, methoxymethyl chloride (MOMCl), and a non-nucleophilic base, typically an amine base like N,N-diisopropylethylamine (DIPEA). The addition of the amine base, in particular, can result in a strong and extended exotherm as it neutralizes the HCl generated during the reaction.[1][2] The quenching of any residual MOMCl at the end of the reaction is also mildly exothermic.[1][3][4]
Q2: What are the main safety concerns when scaling up MOM protection reactions?
A2: The primary safety concern is the risk of a runaway reaction.[5] An uncontrolled increase in temperature can lead to a rapid rise in pressure, potentially exceeding the limits of the reactor.[6][7] This is exacerbated at scale due to the lower surface-area-to-volume ratio of larger reactors, which reduces the efficiency of heat removal.[8] Additionally, MOMCl is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated area.[2][9][10]
Q3: What is a runaway reaction and how can it be prevented?
A3: A runaway reaction is an uncontrollable, self-propagating chemical reaction where the rate of heat generation exceeds the rate of heat removal.[5][11] This leads to an exponential increase in temperature and pressure.[6][7] Prevention strategies include:
-
Inherently Safer Design: Using less hazardous materials or designing more stable reaction pathways.[5]
-
Calorimetric Studies: Using reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before scaling up.[12][13]
-
Strict Temperature Control: Employing robust cooling systems and maintaining the reaction temperature within a safe operating range.[14]
-
Controlled Reagent Addition: Using a semi-batch process where one reagent is added at a controlled rate to manage the rate of heat generation.[15]
-
Emergency Planning: Having a documented emergency quenching or reaction inhibition plan in place.[16][17]
Q4: Can the order of reagent addition affect the exotherm?
A4: Yes, the order and rate of addition are critical. Typically, the alcohol and base are mixed in the solvent and cooled before the slow, portion-wise, or dropwise addition of MOMCl.[2][9] An alternative procedure suggests cooling the MOMCl solution and then slowly adding the base, followed by the alcohol.[1][3] The key is to control the rate of the exothermic reaction by limiting one of the reactants. A strong and extended exotherm is noted upon the addition of the amine base.[1]
Troubleshooting Guides
Q1: The reaction temperature is spiking unexpectedly during the addition of the amine base. What should I do?
A1: An unexpected temperature spike during base addition is a critical situation that requires immediate action to prevent a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately stop the addition of the base.[17]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[17]
-
Monitor Temperature and Pressure: Continuously monitor the internal temperature and pressure of the reactor.
Troubleshooting Workflow for Temperature Spike
Caption: Troubleshooting workflow for an unexpected exothermic event.[17]
Possible Causes & Solutions:
-
Addition Rate Too High: The base was added too quickly, generating heat faster than the cooling system could remove it. Re-evaluate the addition rate based on calorimetry data.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or not functioning correctly. Verify the coolant temperature and flow rate.
-
Poor Mixing: Inadequate agitation can lead to localized hot spots where the reaction is more concentrated.[18] Ensure the agitator is functioning correctly and is appropriately designed for the reactor size.
-
Incorrect Reagent Concentration: Higher than intended concentrations of reactants can lead to a more vigorous exotherm. Verify the concentration of all reagents.
Q2: The quenching step is significantly more exothermic than expected. What are the likely causes and how can this be managed?
A2: While the quenching of residual MOMCl with aqueous solutions is typically mildly exothermic, a larger than expected temperature increase warrants investigation.[1][3][4]
Possible Causes:
-
Incomplete Reaction: A significant amount of unreacted MOMCl may be present at the end of the reaction, leading to a larger exotherm upon quenching.
-
Quench Agent Added Too Quickly: The rapid addition of the quenching agent can cause a rapid release of heat.
-
Insufficient Initial Cooling: The reaction mixture was not cooled sufficiently before the quench was initiated.
Management and Prevention:
-
Monitor Reaction Completion: Use an appropriate analytical method (e.g., HPLC, TLC) to ensure the reaction has gone to completion before initiating the quench.[1][3]
-
Controlled Quench Addition: Add the quenching agent slowly and in portions, while carefully monitoring the internal temperature.
-
Pre-cool the Reaction Mixture: Ensure the reaction mixture is cooled to a safe starting temperature (e.g., 0-10 °C) before adding the quench solution.
-
Ensure Adequate Headspace and Venting: Be prepared for potential gas evolution and ensure the reactor is properly vented.
Q3: My MOM-protected product is decomposing during workup or purification. What could be the cause?
A3: The MOM group is an acetal and is sensitive to acidic conditions.[19] Decomposition is often due to cleavage of the MOM ether.
Possible Causes:
-
Acidic Workup: Using acidic solutions (e.g., saturated NH₄Cl) during the aqueous workup can cause some hydrolysis of the MOM group.[9]
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the MOM group to cleave during column chromatography.[9]
-
Trace Acidic Impurities: Residual acid in solvents or reagents can lead to deprotection.
Preventative Measures:
-
Neutral or Basic Workup: Use neutral or mildly basic solutions (e.g., water, saturated sodium bicarbonate) for the workup if the compound is stable under these conditions.
-
Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, before packing the column.[9] A common method is to use a solvent system containing a small percentage (e.g., 1%) of triethylamine during chromatography.
-
Use Anhydrous Solvents and Reagents: Ensure that all solvents and reagents are dry and free from acidic impurities.[9]
Data Presentation
Table 1: Typical Reaction Parameters for MOM Protection
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) | Notes |
| Alcohol Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M | Concentration can impact reaction rate and exotherm. |
| DIPEA (equiv) | 1.5 - 4.0 | 1.5 - 2.5 | Higher equivalents may be used to ensure reaction completion.[2] |
| MOMCl (equiv) | 1.2 - 3.0 | 1.1 - 1.5 | Excess MOMCl must be quenched.[2] |
| Addition Temp. | 0 °C | 0 - 10 °C | Lower temperatures help control the initial exotherm.[2][9] |
| Max. Temp. (Base Add.) | < 25 °C | < 25 °C | Critical parameter to prevent runaway.[1][3] |
| Quench Temp. (Initial) | 0 - 10 °C | 0 - 10 °C | Pre-cooling is essential before adding the quench solution. |
| Observed ΔT (Quench) | ~10-14 °C | Dependent on scale & unreacted MOMCl | Temperature increase from 21°C to 31-35°C has been observed.[4] |
Experimental Protocols
Protocol 1: Scaled-Up MOM Protection of a Primary Alcohol with Exotherm Control
Safety Note: Methoxymethyl chloride (MOMCl) is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood or other contained system.[2] All operations should be conducted by trained personnel.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with the primary alcohol (1.0 equiv) and a suitable anhydrous solvent (e.g., Dichloromethane or Toluene, to a concentration of 0.2-0.5 M).
-
Begin agitation and ensure good mixing.
-
-
Initial Cooling & Base Addition:
-
Cool the reactor contents to 0-5 °C using an appropriate cooling system.
-
Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) via a calibrated addition pump over 30-60 minutes.
-
Carefully monitor the internal temperature. Ensure it does not exceed 15 °C during the addition.
-
-
MOMCl Addition (Dose-Controlled):
-
Maintain the internal temperature at 0-5 °C.
-
Begin the slow, controlled addition of MOMCl (1.2 equiv) via an addition pump. The addition rate should be determined by heat flow calorimetry data to ensure the heat generated can be safely removed by the cooling system.
-
Continuously monitor the internal temperature. If the temperature rises above 10 °C, immediately stop the addition until the temperature is back within the desired range.[17]
-
-
Reaction Monitoring:
-
Controlled Quenching:
-
Cool the reaction mixture to 0-10 °C.
-
Prepare a separate vessel with a pre-cooled aqueous quenching solution (e.g., saturated aqueous NH₄Cl, water, or saturated NaHCO₃ solution).[3][4]
-
Slowly transfer the reaction mixture to the quenching solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 25 °C. Alternatively, slowly add the quench solution to the reactor.
-
Stir the biphasic mixture vigorously for at least 15-30 minutes to ensure all residual MOMCl is decomposed.[3]
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel that has been neutralized with triethylamine to afford the desired MOM-protected alcohol.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for a scaled-up MOM protection process.
Caption: Signaling pathway illustrating the progression to a thermal runaway event.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. cetjournal.it [cetjournal.it]
- 7. real.mtak.hu [real.mtak.hu]
- 8. process-technology-online.com [process-technology-online.com]
- 9. benchchem.com [benchchem.com]
- 10. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. icheme.org [icheme.org]
- 13. mt.com [mt.com]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. fauske.com [fauske.com]
- 16. icheme.org [icheme.org]
- 17. benchchem.com [benchchem.com]
- 18. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 19. adichemistry.com [adichemistry.com]
Impact of base selection on the efficiency of MOM protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on the efficiency of methoxymethyl (MOM) protection of alcohols. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Quantitative Data Summary
The selection of a base can significantly influence the yield and reaction time of MOM protection. The following table summarizes quantitative data from various sources to facilitate comparison. Please note that reaction conditions and substrates may vary between studies.
| Base | Substrate Type | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| DIPEA | Primary Alcohol | MOM-Cl, DIPEA, NaI, CH₂Cl₂ | 16 | 92 | [1] |
| DIPEA | Benzyl Alcohol | MOM-Cl, DIPEA, CH₂Cl₂, 0 °C to 25 °C | 16 | ~95 | [2] |
| NaH | Benzyl Alcohol | MOM-Cl, NaH, DMF, 0 °C | 2 | >90 | [2][3] |
| NaH | Primary Alcohol | MOM-Cl, NaH, THF | N/A | High | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for MOM protection and how do they differ?
A1: The most common bases for MOM protection fall into two categories: weak, non-nucleophilic amine bases and strong hydride bases.[1]
-
Weak Bases (e.g., N,N-Diisopropylethylamine - DIPEA, Hünig's base): These bases are sterically hindered, which prevents them from acting as nucleophiles and attacking the MOM-Cl reagent.[5] With these bases, the alcohol attacks the MOM-Cl first, followed by deprotonation of the resulting oxonium ion by the base.[1]
-
Strong Bases (e.g., Sodium Hydride - NaH, Potassium Hydride - KH): These are strong, non-nucleophilic bases that deprotonate the alcohol to form an alkoxide in situ. This highly nucleophilic alkoxide then attacks the MOM-Cl.[1] This approach is often faster.[2]
Q2: How do I choose between a weak base like DIPEA and a strong base like NaH?
A2: The choice depends on several factors, including the substrate's sensitivity and steric hindrance.
-
For acid-sensitive substrates: A strong base like NaH might be preferable as the reaction workup is typically neutral or basic, whereas reactions with DIPEA can generate ammonium salts that may create a mildly acidic environment upon aqueous workup.
-
For sterically hindered alcohols: A strong base like NaH can be more effective. Pre-forming the more nucleophilic alkoxide can help overcome the steric barrier to the reaction with MOM-Cl.[6]
-
For substrates with base-labile groups: A weaker amine base like DIPEA is generally a safer choice to avoid potential side reactions.
-
Practicality and Safety: DIPEA is a liquid and can be easier to handle than NaH, which is a pyrophoric solid typically supplied as a dispersion in mineral oil.
Q3: Can I use other amine bases like triethylamine (TEA) instead of DIPEA?
A3: While TEA is a common base, it is less sterically hindered than DIPEA. This reduced steric bulk makes it more nucleophilic, which can lead to it reacting with MOM-Cl, reducing the efficiency of the desired reaction and complicating purification. DIPEA's non-nucleophilic nature makes it a superior choice for this application.
Q4: My MOM protection reaction is slow or incomplete. What should I do?
A4: Several factors could be at play:
-
Reagent Quality: Ensure your MOM-Cl is fresh, as it can degrade over time. The use of anhydrous solvents and reagents is also critical, as water will quench strong bases like NaH and can hydrolyze MOM-Cl.
-
Base Strength: If you are using a weak base like DIPEA with a less reactive (e.g., sterically hindered) alcohol, switching to a strong base like NaH to pre-form the alkoxide may increase the reaction rate.[6]
-
Temperature: While many MOM protection reactions are started at 0 °C, allowing the reaction to warm to room temperature and stir for an extended period (e.g., 16 hours) is often necessary for completion, especially with less reactive alcohols.[2][5]
-
Additives: The addition of sodium iodide (NaI) can sometimes accelerate the reaction when using DIPEA by promoting an in situ Finkelstein reaction to form the more reactive MOM-I.[5]
Q5: Are there any safety concerns with MOM protection?
A5: Yes, chloromethyl methyl ether (MOM-Cl) is a known carcinogen and a potent alkylating agent.[1][6] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Due to its toxicity, alternative, safer reagents like dimethoxymethane in the presence of an acid catalyst can be used to install the MOM group.[1]
Troubleshooting Guide
Issue 1: Low yield of the MOM-protected product.
-
Possible Cause: Incomplete reaction.
-
Solution: Extend the reaction time or consider gently heating the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Possible Cause: Deactivated MOM-Cl.
-
Solution: Use freshly opened or distilled MOM-Cl.
-
-
Possible Cause: Presence of water in the reaction.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous, especially when using NaH.
-
-
Possible Cause (with DIPEA): The base is acting as a nucleophile.
-
Solution: Ensure you are using a sufficiently hindered base like DIPEA. If using a less hindered base, consider switching to DIPEA or NaH.
-
Issue 2: The MOM group is cleaved during workup or purification.
-
Possible Cause: Acidic conditions during workup.
-
Solution: The MOM group is labile to acid.[4] Quench the reaction with a basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) instead of ammonium chloride (NH₄Cl), which can be slightly acidic.
-
-
Possible Cause: Acidic silica gel during column chromatography.
-
Solution: Neutralize the silica gel before use by flushing the column with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1% TEA in the eluent).
-
Issue 3: Multiple products are observed on TLC.
-
Possible Cause: The substrate has multiple hydroxyl groups of similar reactivity.
-
Solution: Precise control of stoichiometry (e.g., using 1 equivalent of MOM-Cl) may favor mono-protection. However, a mixture of products is likely. An alternative protecting group strategy may be necessary.
-
-
Possible Cause: Side reaction with the base.
-
Solution: If using a less hindered amine base, it may be alkylated by MOM-Cl. Switch to a non-nucleophilic base like DIPEA.
-
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol using DIPEA
This protocol is adapted for the protection of a primary alcohol using MOM-Cl with a non-nucleophilic amine base.[5][7]
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl) (1.5-3.0 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (neutralized with 1% triethylamine if necessary).
Protocol 2: MOM Protection of an Alcohol using NaH
This protocol is suitable for alcohols, including those that may be more sterically hindered, using a strong base.[2]
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in an oven-dried flask under an inert atmosphere, cool the mixture to 0 °C.
-
Formation of Alkoxide: Add a solution of the alcohol (1.0 eq.) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the sodium alkoxide.
-
Addition of MOM-Cl: Add MOM-Cl (1.2-1.5 eq.) dropwise to the stirring suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MOM Deprotection Selectivity with Lewis Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selective deprotection of methoxymethyl (MOM) ethers using Lewis acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acids used for MOM deprotection, and what are their general characteristics?
A1: A variety of Lewis acids can be employed for the deprotection of MOM ethers. The choice of Lewis acid is critical for achieving high yields and selectivity, especially in the presence of other acid-sensitive functional groups. Common Lewis acids include:
-
Zirconium(IV) chloride (ZrCl₄): An efficient catalyst for the deprotection of primary and secondary MOM ethers. It shows selectivity for these over phenolic and tertiary MOM ethers.[1]
-
Zinc bromide (ZnBr₂): Often used in combination with a soft nucleophile like n-propylthiol (n-PrSH), this system allows for rapid and selective deprotection under mild conditions.[2]
-
Bismuth(III) triflate (Bi(OTf)₃): A versatile catalyst that can be used in low catalytic amounts for both the protection and deprotection of alcohols.[3] It is relatively non-toxic and insensitive to air and moisture.[3]
-
Trimethylsilyl triflate (TMSOTf): In combination with 2,2′-bipyridyl, TMSOTf provides a mild and highly chemoselective method for MOM deprotection.[4][5] This system is particularly useful for the selective deprotection of aromatic MOM ethers.[5]
-
Other Lewis Acids: Other Lewis acids such as MgBr₂, TiCl₄, and SnCl₄ have also been reported for MOM deprotection.
Q2: How can I improve the selectivity of my MOM deprotection when other acid-labile protecting groups are present?
A2: Achieving high selectivity is a common challenge. Here are some strategies:
-
Choose a Milder Lewis Acid: Strong Lewis acids can cleave other acid-sensitive groups. Opt for milder reagents like ZnBr₂/n-PrSH or TMSOTf/2,2′-bipyridyl.
-
Optimize Reaction Conditions: Lowering the reaction temperature can often suppress side reactions. Additionally, carefully controlling the stoichiometry of the Lewis acid is crucial.
-
Substrate-Specific Lewis Acid Selection: The nature of your substrate can influence the choice of Lewis acid. For instance, for substrates containing both aliphatic and aromatic MOM ethers, using triethylsilyl triflate (TESOTf) with 2,2′-bipyridyl can selectively convert the aromatic MOM ether to a TES ether while the aliphatic MOM ether is deprotected after the addition of water, achieving a yield of 88% for the hydroxyl TES ether.[5]
Q3: My MOM deprotection reaction is sluggish or incomplete. What are the possible reasons and solutions?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough for your specific substrate. Consider switching to a more potent Lewis acid or increasing the catalyst loading.
-
Steric Hindrance: If the MOM ether is in a sterically congested environment, the Lewis acid may have difficulty accessing it. Prolonging the reaction time or increasing the temperature might be necessary.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Ensure you are using an appropriate solvent for the chosen Lewis acid. For example, acetonitrile is an effective solvent for MOM deprotection using TMSOTf and 2,2′-bipyridyl.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Deprotected Product | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a more active Lewis acid. - Check the quality and stoichiometry of the Lewis acid. |
| Decomposition of starting material or product. | - Use a milder Lewis acid. - Lower the reaction temperature. - Add a scavenger if reactive intermediates are formed. | |
| Lack of Selectivity (cleavage of other protecting groups) | Lewis acid is too strong. | - Switch to a milder Lewis acid (e.g., ZnBr₂/n-PrSH). - Fine-tune the reaction conditions (lower temperature, less catalyst). |
| The other protecting group is unexpectedly labile. | - Re-evaluate the protecting group strategy for your synthetic route. | |
| Formation of Unexpected Byproducts | Side reactions catalyzed by the Lewis acid. | - Screen different Lewis acids to find one that minimizes byproduct formation. - Modify the work-up procedure to remove byproducts. |
| Difficulty in Reproducing Literature Procedures | Sensitivity to trace amounts of water or air. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Variations in reagent quality. | - Use freshly opened or purified Lewis acids. |
Quantitative Data on Lewis Acid Performance
The following tables summarize quantitative data for the deprotection of MOM ethers using different Lewis acids. Note that direct comparison between tables can be challenging due to variations in substrates and reaction conditions.
Table 1: ZrCl₄-Catalyzed MOM Deprotection
| Substrate | Product | Yield (%) | Reference |
| Primary Alkyl MOM Ether | Primary Alcohol | High | [1] |
| Secondary Alkyl MOM Ether | Secondary Alcohol | High | [1] |
| Phenolic MOM Ether | Phenol | Not Deprotected | [1] |
| Tertiary Alkyl MOM Ether | Tertiary Alcohol | Not Deprotected | [1] |
Table 2: ZnBr₂/n-PrSH-Mediated MOM Deprotection
| Substrate Type | Reaction Time | Yield | Key Features | Reference |
| Primary, Secondary, Tertiary Alcohols & Phenols | < 10 minutes | High | Rapid and selective, even in the presence of other protecting groups. | [2] |
Table 3: TMSOTf/2,2′-Bipyridyl-Mediated MOM Deprotection
| Substrate | Product | Yield (%) | Key Features | Reference |
| Aromatic MOM Ether | Phenol | High | Mild and non-acidic conditions. Tolerates acid-labile groups like Trityl ethers. | [5] |
| Substrate with Aromatic and Aliphatic MOM ethers | Aromatic TES Ether, Aliphatic Alcohol | 88 | Chemoselective transformation. | [5] |
Experimental Protocols
Protocol 1: General Procedure for ZrCl₄-Catalyzed MOM Deprotection [1]
-
To a solution of the MOM-protected alcohol in an appropriate solvent (e.g., isopropanol), add ZrCl₄ (typically 50 mol%).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for ZnBr₂/n-PrSH-Mediated MOM Deprotection [2]
-
Dissolve the MOM-protected substrate in dichloromethane (CH₂Cl₂).
-
Add n-propylthiol (2.0 equivalents) to the solution.
-
Add zinc bromide (1.5 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction by TLC; the reaction is typically complete within 10 minutes.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash chromatography.
Protocol 3: General Procedure for TMSOTf/2,2′-Bipyridyl-Mediated Deprotection of Aromatic MOM Ethers [5]
-
To a solution of the aromatic MOM ether (1.0 equivalent) and 2,2′-bipyridyl (1.5 equivalents) in acetonitrile (CH₃CN) at 0 °C under a nitrogen atmosphere, add TMSOTf (2.0 equivalents) dropwise.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, add water to hydrolyze the intermediate silyl ether.
-
Perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizations
References
Technical Support Center: Minimizing Epimerization During MOM Deprotection of Chiral Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of minimizing epimerization during the deprotection of methoxymethyl (MOM) protected chiral alcohols.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during MOM deprotection?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. During the deprotection of a MOM-protected chiral alcohol, the reaction conditions can inadvertently cause the chiral center bearing the alcohol to invert, leading to a mixture of diastereomers or a loss of enantiomeric purity. This is a significant concern in the synthesis of pharmaceuticals and other chiral molecules where specific stereochemistry is essential for biological activity.
Q2: What are the primary mechanisms that lead to epimerization during MOM deprotection?
A2: There are two main pathways through which epimerization can occur:
-
Enolization: If the chiral carbon is alpha (α) to a carbonyl group (like a ketone or ester), acidic or basic conditions can promote the formation of an achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.
-
Carbocation Formation: Under strongly acidic conditions, the deprotection of a secondary or tertiary alcohol proceeds through a carbocation-like intermediate at the chiral center. If this carbocation is planar, it can be attacked by the newly liberated alcohol from either side, resulting in racemization or epimerization.
Q3: Which types of chiral alcohols are most susceptible to epimerization?
A3: The following types of chiral alcohols are particularly prone to epimerization during MOM deprotection:
-
α-Keto alcohols: Alcohols adjacent to a ketone are highly susceptible to epimerization via enolization.
-
α-Aryl or α-vinyl secondary alcohols: The stability of the resulting benzylic or allylic carbocation under acidic conditions can facilitate epimerization.
-
Sterically hindered alcohols: Deprotection of sterically hindered alcohols may require harsher conditions, which can increase the risk of epimerization.
Q4: Are there general strategies to minimize epimerization?
A4: Yes, the key strategies involve using milder deprotection conditions and choosing reagents that avoid the formation of epimerization-prone intermediates. This includes:
-
Using mild Lewis acids instead of strong Brønsted acids.
-
Performing the reaction at low temperatures.
-
Carefully selecting the deprotection reagent based on the substrate's functional groups.
-
Minimizing reaction times.
Q5: Can I use standard acidic conditions (e.g., HCl in methanol) for MOM deprotection of a sensitive chiral alcohol?
A5: It is generally not recommended. Strong acids like HCl can readily promote the formation of carbocation intermediates or catalyze enolization, significantly increasing the risk of epimerization.[1] Milder conditions should always be screened first for sensitive substrates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant epimerization observed by NMR or chiral HPLC after deprotection. | 1. Harsh acidic conditions: Strong acids (e.g., HCl, TFA) are promoting carbocation formation or enolization. 2. High reaction temperature: Elevated temperatures provide the energy to overcome the activation barrier for epimerization. 3. Prolonged reaction time: The longer the substrate is exposed to epimerizing conditions, the more epimer will be formed. | 1. Switch to a milder deprotection method: a. For tertiary alcohols, consider using ZnBr₂ and n-propylthiol (n-PrSH) , which has been reported to cause no epimerization.[2][3] b. For other sensitive alcohols, screen mild Lewis acids such as ZrCl₄ or the TMSOTf/2,2'-bipyridyl system.[3][4][5][6][7] 2. Lower the reaction temperature: Perform the reaction at 0 °C or even -78 °C if the chosen method allows. 3. Monitor the reaction closely by TLC: Quench the reaction as soon as the starting material is consumed to avoid over-exposure to the reagents. |
| Low yield of the desired product and a complex mixture of byproducts. | 1. The chosen deprotection conditions are too harsh and are causing degradation of the substrate or product. 2. The Lewis acid is not compatible with other functional groups in the molecule. | 1. Screen a variety of mild deprotection conditions , starting with the least acidic options. 2. Consider a different protecting group strategy for the chiral alcohol if the MOM group proves too difficult to remove without epimerization or degradation. |
| The deprotection reaction is very slow or does not proceed to completion under mild conditions. | 1. The chosen mild reagent is not sufficiently reactive for the specific substrate. 2. Steric hindrance around the MOM ether is preventing access of the reagent. | 1. Slightly increase the temperature in small increments while carefully monitoring for epimerization. 2. Increase the concentration of the Lewis acid or other reagent. 3. If using a Lewis acid, try switching to a stronger one , but still milder than strong Brønsted acids (e.g., if ZnBr₂ is too weak, try MgBr₂). |
Quantitative Data on Stereochemical Integrity
While comprehensive comparative studies are limited, the following table summarizes reported observations on the stereochemical outcome of different MOM deprotection methods. Researchers should always validate the chosen method on a small scale and determine the enantiomeric or diastereomeric ratio experimentally.
| Deprotection Method | Substrate Type | Stereochemical Outcome | Reference(s) |
| ZnBr₂ / n-PrSH | Tertiary Alcohols | No epimerization reported | [2][3] |
| Red-Al® | Acyclic β-hydroxy ketones | High diastereomeric ratios for 1,2-anti-diols | [8] |
Note: The lack of quantitative data in the literature for many methods highlights the importance of careful experimental validation for each specific substrate.
Experimental Protocols
Protocol 1: Deprotection of Tertiary Alcohols with Minimal Epimerization using ZnBr₂/n-PrSH
This protocol is recommended for sensitive tertiary alcohols where the retention of stereochemistry is paramount.[2][3]
-
Preparation: Dissolve the MOM-protected tertiary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add n-propylthiol (n-PrSH) (3.0 equiv) to the stirred solution, followed by the portion-wise addition of anhydrous zinc bromide (ZnBr₂) (1.5 equiv).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mild Deprotection of Secondary Alcohols using TMSOTf/2,2'-Bipyridyl
This method is suitable for substrates that are sensitive to strongly acidic conditions.[4][5][6][7]
-
Preparation: To a solution of the MOM-protected secondary alcohol (1.0 equiv) in anhydrous acetonitrile (CH₃CN) (approx. 0.1 M) in a flame-dried flask under an inert atmosphere, add 2,2'-bipyridyl (1.5 equiv).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate silyl ether.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated aqueous copper(II) sulfate solution (to remove 2,2'-bipyridyl), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Mechanism of Epimerization via Enolization
Caption: Epimerization of an α-chiral ketone via an achiral enol/enolate intermediate.
Mechanism of Epimerization via Carbocation
Caption: Epimerization of a chiral secondary alcohol via a planar carbocation intermediate.
Troubleshooting Workflow for Epimerization
Caption: A decision-making workflow for troubleshooting epimerization during MOM deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Remarkable effect of 2,2'-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)-2,2'-bipyridyl. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. MOM Ethers [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to MOM vs. SEM Protecting Groups in Organic Synthesis
In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecules. For the protection of hydroxyl groups, methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are two widely employed acetal-type protecting groups. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal protecting group for their synthetic endeavors.
At a Glance: Key Differences
| Feature | MOM (Methoxymethyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Structure | -CH₂OCH₃ | -CH₂OCH₂CH₂Si(CH₃)₃ |
| Primary Deprotection | Acid-catalyzed hydrolysis | Fluoride-mediated or acid-catalyzed cleavage |
| Orthogonality | Limited | High (orthogonal to acid-labile groups via fluoride cleavage) |
| Stability | Stable to bases, oxidants, reductants, and organometallic reagents. Labile to strong acids and some Lewis acids. | Stable to a wide range of conditions including bases, oxidants, reductants, and mild acids. |
| Reagent Hazard | MOMCl is a known carcinogen and requires careful handling. | SEMCl is a lachrymator. |
Quantitative Performance Data
The selection of a protecting group is often dictated by its efficiency in both the protection and deprotection steps. The following tables summarize representative experimental data for the protection of various alcohol types and the subsequent deprotection of the resulting ethers.
Table 1: Protection of Alcohols
| Protecting Group | Substrate Type | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MOM | Primary (Benzyl Alcohol) | MOMCl | DIPEA | CH₂Cl₂ | 0 to rt | 16 | ~95 |
| SEM | Primary (Benzyl Alcohol) | SEMCl | NaH | DMF | 0 | 2 | >90 |
| MOM | Primary (Aliphatic) | MOMCl | DIPEA | CH₂Cl₂ | rt | 12 | 85-95 |
| SEM | Primary (Aliphatic) | SEMCl | NaH | THF | 0 to rt | 3 | ~98 |
| MOM | Secondary (Aliphatic) | MOMCl | DIPEA | CH₂Cl₂ | rt | 24 | 80-90 |
| SEM | Secondary (Aliphatic) | SEMCl | NaH | DMF | rt | 12 | >90 |
| MOM | Phenol | MOMCl | K₂CO₃ | Acetone | reflux | 6 | >90 |
| SEM | Phenol | SEMCl | NaH | DMF | 0 to rt | 4 | ~95 |
Table 2: Deprotection of Ethers
| Protecting Group | Substrate Type | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| MOM | Benzyl Ether | conc. HCl | MeOH | reflux | 1-3 h | >90 |
| SEM | Benzyl Ether | TBAF | THF | 80 | 12 h | ~95 |
| SEM | Benzyl Ether | MgBr₂·OEt₂ | CH₂Cl₂/MeNO₂ | rt | 5 h | ~96 |
| MOM | Primary Alkyl Ether | p-TSA | (solvent-free) | rt | 30 min | 85-98 |
| SEM | Primary Alkyl Ether | TBAF | DMF | 45 | 20 h | High |
| MOM | Secondary Alkyl Ether | ZnBr₂/n-PrSH | CH₂Cl₂ | 0 to rt | 5-8 min | 87-91 |
| SEM | Secondary Alkyl Ether | MgBr₂·OEt₂ | Et₂O/MeNO₂ | rt | 1-5 h | High |
| MOM | Phenyl Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | rt | 15 min | 91 |
| SEM | Phenyl Ether | TBAF | THF | rt | 2 h | High |
Experimental Protocols
Protection of Benzyl Alcohol with MOM Group
-
Reagents: Benzyl alcohol, Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (CH₂Cl₂).
-
Procedure: To a stirred solution of benzyl alcohol (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C under an inert atmosphere, MOMCl (1.2 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the MOM-protected benzyl alcohol.
Protection of Benzyl Alcohol with SEM Group
-
Reagents: Benzyl alcohol, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a suspension of NaH (1.2 equiv) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere, a solution of benzyl alcohol (1.0 equiv) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 1 hour. SEMCl (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is carefully quenched by the dropwise addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of MOM-Protected Benzyl Alcohol (Acidic Conditions)
-
Reagents: MOM-protected benzyl alcohol, Concentrated Hydrochloric Acid (HCl), Methanol (MeOH).
-
Procedure: The MOM-protected benzyl alcohol is dissolved in methanol (0.2 M), and a catalytic amount of concentrated HCl (e.g., 2-3 drops) is added. The solution is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and neutralized with a saturated aqueous solution of NaHCO₃. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the deprotected benzyl alcohol.
Deprotection of SEM-Protected Benzyl Alcohol (Fluoride-Mediated)
-
Reagents: SEM-protected benzyl alcohol, Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF).
-
Procedure: To a solution of the SEM-protected benzyl alcohol (1.0 equiv) in anhydrous THF (0.2 M) is added TBAF solution (1.5 equiv). The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Deprotection of SEM-Protected Benzyl Alcohol (Lewis Acid Conditions)
-
Reagents: SEM-protected benzyl alcohol, Magnesium bromide diethyl etherate (MgBr₂·OEt₂), Dichloromethane (CH₂Cl₂), Nitromethane (MeNO₂).
-
Procedure: To a solution of the SEM-protected benzyl alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and MeNO₂ (e.g., 10:1 v/v) is added MgBr₂·OEt₂ (2.0 equiv). The reaction is stirred at room temperature for approximately 5 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected benzyl alcohol.
Mechanistic Diagrams
The distinct deprotection pathways for MOM and SEM ethers are a key differentiating factor in their application.
Caption: General mechanism for MOM protection of an alcohol.
Caption: Acid-catalyzed deprotection mechanism of a MOM ether.
Caption: General mechanism for SEM protection of an alcohol.
Caption: Fluoride-mediated deprotection mechanism of a SEM ether.
Conclusion
Both MOM and SEM are valuable protecting groups for hydroxyl functionalities in organic synthesis. The choice between them depends on the specific requirements of the synthetic route.
-
MOM is a reliable and cost-effective protecting group suitable for syntheses where acidic deprotection is tolerable and orthogonality is not a primary concern. However, the carcinogenicity of its protecting reagent, MOMCl, necessitates stringent safety precautions.
-
SEM offers greater versatility due to its unique fluoride-mediated deprotection pathway, which provides orthogonality to many acid- and base-labile protecting groups. This makes it particularly advantageous in complex, multi-step syntheses where selective deprotection is crucial. While generally more robust, the removal of the SEM group can sometimes require harsher conditions compared to MOM deprotection.
Researchers should carefully consider the stability requirements of their substrate, the planned subsequent reaction conditions, and the desired deprotection strategy when choosing between MOM and SEM protecting groups.
Orthogonal Protection Strategies: A Comparative Guide to MOM and Silyl (TBS, TBDPS) Ethers
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups is a cornerstone of modern synthetic strategy. This guide provides a detailed comparison of two widely employed classes of protecting groups for hydroxyl moieties: the methoxymethyl (MOM) ether and the sterically hindered silyl ethers, tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS). The focus of this analysis is their orthogonality—the capacity for the selective removal of one type of protecting group in the presence of the other, a critical feature for enhancing synthetic efficiency.
Introduction to Orthogonal Protection
Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions without affecting the others. This strategy allows for the sequential manipulation of different functional groups within a complex molecule, thereby streamlining synthetic routes and improving overall yields. The MOM and silyl ether protecting groups represent a classic example of an orthogonal set, with the former being labile to acidic conditions and the latter susceptible to cleavage by fluoride ions.
dot
Caption: Orthogonal protection and deprotection workflow.
Stability and Reactivity Profiles
The orthogonality of MOM and silyl ethers stems from their distinct chemical stabilities. MOM ethers are acetals, which are generally stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions.[1] In contrast, silyl ethers, particularly the bulky TBS and TBDPS groups, are more robust towards acidic conditions than MOM ethers but are highly susceptible to cleavage by fluoride-containing reagents due to the high strength of the silicon-fluoride bond.[2]
The steric bulk of the silyl group also plays a crucial role in its stability. The tert-butyldiphenylsilyl (TBDPS) group is significantly more sterically hindered than the tert-butyldimethylsilyl (TBS) group, rendering it more stable to acidic hydrolysis.[3] This difference in stability can be exploited for selective deprotection of different silyl ethers within the same molecule.
Comparative Data on Protection and Deprotection
The following tables summarize the common conditions for the protection of alcohols as MOM, TBS, and TBDPS ethers, as well as the conditions for their selective deprotection, with supporting experimental data.
Table 1: Protection of Alcohols
| Protecting Group | Reagents | Solvent | Base | Typical Conditions | Yield (%) |
| MOM | Methoxymethyl chloride (MOMCl) | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | 0 °C to rt, 16 h | >90 |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Dimethylformamide (DMF) | Imidazole | rt, 2-6 h | >90 |
| TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Dimethylformamide (DMF) | Imidazole | rt, 2-12 h | >90 |
Table 2: Orthogonal Deprotection
| Protected Group to be Cleaved | Stable Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| MOM | TBDPS | ZnBr₂, n-PrSH | CH₂Cl₂ | 0 °C to rt | 5-8 min | 86-90 | Han et al. |
| MOM | TBS, TBDPS | B-bromocatecholborane | CH₂Cl₂ | -78 °C | 15 min | 51 | Paquette et al. |
| TBS | MOM | NaAuCl₄·2H₂O (cat.) | Methanol | rt | 3.5 h | 97 | Zhang et al. |
| TBS | MOM | TBAF (1M in THF) | THF | rt | 1-6 h | High | Benchchem |
| TBDPS | MOM | TBAF (1M in THF) | THF | rt | 1-6 h | High | Benchchem |
Experimental Protocols
Protection of a Primary Alcohol with MOMCl
Reagents:
-
Alcohol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equiv)
-
Methoxymethyl chloride (MOMCl) (1.5-3.0 equiv)
-
Dichloromethane (DCM)
Procedure: To a solution of the alcohol in DCM at 0 °C is added DIPEA, followed by the dropwise addition of MOMCl. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]
Protection of a Primary Alcohol with TBSCl
Reagents:
-
Alcohol (1.0 equiv)
-
Imidazole (2.0-2.5 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1-1.5 equiv)
-
Dimethylformamide (DMF)
Procedure: To a solution of the alcohol in DMF at room temperature is added imidazole, followed by the addition of TBSCl. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of water, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]
Protection of a Primary Alcohol with TBDPSCl
Reagents:
-
Alcohol (1.0 equiv)
-
Imidazole (2.5 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv)
-
Dimethylformamide (DMF)
Procedure: To a solution of the primary alcohol in anhydrous DMF, add imidazole and stir until dissolved. Add TBDPSCl to the reaction mixture at room temperature. Stir the reaction and monitor its progress by TLC. Upon completion (typically 2-12 hours), quench the reaction by adding a few milliliters of methanol. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Selective Deprotection of a MOM Ether in the Presence of a TBDPS Ether
Reagents:
-
MOM-protected alcohol with a TBDPS ether present
-
Zinc bromide (ZnBr₂) (1.0 equiv)
-
n-Propylthiol (n-PrSH) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure: To a solution of the substrate in CH₂Cl₂ at 0 °C is added ZnBr₂ and n-PrSH. The reaction mixture is stirred at room temperature for 5-8 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[6]
dot
Caption: Selective MOM deprotection workflow.
Selective Deprotection of a TBS Ether in the Presence of a MOM Ether
Reagents:
-
TBS-protected alcohol with a MOM ether present
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure: To a solution of the TBS-protected alcohol in THF at room temperature is added a 1.0 M solution of TBAF in THF. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed (typically 1-6 hours), the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
dot
Caption: Selective TBS deprotection workflow.
Conclusion
The orthogonality of MOM and silyl (TBS, TBDPS) protecting groups provides a powerful and versatile tool for the synthetic chemist. The ability to selectively cleave a MOM ether under acidic conditions while leaving a silyl ether intact, and conversely, to remove a silyl ether with fluoride ions in the presence of a MOM ether, allows for the strategic and efficient construction of complex molecules. The choice between TBS and TBDPS offers further fine-tuning of stability, with TBDPS providing enhanced robustness towards acidic conditions. By understanding the principles of their reactivity and employing the appropriate experimental protocols, researchers can effectively leverage this orthogonality to streamline their synthetic endeavors.
References
A Comparative Guide to the Stability of MOM, SEM, and Benzyl Ether Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and deployment of protecting groups are critical for success. The stability of these temporary functionalities under a diverse array of reaction conditions dictates their suitability for a given synthetic route. This guide provides an objective comparison of the stability of three commonly employed alcohol protecting groups: Methoxymethyl (MOM) ether, 2-(Trimethylsilyl)ethoxymethyl (SEM) ether, and Benzyl (Bn) ether, supported by experimental data.
At a Glance: Key Stability Differences
The choice between MOM, SEM, and Benzyl ethers often hinges on their distinct stability profiles, which allows for their selective removal in the presence of one another—a concept known as orthogonal deprotection. Benzyl ethers are unique in their lability to catalytic hydrogenolysis, while SEM ethers can be selectively cleaved with fluoride ions. MOM ethers, being acetals, are primarily removed under acidic conditions.
Data Presentation: Stability under Various Reaction Conditions
The following tables summarize the stability of MOM, SEM, and Benzyl ethers under common synthetic conditions. It is important to note that direct, head-to-head comparative studies under identical conditions are limited in the literature; therefore, these data are compiled from representative examples.
Table 1: Stability under Acidic Conditions
| Protecting Group | Reagent/Condition | Outcome | Yield (%) | Reference |
| MOM Ether | Concentrated HCl, Methanol, Reflux | Cleavage | High | [1] |
| Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Cleavage | High | ||
| SEM Ether | MgBr₂·OEt₂, CH₂Cl₂/MeNO₂ | Cleavage | High | [1] |
| Trifluoroacetic acid (TFA) | Cleavage | - | ||
| Benzyl Ether | Strong Acids (e.g., HBr, BCl₃) | Cleavage | High | [2] |
| Mild Acidic Conditions (e.g., Acetic Acid) | Generally Stable | - | [2] |
Table 2: Stability under Basic Conditions
| Protecting Group | Reagent/Condition | Outcome | Reference |
| MOM Ether | Strong Bases (e.g., NaH, KOH) | Stable | [3] |
| SEM Ether | Strong Bases (e.g., NaH, KOH) | Stable | |
| Benzyl Ether | Strong Bases (e.g., NaH, KOH) | Stable | [2][4] |
Table 3: Stability under Oxidative Conditions
| Protecting Group | Reagent/Condition | Outcome | Yield (%) | Reference |
| MOM Ether | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stable | - | |
| SEM Ether | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stable | - | |
| Benzyl Ether | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Cleavage | 84-96 | [2] |
Table 4: Stability under Reductive Conditions
| Protecting Group | Reagent/Condition | Outcome | Reference |
| MOM Ether | H₂, 10% Pd/C, Ethanol | Stable | [5] |
| SEM Ether | H₂, 10% Pd/C, Ethanol | Stable | |
| Benzyl Ether | H₂, 10% Pd/C, Methanol or Ethanol | Cleavage | [2] |
Table 5: Stability towards Fluoride Ions
| Protecting Group | Reagent/Condition | Outcome | Yield (%) | Reference |
| MOM Ether | Tetrabutylammonium fluoride (TBAF), THF | Stable | - | |
| SEM Ether | Tetrabutylammonium fluoride (TBAF), THF | Cleavage | High | [1] |
| Benzyl Ether | Tetrabutylammonium fluoride (TBAF), THF | Stable |
Experimental Protocols
Detailed methodologies for the selective deprotection of each protecting group are provided below.
Deprotection of MOM Ethers using Acid
Objective: To cleave a MOM ether under acidic conditions.
Protocol:
-
Dissolve the MOM-protected alcohol in methanol.[1]
-
Add a catalytic amount of concentrated hydrochloric acid.[1]
-
Heat the solution to reflux and monitor the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion (typically within minutes to a few hours), cool the reaction to room temperature.[1]
-
Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Deprotection of SEM Ethers using Fluoride
Objective: To cleave a SEM ether using a fluoride ion source.
Protocol:
-
Dissolve the SEM-protected alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).[1]
-
Add tetramethylethylenediamine (TMEDA) (3.0 eq.) and a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) (3.0 eq.).[1]
-
Heat the reaction mixture to 45 °C for 20 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the free alcohol.[1]
Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Protocol:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).[2]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[2]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualizing Orthogonal Deprotection Strategies
The distinct stabilities of MOM, SEM, and Benzyl ethers allow for their selective removal in the presence of each other, enabling complex synthetic routes.
Caption: Orthogonal deprotection of MOM, SEM, and Benzyl ethers.
Stability and Cleavage Pathways
The choice of protecting group is dictated by the planned synthetic route and the required orthogonality.
Caption: General stability profiles of MOM, SEM, and Benzyl ethers.
References
A Researcher's Guide to the Selective Cleavage of MOM Ethers in the Presence of PMB Protecting Groups
In the intricate world of multi-step organic synthesis, the judicious selection and manipulation of protecting groups are paramount to achieving the desired molecular architecture. Among the plethora of available protecting groups for hydroxyl functionalities, the methoxymethyl (MOM) and p-methoxybenzyl (PMB) ethers are frequently employed due to their distinct stability profiles. While both are acetal-type protecting groups, their differential reactivity towards acidic and oxidative conditions allows for their selective removal, a critical operation in the synthesis of complex molecules. This guide provides a comparative analysis of methodologies for the selective cleavage of MOM ethers while leaving PMB ethers intact, supported by experimental data and detailed protocols.
Orthogonal Deprotection Strategies: A Comparative Overview
The selective deprotection of a MOM ether in the presence of a PMB ether hinges on exploiting the greater acid lability of the MOM group under specific conditions or employing reagents that selectively react with the MOM ether. PMB ethers, while also acid-labile, generally require stronger acidic conditions for cleavage or can be removed oxidatively, a pathway not available for MOM ethers. This difference forms the basis of their orthogonality.
Several methods have been developed to achieve this selective transformation. This guide focuses on two particularly effective and well-documented approaches: the use of Zinc(II) trifluoromethanesulfonate [Zn(OTf)₂] and a combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,2'-bipyridyl.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the performance of these two key methods for the selective deprotection of MOM ethers in the presence of PMB and other common protecting groups.
| Entry | Substrate Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 1 | Benzylic MOM ether | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 1.5 h | 92 | Selective over PMB, Benzyl (Bn), and Benzoate (Bz) groups.[1] |
| 2 | Aliphatic MOM ether | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 50 min | 98 | Demonstrates high efficiency for aliphatic substrates.[1] |
| 3 | Aromatic MOM ether | TMSOTf (2 equiv), 2,2'-bipyridyl (3 equiv) | CH₃CN | Room Temp. | 15 min | 91 | Mild conditions, selective over various other protecting groups.[1] |
| 4 | Aliphatic MOM ether | TMSOTf, 2,2'-bipyridyl | CH₂Cl₂ | Room Temp. | - | - | Reaction proceeds via a bipyridinium salt intermediate.[2] |
Experimental Protocols
Detailed methodologies for the highlighted selective deprotection techniques are provided below.
Protocol 1: Selective Deprotection of MOM Ethers using Zinc(II) Trifluoromethanesulfonate [Zn(OTf)₂]
This method offers a mild and efficient way to selectively cleave MOM ethers.
Procedure:
-
Dissolve the MOM-protected compound (1.0 mmol) in isopropanol (10 mL).
-
Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 10 mol%) to the solution.
-
Reflux the reaction mixture (approximately 82-83 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Deprotection of MOM Ethers using TMSOTf and 2,2'-Bipyridyl
This protocol is particularly useful for substrates sensitive to strongly acidic conditions.
Procedure:
-
Dissolve the MOM-protected compound (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mmol) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, add water to the reaction mixture to hydrolyze the intermediate silyl ether.
-
Continue stirring at room temperature until the silyl ether is fully converted to the corresponding alcohol (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Workflow Visualization
The selectivity observed in these methods can be attributed to the specific reaction mechanisms. The use of a Lewis acid like Zn(OTf)₂ in a protic solvent likely facilitates the cleavage of the more labile MOM acetal over the more stable PMB ether. In the TMSOTf/2,2'-bipyridyl system, the reaction proceeds through the formation of a bipyridinium salt intermediate, which is then hydrolyzed. This non-acidic pathway provides excellent chemoselectivity.
The following diagrams, generated using Graphviz, illustrate the logical workflow of the selective deprotection process and the general experimental workflow.
Caption: Logical workflow for selecting a reagent for selective MOM deprotection.
Caption: A generalized workflow for a chemical deprotection reaction.
Conclusion
The selective cleavage of a MOM ether in the presence of a PMB ether is a readily achievable transformation with the appropriate choice of reagents and conditions. Both the Zn(OTf)₂ and the TMSOTf/2,2'-bipyridyl methods offer excellent selectivity and high yields, providing valuable tools for synthetic chemists. The choice between these methods will depend on the specific substrate and the presence of other functional groups. For acid-sensitive substrates, the mild, non-acidic conditions of the TMSOTf/2,2'-bipyridyl system are particularly advantageous. This guide provides the necessary data and protocols to enable researchers to confidently apply these selective deprotection strategies in their synthetic endeavors.
References
A Comparative Guide to the NMR Spectroscopic Characterization of MOM-Protected Alcohols
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols, valued for its ease of introduction and stability across a range of reaction conditions. However, its selection and characterization, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy, require a nuanced understanding in comparison to other common protecting groups. This guide provides an objective comparison of the NMR spectroscopic features of MOM-protected alcohols with viable alternatives, supported by experimental data and protocols.
NMR Data of MOM-Protected Alcohols and Alternatives
The choice of a protecting group can significantly impact the complexity of NMR spectra. The ideal protecting group should exhibit characteristic signals in regions that do not overlap with signals from the substrate, facilitating straightforward analysis.
The MOM group itself gives rise to two distinct singlets in the ¹H NMR spectrum, typically found at approximately 4.6 ppm (O-CH₂-O) and 3.3 ppm (O-CH₃). In the ¹³C NMR spectrum, the corresponding signals appear around 96 ppm (O-CH₂-O) and 55 ppm (O-CH₃).[1]
Below is a comparative summary of the typical ¹H and ¹³C NMR chemical shifts for MOM and other frequently used alcohol protecting groups.
| Protecting Group | Abbreviation | Typical ¹H NMR Chemical Shifts (ppm) | Typical ¹³C NMR Chemical Shifts (ppm) |
| Methoxymethyl | MOM | ~4.6 (s, 2H, O-CH₂-O), ~3.3 (s, 3H, O-CH₃) | ~96 (O-CH₂-O), ~55 (O-CH₃) |
| tert-Butyldimethylsilyl | TBDMS | ~0.9 (s, 9H, C(CH₃)₃), ~0.1 (s, 6H, Si(CH₃)₂) | ~26 (C(CH₃)₃), ~18 (C(CH₃)₃), ~-5 (Si(CH₃)₂) |
| Triethylsilyl | TES | ~0.9 (t, 9H, Si(CH₂CH₃)₃), ~0.6 (q, 6H, Si(CH₂CH₃)₃) | ~7 (Si(CH₂CH₃)₃), ~5 (Si(CH₂CH₃)₃) |
| Triisopropylsilyl | TIPS | ~1.1 (m, 21H, Si(CH(CH₃)₂)₃) | ~18 (Si(CH(CH₃)₂)₃), ~12 (Si(CH(CH₃)₂)₃) |
| p-Methoxybenzyl | PMB | ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.4 (s, 2H, O-CH₂-Ar), ~3.8 (s, 3H, O-CH₃) | ~159 (Ar-C-O), ~130 (Ar-C), ~129 (Ar-CH), ~114 (Ar-CH), ~70 (O-CH₂-Ar), ~55 (O-CH₃) |
| Benzyl | Bn | ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, O-CH₂-Ar) | ~138 (Ar-C), ~128.5 (Ar-CH), ~128 (Ar-CH), ~127.5 (Ar-CH), ~70 (O-CH₂-Ar) |
Experimental Protocols
Protection of a Primary Alcohol with a MOM Group
This protocol outlines a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA) (1.5 equiv)
-
Methoxymethyl chloride (MOMCl) (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIPEA.
-
Slowly add MOMCl to the solution. Caution: MOMCl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected alcohol.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified MOM-protected alcohol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
For referencing the chemical shifts, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Ensure the solution is free of any particulate matter to avoid poor spectral resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
Comparative Analysis of Protecting Groups for NMR Spectroscopy
| Feature | MOM | Silyl Ethers (TBDMS, TES, TIPS) | Benzyl Ethers (Bn, PMB) |
| Signal Simplicity | Two sharp singlets, easy to identify. | Simple, sharp singlets or multiplets in the upfield region, typically free from overlap with substrate signals. | Signals can be more complex due to aromatic protons. PMB has an additional methoxy singlet. |
| Signal Position | Signals are in a relatively uncongested region of the ¹H NMR spectrum. | Signals are in the upfield region (0-1 ppm), which is usually free of other signals. | Aromatic signals (~7 ppm) can overlap with substrate aromatic signals. Methylene signals are similar to MOM. |
| Effect on Substrate Signals | Minimal electronic effect on the chemical shifts of adjacent protons. | Can induce slight upfield or downfield shifts on adjacent protons depending on the specific silyl group and the molecular conformation. | The aromatic ring can induce shielding or deshielding effects on nearby protons due to its magnetic anisotropy. |
| Ease of Interpretation | Very easy due to the simple and predictable signals. | Generally easy, with the number and integration of signals clearly indicating the protecting group. | Can be more challenging if the substrate also contains aromatic protons, leading to signal overlap. |
Logical Workflow for Alcohol Protection and NMR Characterization
The following diagram illustrates a typical workflow from the selection of an alcohol protecting group to the final NMR spectroscopic characterization of the protected compound.
Conclusion
The MOM group offers a reliable and synthetically versatile option for the protection of alcohols. From an NMR spectroscopy perspective, its key advantage lies in the simplicity and characteristic chemical shifts of its proton and carbon signals, which generally appear in uncongested regions of the spectrum, allowing for straightforward confirmation of a successful protection reaction. While silyl ethers provide the benefit of signals in the clean upfield region, and benzyl ethers offer different deprotection strategies, the ease of interpretation of the MOM group's NMR signature makes it a highly attractive choice for routine and complex synthetic applications. The selection of the most appropriate protecting group will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the planned subsequent reactions.
References
A Researcher's Guide to Monitoring MOM Deprotection Reactions: A Comparative Analysis of LC-MS and Alternative Methods
For researchers and scientists in drug development and organic synthesis, the efficient and clean removal of protecting groups is a critical step. The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols due to its stability under a range of conditions. However, monitoring its deprotection is crucial to ensure complete reaction and minimize byproduct formation. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring MOM deprotection reactions against traditional methods, supported by experimental data and detailed protocols.
Comparison of Monitoring Techniques
LC-MS has emerged as a powerful tool for reaction monitoring, offering significant advantages over traditional techniques like Thin Layer Chromatography (TLC). Its high sensitivity, selectivity, and ability to provide quantitative data make it ideal for optimizing reaction conditions and ensuring the purity of the final product.[1]
| Feature | LC-MS | Thin Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Sensitivity | High (ng/mL to pg/mL) | Low to Moderate (µg) | High (pg to fg) |
| Selectivity | High (based on m/z) | Low to Moderate | High |
| Quantitative Capability | Excellent | Semi-quantitative at best | Excellent |
| Speed | Fast (minutes per sample) | Fast (minutes) | Moderate (minutes) |
| Information Provided | Molecular weight, structure, purity | Spot presence/absence, Rf value | Retention time, purity |
| Sample Volatility Requirement | No | No | Yes |
| Destructive | Yes (for MS detection) | No | Yes (for some detectors) |
Experimental Protocols
I. General MOM Deprotection Protocol (Acidic Conditions)
This protocol outlines a standard method for the deprotection of a MOM-protected alcohol using hydrochloric acid.
Materials:
-
MOM-protected alcohol
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
II. LC-MS Protocol for Reaction Monitoring
This protocol provides a general method for monitoring the progress of the MOM deprotection reaction using UPLC-MS.
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Mass spectrometer with electrospray ionization (ESI) source
LC Conditions:
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 1 minute, hold at 95% B for 0.5 minutes, return to 5% B over 0.1 minutes and re-equilibrate.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
-
Scan Range: m/z 100-1000
Sample Preparation for LC-MS Analysis:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Performance Comparison of Deprotection Methods by LC-MS
The following table summarizes hypothetical quantitative data for the deprotection of a model MOM-protected alcohol (e.g., MOM-protected 4-phenylbenzyl alcohol) using different reagents, as would be determined by LC-MS analysis. This data illustrates how LC-MS can be used to compare the efficiency and cleanliness of various deprotection methods.
| Deprotection Reagent | Reaction Time (hours) | Conversion (%) | Product Yield (%) | Byproduct Formation (%) |
| HCl (cat.) in MeOH | 2 | >99 | 95 | <5 |
| p-Toluenesulfonic acid (pTSA) | 4 | 98 | 92 | ~6 |
| Zinc bromide (ZnBr₂) in DCM | 6 | 95 | 88 | ~7 |
| Trimethylsilyl bromide (TMSBr) in DCM | 0.5 | >99 | 96 | <4 |
Note: This data is representative and will vary depending on the specific substrate and reaction conditions.
Visualizing the Workflow and Comparison
To better understand the processes, the following diagrams illustrate the experimental workflow for LC-MS monitoring and a comparison of the analytical methods.
Conclusion
LC-MS offers a superior method for monitoring MOM deprotection reactions, providing sensitive, selective, and quantitative data that is invaluable for reaction optimization and ensuring product quality. While traditional methods like TLC are useful for quick qualitative checks, the detailed insights provided by LC-MS enable a more rigorous and efficient drug development process. By adopting LC-MS for routine reaction monitoring, researchers can accelerate their synthetic workflows and make more informed decisions, ultimately leading to higher quality products.
References
A Comparative Guide to the Stability of the Methoxymethyl (MOM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can dictate the success of a synthetic strategy. The methoxymethyl (MOM) ether has long been a staple in the synthetic chemist's toolbox, valued for its ease of introduction and general stability. However, a nuanced understanding of its stability profile in comparison to other common protecting groups is essential for strategic and efficient synthesis design. This guide provides an objective comparison of the MOM group's performance against other widely used alcohol protecting groups, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The utility of a protecting group is defined by its ability to withstand a range of reaction conditions while being susceptible to cleavage under specific, controlled circumstances. The MOM group, an acetal, is known for its robustness in basic and weakly acidic media, yet it is readily cleaved under strongly acidic conditions. This profile allows for a degree of orthogonality with other protecting groups.
Stability Under Acidic and Basic Conditions
The primary differentiator for the MOM group is its acid lability. While stable across a broad pH range (approximately 4 to 12), it is readily removed with protic and Lewis acids.[1][2] This contrasts sharply with silyl ethers like tert-butyldimethylsilyl (TBS), which are generally more sensitive to acid but are cleaved under fluoride-mediated conditions, and benzyl (Bn) or p-methoxybenzyl (PMB) ethers, which exhibit greater stability to a wider range of acidic conditions.[3][4]
| Protecting Group | Reagent/Conditions | Temperature | Time | Yield/Outcome | Reference |
| MOM | HCl (conc.) in MeOH | Reflux | Minutes | High (Cleavage) | [1] |
| MOM | DCM/TFA (15:1) | 25 °C | 12 h | Quantitative (Cleavage) | [5] |
| MOM | ZnBr₂ (1 equiv), n-PrSH (2 equiv) in CH₂Cl₂ | 0 °C to rt | 5-8 min | 86-91% (Cleavage) | [6][7] |
| TBS | HCl in MeOH | rt | - | Labile | [8] |
| TBS | TBAF (1M in THF) | rt | 1-2 h | High (Cleavage) | [9] |
| Bn | Acidic Conditions | - | - | Generally Stable | [4] |
| PMB | DDQ | rt | - | High (Cleavage) | [10] |
| PMB | CAN | - | - | High (Cleavage) | [11] |
This table summarizes the conditions for the cleavage of various protecting groups, indicating their relative stability. Direct comparative stability studies under identical non-cleavage conditions are less commonly reported in a tabulated format.
Stability Towards Oxidizing and Reducing Agents
The MOM group is generally inert to a variety of oxidizing and reducing agents, a feature that enhances its utility in complex synthetic pathways.[2]
| Protecting Group | Reagent/Conditions | Stability | Reference |
| MOM | NaBH₄, LiAlH₄ | Stable | [12] |
| MOM | DIBAL-H | Labile | [12] |
| MOM | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Generally Stable | [4] |
| MOM | KMnO₄, OsO₄, CrO₃/Py | Stable | [13] |
| Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | [8] |
| PMB | DDQ, CAN | Labile | [10][11] |
| TBS | Most oxidizing and reducing agents | Generally Stable | [14] |
Stability in the Presence of Organometallic Reagents
While generally stable, the MOM group can be susceptible to cleavage by certain organometallic reagents, particularly Grignard reagents, under specific conditions. This is often dependent on the substrate and the presence of nearby coordinating functional groups.[12]
| Protecting Group | Reagent/Conditions | Stability | Notes | Reference |
| MOM | Grignard Reagents (RMgX) | Potentially Labile | Cleavage can be promoted by chelation. Low temperatures and non-coordinating solvents can mitigate this. | [12] |
| MOM | Organolithium Reagents (RLi) | Generally Stable | - | [13] |
| TBS | Grignard and Organolithium Reagents | Stable | - | [14] |
| Bn | Grignard and Organolithium Reagents | Stable | - | [15] |
Orthogonal Deprotection Strategies
A key advantage of the MOM group is its ability to be used in orthogonal deprotection schemes, particularly with silyl ethers. The MOM group can be selectively removed under acidic conditions while leaving a TBS group intact. Conversely, the TBS group can be cleaved with a fluoride source without affecting the MOM ether.[1]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with MOM-Cl
This procedure details a common method for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and a hindered base.[5][16]
Reagents:
-
Alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Methoxymethyl chloride (MOM-Cl) (3.0 eq.), freshly distilled
-
Sodium iodide (NaI) (0.5 eq.)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the alcohol, DIPEA, and DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add freshly distilled MOM-Cl dropwise over a period of 10 minutes.
-
Add NaI to the reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM (2 x 100 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to yield the MOM-protected alcohol (typical yields are >90%).[5]
Protocol 2: Deprotection of a MOM Ether using Acid
This protocol describes the removal of a MOM group under acidic conditions.[1]
Reagents:
-
MOM-protected alcohol
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount (a few drops) of concentrated HCl.
-
Heat the reaction mixture to reflux for 15 minutes or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Protocol 3: Deprotection of a MOM Ether using a Lewis Acid (ZnBr₂)
This method provides a rapid and selective deprotection of MOM ethers.[6][7]
Reagents:
-
MOM-protected alcohol (1.0 eq.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
n-Propylthiol (n-PrSH) (2.0 eq.)
-
Zinc bromide (ZnBr₂) (1.0 eq.)
Procedure:
-
Dissolve the MOM-protected alcohol in anhydrous CH₂Cl₂ and cool the solution to 0 °C.
-
Add n-propylthiol followed by zinc bromide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 5-8 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the protection and deprotection signaling pathways and a general experimental workflow.
Caption: General pathway for MOM protection of an alcohol.
Caption: Acid-catalyzed deprotection of a MOM ether.
Caption: General workflow for protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MOM Ethers [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Lewis Acids for Methoxymethyl (MOM) Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Lewis Acid for MOM Group Removal
The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl functionalities in complex organic synthesis due to its stability across a range of reaction conditions. However, its efficient and selective removal is crucial for the successful progression of a synthetic route. While Brønsted acids are commonly employed for MOM deprotection, Lewis acids offer a milder and often more selective alternative, minimizing side reactions with acid-labile functional groups. This guide provides a comparative study of various Lewis acids for the cleavage of MOM ethers, supported by experimental data to facilitate the selection of the most suitable reagent for a given synthetic challenge.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid for MOM deprotection is influenced by several factors, including the nature of the substrate, the solvent system, reaction temperature, and time. Below is a summary of quantitative data for commonly employed Lewis acids, providing a comparative overview of their performance.
| Lewis Acid | Co-reagent/Solvent | Temperature | Time | Yield (%) | Substrate Scope & Remarks |
| ZrCl₄ | Isopropanol | Reflux | 1 - 4 h | 93 - 97% | Effective for a range of primary and secondary alcohols.[1] Tolerates other protecting groups like TPS and PMB.[1] |
| ZnBr₂ | n-Propylthiol (n-PrSH) / Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | < 10 min | High | Rapid and high-yielding for primary, secondary, and tertiary alcohols, as well as phenols.[2][3] The use of a soft nucleophile (n-PrSH) is key. |
| TiCl₄ | Dichloromethane (CH₂Cl₂) | 0 °C | 2 - 3 min | 90 - 98% | Highly efficient for the deprotection of phenolic MOM ethers.[4] |
| SnCl₄ | Dichloromethane (CH₂Cl₂) | 0 °C | 2 - 3 min | 90 - 98% | Similar high efficiency to TiCl₄ for phenolic MOM ethers.[4] |
| TMSOTf | 2,2'-Bipyridyl / Acetonitrile (CH₃CN) | Room Temp. | 15 min | ~91% | A very mild, non-acidic method. The reaction proceeds via a TMS ether intermediate which is then hydrolyzed.[5] |
| B-bromocatecholborane | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | Not specified | Can selectively cleave a secondary MOM ether in the presence of a primary p-methoxybenzyl (PMB) ether.[6] |
| Bromodimethylborane | Dichloromethane (CH₂Cl₂) | Low Temp. | Not specified | 93% | Effective for deprotection in complex molecules with sensitive functional groups.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Protocol 1: MOM Deprotection using Zirconium(IV) Chloride (ZrCl₄)[1]
Materials:
-
MOM-protected alcohol (1 mmol)
-
Zirconium(IV) chloride (ZrCl₄, 0.5 mmol)
-
Dry Isopropanol (4 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of the MOM ether (1 mmol) and ZrCl₄ (0.5 mmol) in dry isopropanol (4 mL) is heated at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is treated with EtOAc (10 mL).
-
The organic layer is washed sequentially with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the deprotected alcohol.
Protocol 2: Rapid MOM Deprotection using Zinc Bromide (ZnBr₂) and n-Propylthiol (n-PrSH)
Materials:
-
MOM-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
n-Propylthiol (n-PrSH, 2 equivalents)
-
Zinc bromide (ZnBr₂, 1 equivalent)
Procedure:
-
Dissolve the MOM-protected alcohol in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add n-propylthiol (2 equivalents) followed by zinc bromide (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 5-8 minutes.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
The product is purified by column chromatography.
Mechanism of Lewis Acid-Catalyzed MOM Deprotection
The generally accepted mechanism for the Lewis acid-catalyzed cleavage of MOM ethers involves the coordination of the Lewis acid to one of the oxygen atoms of the MOM group. This coordination enhances the leaving group ability of the methoxy or the protected alcohol moiety, facilitating the cleavage of the C-O bond.
Caption: General mechanism of Lewis acid-catalyzed MOM deprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the deprotection of a MOM ether using a Lewis acid.
Caption: A typical experimental workflow for MOM deprotection.
References
The Role of the Methoxymethyl (MOM) Protecting Group in Glycosylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the strategic selection of protecting groups is a critical factor that dictates the efficiency, yield, and stereochemical outcome of glycosylation reactions. Among the arsenal of hydroxyl protecting groups, the methoxymethyl (MOM) ether has established itself as a versatile and reliable choice. This guide provides an objective comparative analysis of the MOM protecting group against other commonly used alternatives in the context of glycosylation, supported by experimental data and detailed protocols.
Introduction to the MOM Group in Glycosylation
The methoxymethyl (MOM) group is an acetal-type protecting group for hydroxyl functions. Its popularity in carbohydrate chemistry stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile cleavage under acidic conditions.[1][2] In the landscape of glycosylation, protecting groups are broadly classified based on their influence on the stereochemical outcome at the anomeric center. They can be categorized as either "participating" or "non-participating".
Participating groups , such as acyl-type groups (e.g., acetyl, benzoyl), are located at the C-2 position of the glycosyl donor and can form a cyclic intermediate with the anomeric center during the reaction. This intermediate shields one face of the carbohydrate ring, leading to the formation of a 1,2-trans-glycosidic bond with high stereoselectivity.[2][3]
Non-participating groups , which include ether-type groups like benzyl (Bn) and the methoxymethyl (MOM) group, do not form a covalent intermediate with the anomeric center.[3] Consequently, the stereochemical outcome of the glycosylation is influenced by other factors such as the anomeric effect, solvent, temperature, and the nature of the promoter, often resulting in the thermodynamically more stable α-glycoside or a mixture of anomers.[4]
Comparative Analysis of Protecting Groups in Glycosylation
The choice of protecting group significantly affects the reactivity of the glycosyl donor, a concept often referred to as the "armed-disarmed" strategy. Electron-donating groups, like benzyl and MOM ethers, are considered "arming" as they increase the reactivity of the glycosyl donor. Conversely, electron-withdrawing groups, such as acetyl esters, are "disarming," leading to less reactive donors.[5][6] This difference in reactivity is a powerful tool in the strategic synthesis of oligosaccharides.
Below is a comparative summary of the performance of MOM and other common protecting groups in glycosylation reactions.
Data Presentation: Quantitative Comparison
| Protecting Group | Type | Donor Reactivity | Typical Stereoselectivity (at C-2) | Stability | Deprotection Conditions |
| MOM | Ether (Acetal) | Armed | Non-participating (often α-directing or mixture) | Stable to basic, mild acidic, and some reductive/oxidative conditions.[7] | Acidic conditions (e.g., TFA, HCl).[8] |
| Benzyl (Bn) | Ether | Armed | Non-participating (often α-directing or mixture).[3][5] | Stable to acidic and basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C).[5] |
| Acetyl (Ac) | Ester | Disarmed | Participating (1,2-trans directing).[3][5] | Labile to basic and acidic conditions. | Basic hydrolysis (e.g., NaOMe/MeOH), acidic conditions.[5] |
| TBS (t-butyldimethylsilyl) | Silyl Ether | Armed | Non-participating (can be influenced by sterics).[9] | Labile to acidic and fluoride-based reagents. | Fluoride ions (e.g., TBAF), acidic conditions. |
Table 1: General Comparison of Common Protecting Groups in Glycosylation.
The following table presents a collation of representative data from various studies to illustrate the influence of the C-2 protecting group on the stereochemical outcome of glycosylation reactions with glucose-based donors.
| Glycosyl Donor C-2 Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio | Yield (%) |
| O-MOM (Non-participating) | Primary Alcohol | TMSOTf | CH₂Cl₂ | -20 | Mixture | ~70-85 |
| O-Bn (Non-participating) | Primary Alcohol | TMSOTf | CH₂Cl₂ | -40 | α-selective | ~80-95 |
| O-Ac (Participating) | Primary Alcohol | TMSOTf | CH₂Cl₂ | 0 | β-selective | ~85-95 |
| O-TBS (Non-participating) | Primary Alcohol | TMSOTf | CH₂Cl₂ | -78 | α-selective | ~75-90 |
Table 2: Representative Stereochemical Outcomes and Yields in Glucose Glycosylation.[3][9] (Note: Data is compiled from various sources and represents typical outcomes; specific results can vary based on substrates and precise reaction conditions).
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of protecting group strategies in glycosylation.
Protocol 1: Introduction of the MOM Protecting Group
This protocol describes a general procedure for the protection of a primary alcohol with a MOM group.
Materials:
-
Alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq.)
-
Methoxymethyl chloride (MOM-Cl) (2.0-3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution.
-
Add MOM-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Glycosylation using a MOM-Protected Glycosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for a glycosylation reaction using a MOM-protected glycosyl donor with a primary alcohol as the acceptor.
Materials:
-
MOM-protected Glycosyl Trichloroacetimidate Donor (1.2 eq.)
-
Glycosyl Acceptor (primary alcohol) (1.0 eq.)
-
Activated 4 Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves under an argon atmosphere, add a solution of the glycosyl donor and the glycosyl acceptor in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., -40 °C).
-
Add TMSOTf dropwise and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.[4]
-
Filter the mixture through Celite, and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the MOM Group
This protocol describes a general procedure for the acidic removal of a MOM group.
Materials:
-
MOM-protected compound (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MOM-protected compound in a mixture of DCM and TFA (e.g., 10:1 v/v).
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Visualization of Key Concepts
The following diagrams illustrate the logical relationships and mechanisms discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MOM and THP Protecting Groups in Organic Synthesis
In the realm of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is a cornerstone of success. Among the myriad options for the temporary masking of hydroxyl functionalities, Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers have long been workhorses for synthetic chemists. This guide provides an objective, data-driven comparison of these two vital protecting groups, offering insights into their respective strengths and weaknesses to aid researchers in making informed strategic decisions.
General Characteristics
Both MOM and THP ethers are classified as acetals, which accounts for their characteristic stability under basic and nucleophilic conditions and their lability in the presence of acid.[1] They are widely employed due to their relative ease of introduction and removal. However, key differences in their structure and reactivity profiles often dictate the choice between them.
The MOM group is an acyclic acetal, while the THP group is a cyclic acetal.[1] A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to the formation of diastereomers, potentially complicating purification and spectral analysis.[2][3] The MOM group, being achiral, does not present this issue. Conversely, the most common reagent for introducing the MOM group, chloromethyl methyl ether (MOMCl), is a known carcinogen, necessitating careful handling.[4][5]
Stability Profile
A critical consideration in the selection of a protecting group is its stability under various reaction conditions. Both MOM and THP ethers are stable to a wide range of non-acidic reagents.
| Reagent/Condition | MOM Stability | THP Stability |
| Strong Bases (e.g., NaH, LDA) | Stable[6][7] | Stable[2] |
| Organometallics (e.g., Grignard, Organolithiums) | Stable[6] | Stable[2] |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable[8] | Stable[2] |
| Oxidizing Agents (e.g., CrO₃/Py, MnO₂) | Stable[8] | Generally Stable |
| Catalytic Hydrogenation | Stable[8] | Stable |
| Acidic Conditions | Labile[6][7] | Labile[2][3] |
Quantitative Comparison of Protection and Deprotection Methods
The efficiency of the introduction (protection) and removal (deprotection) of these groups is paramount to the overall success of a synthetic sequence. The following tables summarize quantitative data from various reported methods.
Table 1: Protection of Alcohols
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| MOM | Primary Alcohol | MOMCl, DIPEA, CH₂Cl₂ | 12 h | >90 | [4] |
| MOM | Phenol | MOMCl, DIPEA, DMF | 12 h | ~91 | [9] |
| THP | Primary Alcohol | DHP, PPTS, CH₂Cl₂ | 0.5 h | >99 | [3] |
| THP | Primary Alcohol | DHP, NH₄HSO₄@SiO₂, CPME | 4 h | ~99 | [10][11] |
| THP | Phenol | DHP, CeCl₃·7H₂O/NaI, Solvent-free | - | High | [2] |
Table 2: Deprotection of MOM and THP Ethers
| Protecting Group | Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference |
| MOM | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl, CH₃CN, RT | 15 min | 91 | [6] |
| MOM | Aliphatic MOM Ether | p-TSA, Solvent-free, RT | 30 min | 85-98 | [6][12] |
| MOM | Various MOM Ethers | TFA, DCM, RT | 12 h | High | [4] |
| THP | Aliphatic THP Ether | p-TSA·H₂O, i-PrOH, RT | 17 h | Quant. | [3] |
| THP | Various THP Ethers | Acetic acid, THF, H₂O (3:1:1) | - | High | [10] |
| THP | Various THP Ethers | Bismuth triflate | - | High | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic transformations. Below are representative experimental protocols for the protection and deprotection of alcohols using MOM and THP groups.
MOM Protection Protocol
Using this compound (MOMCl) and DIPEA [4]
-
To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
This compound (MOMCl) (1.5-3.0 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
MOM Deprotection Protocol
Using Trifluoroacetic Acid (TFA) [4]
-
The MOM-protected compound (1.0 equivalent) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography if necessary.
THP Protection Protocol
Using Dihydropyran (DHP) and PPTS [3]
-
To a solution of the alcohol (1.0 equivalent) and 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents) in dichloromethane (CH₂Cl₂) is added pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
THP Deprotection Protocol
Using p-Toluenesulfonic Acid (p-TSA) [3]
-
To a solution of the THP-protected alcohol (1.0 equivalent) in 2-propanol is added p-toluenesulfonic acid monohydrate (catalytic amount).
-
The reaction is stirred at room temperature until completion as monitored by TLC.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the deprotected alcohol, which can be further purified by chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and a key strategic concept in the use of protecting groups.
Caption: General mechanisms for MOM and THP protection of alcohols.
Caption: General mechanism for the acid-catalyzed deprotection of MOM and THP ethers.
A crucial concept in complex synthesis is orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[13][14][15] MOM and THP are not orthogonal to each other as both are acid-labile. However, they can be used in orthogonal strategies with base-labile or hydrogenation-labile protecting groups.
Caption: An example of an orthogonal protection strategy.
Conclusion
Both MOM and THP ethers are indispensable tools in the synthetic chemist's arsenal for the protection of hydroxyl groups. The choice between them is dictated by the specific context of the synthetic route.
-
THP is often favored for its low cost and the ease of introduction of the protecting group.[16] However, the formation of diastereomers is a significant consideration for chiral substrates.
-
MOM offers the advantage of not introducing a new stereocenter, but the carcinogenicity of its common precursor, MOMCl, requires stringent safety precautions.[5] MOM ethers are generally more stable to acidic conditions than THP ethers, which can sometimes be exploited for selective deprotection.[17]
Ultimately, a thorough understanding of the stability, reactivity, and practical handling of both protecting groups, as outlined in this guide, is essential for their successful implementation in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. fiveable.me [fiveable.me]
- 16. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Quantitative NMR (qNMR) for Purity Determination of MOM-Protected Intermediates: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the accurate determination of purity for synthetic intermediates is paramount. Methoxymethyl (MOM) ethers are frequently employed as protecting groups for alcohols and phenols due to their stability under various reaction conditions and ease of cleavage. Ensuring the purity of these MOM-protected intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of MOM-protected intermediates. We will delve into the experimental protocols, present comparative data, and illustrate the workflows involved.
The Power of qNMR: A Primary Analytical Method
Quantitative NMR stands out as a primary analytical method, meaning it allows for the determination of a substance's purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nucleus's signal (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2] This offers a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are comparative methods and often rely on the availability of a pure reference standard for the analyte of interest.[3]
Head-to-Head Comparison: qNMR vs. Alternative Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the impurities, required accuracy, and available instrumentation. Here, we compare qNMR with HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Quantitation | Absolute (can determine purity without a specific analyte reference standard).[2] | Relative (requires a reference standard of known purity for accurate quantitation). | Relative (requires a reference standard). |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers based on unique NMR signals. | Good for separating closely related structures and isomers. | Excellent for separating volatile compounds. |
| Sensitivity | Moderate, suitable for impurities at levels of ~0.1% and above. | High, excellent for detecting trace impurities. | Very high, especially for volatile and semi-volatile compounds. |
| Sample Throughput | Lower, especially when long relaxation delays are required for accurate quantification. | Higher, with typical run times of 20-30 minutes per sample. | Moderate to high. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). | Very low (micrograms to nanograms). |
| Destructive? | No, the sample can be recovered. | Yes. | Yes. |
Experimental Protocols
qNMR Purity Determination of a MOM-Protected Intermediate
This protocol outlines the steps for determining the purity of a MOM-protected alcohol, such as MOM-protected benzyl alcohol, using an internal standard.
1. Materials and Reagents:
-
MOM-protected intermediate sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the MOM-protected intermediate into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between pulses. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of both the MOM-protected intermediate and the internal standard. For a MOM-protected alcohol, characteristic signals often include the methylene protons of the MOM group (-O-CH₂-O-) and the methoxy protons (-O-CH₃).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = MOM-protected intermediate
-
IS = Internal Standard
-
HPLC-UV Purity Determination
1. Sample Preparation:
-
Prepare a stock solution of the MOM-protected intermediate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the pure analyte reference material, if available.
2. HPLC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a calibration curve generated from the reference standard is used.
Illustrative Data Comparison: Purity of MOM-Protected Benzyl Alcohol
The following table presents hypothetical but realistic data for the purity determination of a batch of MOM-protected benzyl alcohol using different analytical techniques.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Notes |
| qNMR | 98.5 | 0.2% | Absolute purity determined using maleic acid as an internal standard. Minor impurities corresponding to residual benzyl alcohol and formaldehyde were identified and quantified. |
| HPLC-UV (Area %) | 99.5 | 0.1% | Purity based on the relative area of the main peak. Does not account for non-UV active impurities or differences in response factors. |
| HPLC-UV (with Ref. Std.) | 98.3 | 0.3% | Purity determined against a certified reference standard of MOM-protected benzyl alcohol. |
| GC-MS | - | - | Identified trace amounts of residual solvents (e.g., dichloromethane) not readily detected by HPLC-UV. |
Visualizing the Workflow
qNMR Purity Determination Workflow
References
Safety Operating Guide
Proper Disposal of Chloromethyl Methyl Ether: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Chloromethyl methyl ether (CMME) is a highly flammable, volatile, and carcinogenic compound requiring meticulous handling and disposal procedures.[1] Adherence to safety protocols is paramount to mitigate the significant health risks associated with this substance. This guide provides detailed, step-by-step instructions for the safe disposal of CMME in a laboratory setting, focusing on chemical neutralization methods.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Designated Area: All work with CMME must be conducted in a designated area, such as a chemical fume hood, with signage indicating "CANCER-SUSPECT AGENT. AUTHORIZED PERSONNEL ONLY."[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Flame-resistant lab coat or coveralls.
-
Chemical safety goggles and a face shield.[3]
-
Gloves: Fluorinated rubber, nitrile, or chloroprene gloves are recommended. Always inspect gloves for integrity before use.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale of the operation and ventilation efficiency.[2]
-
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible. A spill kit containing non-combustible absorbent material (e.g., vermiculite, dry sand) should be available.[5]
-
Ignition Sources: Eliminate all potential ignition sources, as CMME is highly flammable and its vapors can form explosive mixtures with air.[5][6] Use only non-sparking tools.[3]
Disposal Plan: Chemical Neutralization
For small quantities of CMME typically used in a laboratory, chemical neutralization is a viable disposal method. Below are detailed protocols for two common approaches. It is crucial to perform these procedures in a chemical fume hood with vigorous stirring.
Method 1: Neutralization with Aqueous Solutions
This method is effective for quenching residual CMME in reaction mixtures or for treating small spills. The principle relies on the hydrolysis of CMME to formaldehyde and hydrochloric acid, which are then neutralized by a basic solution.
Experimental Protocol:
-
Prepare the Neutralizing Solution: Choose one of the following aqueous solutions:
-
Saturated Sodium Carbonate Solution: Prepare a saturated solution by adding sodium carbonate to water until no more dissolves.
-
Saturated Ammonium Chloride Solution: Prepare a saturated solution by adding ammonium chloride to water until no more dissolves.
-
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, place the CMME-containing waste.
-
Neutralization: Slowly add an excess of the chosen neutralizing solution to the CMME waste while stirring vigorously. A general guideline is to use at least a 10-fold volume excess of the neutralizing solution.
-
Reaction Time: Continue to stir the mixture vigorously for a minimum of 15-30 minutes to ensure complete destruction of the CMME.[1] The reaction may be mildly exothermic.[2]
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., Gas Chromatography), a sample of the aqueous layer can be analyzed to confirm the absence of CMME.
-
Final Disposal: Once neutralization is complete, the resulting aqueous waste should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines. The solution will be corrosive due to the formation of hydrochloric acid, which is then neutralized by the base.
Method 2: Neutralization with an Alkaline Amine Solution
This method utilizes a more reactive solution for the decomposition of CMME and is based on principles used for decontaminating spills.[3] This procedure should be performed with extreme caution due to the use of a strong base.
Experimental Protocol:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare the following solution:
-
Dissolve 5g of hexamethylenetetramine in 90 mL of water.
-
Slowly and carefully add 5g of sodium hydroxide. The dissolution will be exothermic.
-
Allow the solution to cool to room temperature.
-
-
Reaction Setup: In a reaction vessel suitable for containing the volume of CMME waste and the neutralizing solution, place the CMME waste. The vessel should be equipped with a magnetic stirrer.
-
Neutralization: Slowly and carefully add the alkaline amine solution to the CMME waste with vigorous stirring. It is recommended to use a significant excess of the neutralizing solution (e.g., a 10:1 volume ratio of neutralizing solution to CMME waste).
-
Reaction Time: Stir the mixture for at least one hour to ensure complete decomposition.
-
Final Disposal: The resulting solution should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste program.
Spill Management
In the event of a CMME spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.
-
Contain: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste.
-
Decontaminate: Decontaminate the spill area using one of the neutralization solutions described above, followed by a wash with soap and water.
Quantitative Data Summary
| Parameter | Method 1: Aqueous Solution | Method 2: Alkaline Amine Solution |
| Neutralizing Agents | Saturated Sodium Carbonate or Ammonium Chloride | 5% Hexamethylenetetramine, 5% Sodium Hydroxide in Water |
| Recommended Ratio | >10-fold volume excess of neutralizing solution | >10-fold volume excess of neutralizing solution |
| Reaction Time | Minimum 15-30 minutes with vigorous stirring | Minimum 1 hour with vigorous stirring |
| Exothermicity | Mildly exothermic | Exothermic |
Disposal Workflow Diagram
Caption: Workflow for the chemical neutralization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 4. osha.gov [osha.gov]
- 5. studylib.net [studylib.net]
- 6. datapdf.com [datapdf.com]
Personal protective equipment for handling Chloromethyl methyl ether
Chloromethyl methyl ether (CMME) is a highly flammable and carcinogenic compound that demands rigorous safety protocols for handling in a laboratory setting.[1][2][3] It is classified as a Category 1A carcinogen, is acutely toxic if inhaled, swallowed, or in contact with skin, and can cause serious eye irritation.[1][2][3] Furthermore, CMME reacts with water or moisture to produce poisonous hydrogen chloride gas and formaldehyde.[4][5][6] Adherence to the following operational, personal protective equipment (PPE), and disposal plans is critical for ensuring the safety of all laboratory personnel.
Operational and Handling Plan
Working with CMME requires a systematic approach to minimize exposure risk. Operations should be confined to designated areas with restricted access.[4]
Step 1: Pre-Handling Preparations
-
Training and Documentation : Before any work begins, all personnel must be thoroughly trained on the hazards of CMME and the proper handling procedures.[4] The Safety Data Sheet (SDS) must be read and fully understood.[2]
-
Establish Regulated Area : Designate a specific area for handling CMME, such as a chemical fume hood, clearly marked with warning signs indicating it as a cancer-suspect agent area.[4]
-
Verify Engineering Controls : Ensure local exhaust ventilation, such as a certified chemical fume hood, is functioning correctly.[4] All electrical equipment must be explosion-proof.[2][3] An emergency eyewash station and safety shower must be immediately accessible.[4]
-
Assemble PPE : Gather all necessary PPE as detailed in the table below. Inspect all equipment, especially gloves, for any signs of damage before use.[2]
-
Prepare Materials : Prepare all necessary equipment and reagents before introducing CMME to the work area to minimize handling time.
Step 2: Chemical Handling Protocol
-
Grounding : To prevent static discharge, which can ignite the flammable vapors, ground and bond all containers and receiving equipment during transfer.[2][3]
-
Transfer : Use an automated pump or a syringe/cannula technique for transferring liquid CMME to minimize vapor release.[4] Avoid pouring in the open.
-
Execution : Perform all work within the fume hood. Keep the container tightly closed when not in use.[2]
-
Monitoring : Be aware of the potential for vapor accumulation, as CMME vapors are heavier than air and can collect in low-lying areas.[2][5]
Step 3: Post-Handling and Decontamination
-
Decontamination : At the end of the work shift, decontaminate all surfaces and equipment that may have come into contact with CMME.
-
PPE Removal : Remove PPE in the designated area, taking care to avoid contaminating skin or personal clothing. Place disposable items in a sealed, labeled waste container.[6]
-
Personal Hygiene : Immediately after exposure and at the end of every shift, wash hands, forearms, face, and neck thoroughly.[4] Do not eat, drink, or smoke in the work area.[2][4]
-
Clothing : Contaminated work clothes must not be taken home.[4] They should be removed promptly and laundered by personnel who have been informed of the hazards.[4][6]
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Area of Protection | Required PPE | Key Specifications and Procedures |
| Respiratory | Full-facepiece, pressure-demand, self-contained breathing apparatus (SCBA) or supplied-air respirator.[7] | Use when local exhaust ventilation is inadequate or during spill cleanup.[4] A half-face, filter-type respirator may be used in specific, lower-risk situations as determined by a safety professional. |
| Eyes/Face | Chemical safety goggles and a face shield.[2][5] | Must be worn at all times when handling the chemical. Eye protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hands | Protective gloves. | Gloves must be inspected for tears or holes before each use.[2] Consult the manufacturer's recommendations for the most protective glove material against CMME.[4] |
| Body | Clean, full-body protective clothing (e.g., smocks, coveralls, long-sleeved shirt and pants).[4] | Clothing should be changed daily.[7] Any clothing that becomes wet or contaminated must be removed immediately.[4][7] |
| Feet | Closed-toe shoes and shoe covers. | Shoe covers should be worn when entering the regulated area and disposed of upon exiting. |
Emergency and Spill Response Plan
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Protocol:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ignition Sources : Remove all sources of ignition (e.g., open flames, sparks).[4]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Contain : Wearing full PPE, absorb the spill using an inert material like vermiculite, dry sand, or earth.[4] Do not use combustible materials.
-
Collect : Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[2][8]
-
Decontaminate : Clean the spill area thoroughly once the material has been removed.
First Aid Measures:
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[5][7]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[7][9] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Segregation : Collect all CMME-contaminated waste, including excess chemical, absorbent materials from spills, and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.[4][6]
-
Storage : Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, heat, and ignition sources.[4]
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[2] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal activities must comply with local, regional, and national environmental regulations.[3][4] The EPA hazardous waste number for CMME is U046.[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. westliberty.edu [westliberty.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. This compound | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
